Product packaging for CEP dipeptide 1(Cat. No.:)

CEP dipeptide 1

Cat. No.: B612708
M. Wt: 381.4 g/mol
InChI Key: VBZGZUAKQLIUCN-HNNXBMFYSA-N
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Description

CEP dipeptide 1 is a CEP dipeptide with potent angiogenic activity;  mediators of age-related macular degeneration (AMD).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O6 B612708 CEP dipeptide 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGZUAKQLIUCN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of CEP Dipeptide 1 in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

C-TERMINALLY ENCODED PEPTIDE (CEP) dipeptide 1 and its related peptides are crucial signaling molecules in plants, acting as key regulators of nutrient uptake, root system architecture, and symbiotic interactions. This technical guide provides an in-depth analysis of the function of CEP dipeptide 1, consolidating current research findings into a comprehensive resource. It details the molecular mechanisms of CEP1 signaling, presents quantitative data on its physiological effects, outlines experimental protocols for its study, and visualizes the core signaling pathways. This document is intended to serve as a foundational reference for researchers and professionals engaged in plant science and the development of novel agricultural biostimulants.

Introduction

Small signaling peptides (SSPs) have emerged as a significant class of phytohormones that mediate cell-to-cell communication and orchestrate a wide array of developmental and physiological processes.[1][2][3] Among these, the CEP family of peptides plays a pivotal role in the plant's response to its nutritional status, particularly nitrogen availability.[4][5] CEP1, a well-characterized member of this family, functions as a systemic signal, communicating the nitrogen demand from the roots to the shoots to regulate nutrient acquisition and root development. This guide will explore the multifaceted functions of this compound, providing a technical overview of its signaling cascade and physiological impacts.

The CEP1 Signaling Pathway

The CEP1 signaling pathway is a sophisticated network that integrates information about the plant's nutritional status to modulate growth and nutrient uptake. This process involves the production of CEP1 peptides in the roots, their transport to the shoots, perception by specific receptors, and the subsequent activation of downstream signaling components that travel back to the roots.

Perception and Transduction

Under nitrogen-deficient conditions, CEP1 gene expression is upregulated in the roots. The resulting CEP1 peptides are then translocated to the aerial parts of the plant via the xylem. In the shoots, CEP1 is perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), primarily CEP RECEPTOR 1 (CEPR1) in Arabidopsis thaliana and its ortholog COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago truncatula.

The binding of CEP1 to its receptor in the shoot vasculature triggers a downstream signaling cascade. This leads to the induction of CEP DOWNSTREAM 1 (CEPD1) and CEPD2 genes, which encode phloem-mobile polypeptides. These CEPD proteins then travel from the shoot back to the roots to elicit physiological responses.

CEP1_Signaling_Pathway cluster_Root Root cluster_Transport1 cluster_Shoot Shoot cluster_Transport2 N_deficiency Nitrogen Deficiency CEP1_gene CEP1 Gene Expression N_deficiency->CEP1_gene CEP1_peptide CEP1 Peptide CEP1_gene->CEP1_peptide CEP1_peptide->CEP1_peptide_xylem Root-to-Shoot Signal Nutrient_Uptake Enhanced Nutrient Uptake (N, P, S) Root_Architecture Altered Root Architecture NRT_SULTR_genes Upregulation of NRT and SULTR genes NRT_SULTR_genes->Nutrient_Uptake CEPR1_CRA2 CEPR1/CRA2 Receptor CEP1_peptide_xylem->CEPR1_CRA2 Binding CEPD_genes CEPD1/2 Gene Expression CEPR1_CRA2->CEPD_genes CEPD_polypeptide CEPD Polypeptides CEPD_genes->CEPD_polypeptide CEPD_polypeptide->CEPD_polypeptide_phloem Shoot-to-Root Signal CEPD_polypeptide_phloem->Root_Architecture CEPD_polypeptide_phloem->NRT_SULTR_genes

Figure 1: Systemic CEP1 signaling pathway in plants.

Physiological Functions of CEP1

The CEP1 signaling cascade culminates in a suite of physiological responses primarily aimed at enhancing nutrient acquisition and modifying root development to adapt to nutrient availability.

Regulation of Nutrient Uptake

A primary function of CEP1 is to enhance the uptake of essential macronutrients. Exogenous application of synthetic CEP1 peptides has been shown to significantly increase the uptake rates of nitrate, phosphate, and sulfate in both Arabidopsis thaliana and Medicago truncatula. This enhancement is particularly pronounced for high-affinity transport systems, which are active under low nutrient conditions. Transcriptome analyses have revealed that CEP1 treatment leads to the upregulation of numerous transporter genes, including nitrate transporters (NRT) and sulfate transporters (SULTR), providing a molecular basis for the observed increase in nutrient uptake.

Modulation of Root System Architecture

CEP1 plays a crucial role in shaping the root system. In Medicago truncatula, overexpression of MtCEP1 or application of the MtCEP1 peptide inhibits the formation of lateral roots. Conversely, in legumes, CEP1 signaling promotes the formation of nitrogen-fixing nodules, a symbiotic relationship with rhizobia. Overexpression of MtCEP1 has been shown to enhance nodulation, even in the presence of high nitrate concentrations that would normally suppress this process. The nodules that form are often larger and exhibit higher rates of nitrogen fixation.

Quantitative Data on CEP1 Function

The effects of CEP1 on plant physiology have been quantified in several studies. The following tables summarize key findings on nutrient uptake enhancement and gene expression changes following CEP1 treatment.

Table 1: Effect of Synthetic CEP1 Peptides on Nutrient Uptake Rates

Plant SpeciesPeptideConcentrationNutrientUptake Rate Increase (%)Reference
Medicago truncatulaMtCEP1D1100 nMNitrate70
Medicago truncatulaMtCEP1D11 µMNitrate140
Arabidopsis thalianaAtCEP11 µMNitrate>100
Arabidopsis thalianaAtCEP11 µMPhosphate~50
Arabidopsis thalianaAtCEP11 µMSulfate~50
Medicago truncatulaMtCEP1D11 µMPhosphate>100
Medicago truncatulaMtCEP1D11 µMSulfate~50

Table 2: Differential Gene Expression in Medicago truncatula Roots in Response to CEP1 Peptide Variants

Peptide VariantNumber of Upregulated GenesNumber of Downregulated GenesReference
MtCEP1D11,3491,117
MtCEP1D21,278871
AtCEP1617482

Experimental Protocols

Investigating the function of CEP1 involves a range of molecular and physiological techniques. Below are detailed methodologies for key experiments.

Nutrient Uptake Assay

This protocol describes a method to quantify the effect of CEP1 on nutrient uptake rates in hydroponically grown plants.

  • Plant Growth: Grow seedlings of the desired species (e.g., Medicago truncatula or Arabidopsis thaliana) in an aerated hydroponic system with a complete nutrient solution for 11-14 days.

  • Nutrient Deprivation and Peptide Treatment: Transfer the plants to a macronutrient-free solution for 48 hours to induce nutrient starvation. During this period, add the synthetic CEP1 peptide to the solution at the desired concentration (e.g., 1 µM). Include a no-peptide control.

  • Uptake Measurement: Transfer individual plants to chambers containing a "procedure" solution with known concentrations of the nutrients to be measured (e.g., 100 µM KNO₃, 12.5 µM Ca(H₂PO₄)₂·H₂O, 25 µM MgSO₄) and the CEP1 peptide.

  • Sample Collection and Analysis: Collect aliquots of the procedure solution at specific time intervals (e.g., 0, 15, 30, 45, and 60 minutes). Analyze the concentration of the nutrients in the aliquots using ion chromatography.

  • Data Calculation: Calculate the rate of nutrient depletion from the solution over time. Normalize the uptake rate to the root length or surface area, which can be measured by scanning the root system and analyzing the images with software like RhizoVision Explorer.

Nutrient_Uptake_Workflow start Start hydroponics Grow plants in hydroponics (11-14 days) start->hydroponics deprivation Transfer to macronutrient-free solution + CEP1 peptide (48h) hydroponics->deprivation uptake_assay Place plants in procedure solution with known nutrient concentrations + CEP1 deprivation->uptake_assay sampling Collect solution aliquots at time intervals uptake_assay->sampling root_scan Scan and analyze root system uptake_assay->root_scan analysis Analyze nutrient concentrations (Ion Chromatography) sampling->analysis calculation Calculate and normalize nutrient uptake rate analysis->calculation root_scan->calculation end End calculation->end

References

Part 1: CEP Dipeptide 1 in Angiogenesis and Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the discovery and origin of "CEP dipeptide 1" reveals a complex situation with two distinct molecules sharing a similar nomenclature. The available scientific literature predominantly focuses on C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) , a plant hormone, while information on a pro-angiogenic molecule referred to as This compound is sparse and largely confined to commercial suppliers. This guide will first address the available information on the pro-angiogenic "this compound" implicated in age-related macular degeneration (AMD) and then provide a comprehensive overview of the well-researched plant peptide hormone CEP1.

The nomenclature "CEP" in this context likely refers to 2-(ω-carboxyethyl)pyrrole, a product of lipid oxidation that can modify proteins and lipids. These CEP-adducts are known to be pro-inflammatory and pro-angiogenic and are found at elevated levels in individuals with AMD. Research has shown that CEP-modified human serum albumin (CEP-HSA) and a CEP-modified dipeptide (Ac-Gly-Lys-OH) can induce angiogenesis.[3] This suggests that "this compound" may be a specific dipeptide containing a CEP modification that contributes to the neovascularization characteristic of wet AMD.

The origin of such CEP-modified molecules is linked to oxidative stress and the degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the photoreceptor outer segments of the retina.[3] The accumulation of these modified molecules is considered a pathogenic event in AMD.

Due to the lack of detailed experimental data and signaling pathways in the primary literature for "this compound" (CAS 816432-15-2), a comprehensive technical guide with the requested in-depth protocols and visualizations cannot be constructed at this time.

Part 2: C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) - A Plant Peptide Hormone

In contrast, C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) is a well-characterized small signaling peptide in plants. It plays a crucial role in systemic nitrogen-demand signaling, influencing root architecture and nutrient uptake.

Discovery and Origin of Plant CEP1

The discovery of CEP1 peptides stemmed from research into how plants sense and respond to nitrogen availability in the soil. It was observed that under nitrogen-deficient conditions, plants produce signals in the roots that are transported to the shoots to regulate the expression of nitrate transporters in other roots that may be in nitrogen-rich soil patches. CEP1 was identified as this root-derived "N-hunger signal."

The origin of CEP1 is the plant's response to nitrogen starvation. When nitrogen levels are low in the soil, the expression of CEP1 genes is significantly upregulated in the roots. The translated CEP1 precursor protein is then processed and the mature CEP1 peptide is released into the xylem for transport to the shoots.

Quantitative Data

The following table summarizes quantitative data related to the effects of synthetic CEP1 peptide application on nutrient uptake in the model plant Medicago truncatula.

Treatment GroupSpecific Nitrate Uptake Rate (nmol/m/h)Specific Phosphate Uptake Rate (nmol/m/h)Specific Sulfate Uptake Rate (nmol/m/h)
Control (No Peptide)~180~25~40
1 µM AtCEP1~280~40~60
1 µM MtCEP1 Domain 1~350~45~65

Data are approximate values derived from published graphical representations and are intended for comparative purposes.

Experimental Protocols

1. Hydroponic Plant Growth and Peptide Treatment for Nutrient Uptake Assays:

  • Plant Growth: Medicago truncatula seeds are scarified, sterilized, and germinated. Seedlings are then transferred to hydroponic tanks with a complete nutrient solution and grown for approximately 11-14 days.

  • Nitrogen Starvation and Peptide Treatment: To induce CEP1 signaling, plants are transferred to a nitrogen-free nutrient solution for 48 hours. Following starvation, a synthetic CEP1 peptide (e.g., at a concentration of 1 µM) is added to the solution.

  • Nutrient Uptake Measurement: After a further 48 hours of peptide treatment, the plants are moved to a solution containing known concentrations of nitrate, phosphate, and sulfate. Aliquots of the solution are collected over several hours.

  • Quantification: The concentration of ions in the collected aliquots is determined using ion chromatography. The rate of depletion of each ion from the solution is calculated and normalized to the total root length of the plant to determine the specific nutrient uptake rate.

2. RNA Sequencing to Identify CEP1-Responsive Genes:

  • Tissue Collection: Roots from control and CEP1-treated plants are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and Library Preparation: Total RNA is extracted from the root tissue. The quality and quantity of the RNA are assessed, followed by the construction of sequencing libraries.

  • Sequencing and Data Analysis: The libraries are sequenced using a high-throughput sequencing platform. The resulting sequence reads are mapped to the reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to CEP1 treatment.

Signaling Pathway of Plant CEP1

The CEP1 signaling pathway is a systemic loop that communicates nitrogen demand from the roots to the shoots and back.

  • Signal Initiation (Root): Under nitrogen limitation, CEP1 genes are transcribed in the roots, and the mature CEP1 peptide is secreted into the xylem.

  • Signal Perception (Shoot): CEP1 travels through the xylem to the shoots, where it is perceived by the CEP RECEPTOR 1 (CEPR1), a leucine-rich repeat receptor-like kinase located in the phloem companion cells.

  • Signal Transduction (Shoot): Binding of CEP1 to CEPR1 initiates a downstream signaling cascade, leading to the expression of CEP DOWNSTREAM (CEPD) genes, which encode for phloem-mobile glutaredoxins.

  • Signal Transmission (Shoot to Root): CEPD proteins are transported from the shoots back to the roots via the phloem.

  • Response (Root): In the roots, CEPD proteins upregulate the expression and activity of nitrate transporters, such as NRT2.1, enhancing the plant's capacity to take up nitrogen from the soil.

This signaling pathway ensures that the plant can efficiently forage for and acquire nitrogen from heterogeneously distributed nutrient patches in the soil.

Diagrams of Signaling Pathways and Experimental Workflows

CEP1_Signaling_Pathway cluster_root1 Root (N- Deprived) cluster_vasculature Vasculature cluster_shoot Shoot cluster_root2 Root (N- Uptake) N_deprivation Nitrogen Deprivation CEP1_gene CEP1 Gene Transcription N_deprivation->CEP1_gene CEP1_peptide Mature CEP1 Peptide CEP1_gene->CEP1_peptide Xylem Xylem Transport (Root to Shoot) CEP1_peptide->Xylem Enters Xylem CEPR1 CEPR1 Receptor Xylem->CEPR1 Binds to Receptor Phloem Phloem Transport (Shoot to Root) NRTs Nitrate Transporter Upregulation (e.g., NRT2.1) Phloem->NRTs Signals to Upregulate CEPD_gene CEPD Gene Transcription CEPR1->CEPD_gene CEPD_protein CEPD Protein CEPD_gene->CEPD_protein CEPD_protein->Phloem Enters Phloem N_uptake Enhanced Nitrogen Uptake NRTs->N_uptake

Caption: Systemic signaling pathway of plant CEP1 in response to nitrogen demand.

Experimental_Workflow_Nutrient_Uptake start Plant Growth (Hydroponics) n_starvation N- Starvation (48h) start->n_starvation peptide_treatment CEP1 Peptide Treatment (48h) n_starvation->peptide_treatment nutrient_assay Nutrient Uptake Assay peptide_treatment->nutrient_assay ion_chromatography Ion Chromatography nutrient_assay->ion_chromatography data_analysis Data Analysis (Specific Uptake Rate) ion_chromatography->data_analysis end Results data_analysis->end

Caption: Workflow for measuring the effect of CEP1 on nutrient uptake.

References

The Role of CEP Dipeptide 1 in Root Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-TERMINALLY ENCODED PEPTIDE (CEP) hormones are pivotal regulators of plant development, acting as key signaling molecules in response to environmental cues, particularly nutrient availability. This technical guide provides an in-depth examination of the mechanism of action of CEP dipeptide 1 and related CEP peptides in root development. It consolidates current research on the signaling pathways, from perception by cell-surface receptors to downstream transcriptional and physiological responses. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in plant biology and drug development seeking to understand and manipulate root system architecture for improved nutrient acquisition and plant resilience.

Introduction

The root system is fundamental for a plant's anchorage and its ability to acquire water and essential nutrients from the soil. The architecture of the root system is highly plastic, adapting to the heterogeneous distribution of resources. This plasticity is regulated by a complex network of long-range and local signaling pathways. Small signaling peptides have emerged as critical components of this network, and among them, the CEP family of peptides plays a central role in communicating the plant's nutritional status to modulate root growth and development.[1][2]

CEP peptides are typically induced under nitrogen-deficient conditions and act as "N-hunger signals."[3][4] These peptides are translocated from the root to the shoot, where they are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), initiating a systemic signaling cascade that ultimately enhances the plant's capacity for nutrient uptake in nutrient-rich patches.[5] This guide focuses on the molecular mechanisms by which this compound and its orthologs influence root system architecture, including lateral root development and nutrient uptake.

The CEP Signaling Pathway

The mechanism of CEP action involves a series of steps from peptide synthesis and perception to the regulation of downstream targets. This can be broadly categorized into local and systemic signaling loops.

Perception of CEP Peptides

CEP peptides are perceived by specific LRR-RLKs on the cell surface. In Arabidopsis thaliana, the primary receptors are CEP RECEPTOR 1 (CEPR1) and CEPR2. In Medicago truncatula, the orthologous receptor is COMPACT ROOT ARCHITECTURE 2 (CRA2). Binding of the CEP peptide to its receptor initiates a downstream signaling cascade.

Systemic Signaling for Nitrogen Demand

Under nitrogen starvation, CEP genes are upregulated in the roots. The resulting CEP peptides are transported via the xylem to the shoot, where they bind to CEPR1/CRA2. This interaction in the shoot leads to the upregulation of CEP DOWNSTREAM (CEPD) genes, which encode for phloem-mobile glutaredoxins. These CEPD polypeptides then travel back to the roots through the phloem.

In the roots, CEPDs promote the expression and activity of high-affinity nitrate transporters, such as NRT2.1, thereby enhancing nitrate uptake from the soil. This systemic loop allows the plant to coordinate nutrient acquisition in the roots based on the overall nitrogen demand signaled from the shoot.

Local Signaling in Root Development

CEP signaling also occurs locally within the root to regulate its architecture. CEP5, for instance, acts through its receptor XYLEM INTERMIXED WITH PHLOEM 1 (XIP1)/CEPR1 in the phloem-pole pericycle to influence lateral root initiation.

Interaction with Other Hormonal Pathways

The CEP signaling pathway does not operate in isolation; it intersects with other key phytohormone pathways, notably auxin and cytokinin, to fine-tune root development.

  • Auxin: CEP signaling has been shown to modulate auxin transport and responses. It can decrease rootward auxin transport, which in turn affects the gravitropic set-point angle of lateral roots, leading to a shallower root system.

  • Cytokinin: There is a convergence of CEP and cytokinin signaling pathways on CEPD glutaredoxins to inhibit primary root growth. This interaction highlights a complex interplay between systemic nitrogen signaling and local cytokinin-mediated growth regulation.

Visualizing the Signaling Pathways

To illustrate the complex interactions within the CEP signaling network, the following diagrams were generated using the DOT language.

Systemic Nitrogen Demand Signaling

CEP_Systemic_Signaling cluster_root Root cluster_vasculature Vasculature cluster_shoot Shoot N-starvation N-starvation CEP_genes CEP Genes N-starvation->CEP_genes Upregulates CEP_peptide CEP Peptide CEP_genes->CEP_peptide Produces Xylem Xylem CEP_peptide->Xylem Xylem Transport NRT2_1 NRT2.1 Nitrate_uptake Nitrate Uptake NRT2_1->Nitrate_uptake Enhances CEPD_root CEPD CEPD_root->NRT2_1 Activates CEPR1 CEPR1 Xylem->CEPR1 Binds to Phloem Phloem Phloem->CEPD_root CEPD_genes CEPD Genes CEPR1->CEPD_genes Upregulates CEPD_shoot CEPD CEPD_genes->CEPD_shoot Produces CEPD_shoot->Phloem Phloem Transport

Caption: Systemic CEP signaling pathway for nitrogen demand.

Crosstalk with Auxin and Cytokinin Pathways

Hormone_Crosstalk cluster_auxin Auxin Pathway cluster_cytokinin Cytokinin Pathway CEP_signaling CEP Signaling (via CEPR1) Auxin_transport Rootward Auxin Transport CEP_signaling->Auxin_transport Inhibits CEPD_glutaredoxins CEPD Glutaredoxins CEP_signaling->CEPD_glutaredoxins Converges on LR_GSA Lateral Root Gravitropic Set-Point Angle Auxin_transport->LR_GSA Influences tZ_signaling trans-Zeatin Signaling tZ_signaling->CEPD_glutaredoxins Primary_root_growth Primary Root Growth CEPD_glutaredoxins->Primary_root_growth Inhibits

Caption: Intersection of CEP signaling with auxin and cytokinin pathways.

Quantitative Data on CEP Peptide Effects

The application of synthetic CEP peptides has provided valuable quantitative insights into their effects on root development and nutrient uptake.

ParameterPlant SpeciesPeptide TreatmentConcentrationObserved EffectSignificanceReference(s)
Nitrate Uptake Rate Medicago truncatulaMtCEP1D1100 nM~70% increasep < 0.05
Medicago truncatulaMtCEP1D11 µM~140% increasep < 0.001
Medicago truncatulaMtCEP1 domain 11 µMSignificant enhancementp < 0.001
Arabidopsis thalianaAtCEP11 µMSignificant enhancementp < 0.01
Phosphate Uptake Rate Arabidopsis thalianaAtCEP11 µMSignificant enhancementp < 0.05
Sulfate Uptake Rate Arabidopsis thalianaAtCEP11 µMSignificant enhancementp < 0.05
Lateral Root Number Medicago truncatulaMtCEP1D11 µMSignificant decreasep < 0.01
Primary Root Growth Arabidopsis thalianaCEP31 µMSlower growth ratep ≤ 0.05
Gene Expression (DEGs) Medicago truncatulaMtCEP1D1 (3h)1 µM1,349 induced, 1,117 repressed-
Medicago truncatulaMtCEP1D2 (3h)1 µM1,278 induced, 871 repressed-
Medicago truncatulaAtCEP1 (3h)1 µM617 induced, 482 repressed-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of CEP peptide function.

Plant Growth and Peptide Treatment

Objective: To assess the effect of exogenous CEP peptides on root development.

Protocol for Arabidopsis thaliana:

  • Surface sterilize A. thaliana (e.g., Columbia-0) seeds.

  • Plate seeds on 1/2 Murashige & Skoog (MS) medium with 0.4% (w/v) Gelzan and stratify at 4°C for 2 days.

  • Transfer seedlings to 22°C under long-day conditions (16 h light, 8 h dark) for 4 days or until roots are approximately 1 cm long.

  • Transfer seedlings to 6-well culture plates containing liquid 1/2 MS medium and grow for 10 days on a shaker (80 rpm).

  • For peptide treatment, transfer plants to a macronutrient-free solution containing the desired concentration of synthetic CEP peptide (e.g., 1 µM AtCEP1) for 48 hours prior to analysis.

Protocol for Medicago truncatula:

  • Grow M. truncatula seedlings on agarose plates with B&D Full Nutrition medium for 3 days.

  • For nutrient deprivation studies, deprive seedlings of specific macronutrients for 48 hours.

  • For root architecture analysis, transfer seedlings to agar plates containing the synthetic CEP peptide (e.g., 1 µM) and analyze after 7 days of growth.

Nutrient Uptake Assay using Ion Chromatography

Objective: To quantify the rate of nutrient uptake by roots.

Protocol:

  • Grow and treat plants as described in section 5.1.

  • Use a custom ion uptake analysis system with individual hydroponic chambers for each plant.

  • Fill each chamber with a "procedure solution" containing the peptide treatment and a defined concentration of macronutrients (e.g., 100 µM KNO₃, 12.5 µM Ca(H₂PO₄)₂·H₂O, 25 µM MgSO₄).

  • Collect nutrient solution samples at specific time intervals.

  • Determine the concentration of ions in the collected samples using an ion chromatography system (e.g., Thermo Scientific ICS-5000+).

  • Calculate the nutrient uptake rate per unit of root length.

RNA Extraction and Transcriptome Analysis (RNA-seq)

Objective: To identify genes that are differentially expressed in response to CEP peptide treatment.

Protocol:

  • Treat plant roots with the CEP peptide of interest for a specified duration (e.g., 3 hours).

  • Harvest root tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit and assess its quality and quantity.

  • Prepare RNA-seq libraries from the extracted RNA.

  • Sequence the libraries on a high-throughput sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, including read mapping, transcript quantification, and differential gene expression analysis to identify up- and down-regulated genes.

Experimental Workflow Visualization

Experimental_Workflow cluster_analysis Analysis start Start seed_sterilization Seed Sterilization & Plating start->seed_sterilization growth_initial Initial Growth (Solid/Liquid Medium) seed_sterilization->growth_initial peptide_treatment Peptide Treatment (e.g., 48h) growth_initial->peptide_treatment nutrient_uptake Nutrient Uptake Assay (Ion Chromatography) peptide_treatment->nutrient_uptake root_architecture Root Architecture Analysis peptide_treatment->root_architecture rna_seq RNA-seq peptide_treatment->rna_seq data_analysis Data Analysis nutrient_uptake->data_analysis root_architecture->data_analysis rna_seq->data_analysis results Results data_analysis->results

Caption: General experimental workflow for studying CEP peptide effects.

Conclusion and Future Directions

This compound and other members of the CEP family are integral to the regulation of root development and nutrient uptake. The signaling pathway, involving long-distance communication between the root and shoot, allows for a coordinated response to the plant's nutritional needs. The crosstalk with auxin and cytokinin pathways further underscores the complexity and sophistication of this regulatory network.

For drug development professionals, understanding these pathways offers potential targets for the development of novel biostimulants to enhance crop resilience and nutrient use efficiency. Future research should focus on elucidating the precise molecular interactions downstream of the CEP receptors and further dissecting the points of convergence with other signaling pathways. Identifying additional downstream targets of CEPD glutaredoxins will also be crucial for a complete understanding of how these mobile signals regulate root physiology. The development of synthetic peptide analogs with enhanced stability and activity could provide powerful tools for agricultural applications.

References

A Technical Guide to the Biological Activity of Synthetic CEP Dipeptide 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of synthetic molecules referred to as "CEP dipeptide 1". It is critical to note that this term can apply to distinct molecules in different fields of research: C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) in plant biology and 2-(ω-carboxyethyl)pyrrole (CEP) modified dipeptides in the study of age-related macular degeneration (AMD). This document elucidates the biological roles, experimental validation, and underlying signaling pathways for both.

Part 1: Synthetic CEP1 Dipeptide in Plant Biology

The synthetic CEP1 dipeptide is a plant signaling hormone that plays a crucial role in nutrient uptake and root system architecture.[1][2][3] It is primarily investigated for its potential applications in agriculture to enhance nutrient acquisition by crops.[1][2]

Quantitative Data: Enhanced Nutrient Uptake

Application of synthetic CEP1 peptides has been shown to significantly increase the uptake rates of several key macronutrients in plants like Arabidopsis thaliana and Medicago truncatula. The tables below summarize the quantitative effects observed in published studies.

Table 1: Effect of Synthetic AtCEP1 Peptide on Nutrient Uptake in Arabidopsis thaliana

NutrientTreatment Concentration% Increase in Uptake Ratep-value
Nitrate1 µMNot specified, but significant< 0.01
Phosphate1 µMNot specified, but significant< 0.05
Sulfate1 µMNot specified, but significant< 0.05

Data synthesized from studies on the effects of AtCEP1 peptide application.

Table 2: Effect of Synthetic AtCEP1 and MtCEP1 Peptides on Nutrient Uptake in Medicago truncatula

PeptideNutrientTreatment Concentration% Increase in Uptake Ratep-value
AtCEP1Nitrate1 µMNot specified, but significant< 0.05
MtCEP1D1Nitrate1 µM~140%< 0.001
MtCEP1D1Phosphate1 µMNot specified, but significant< 0.001
MtCEP1D1Sulfate1 µMNot specified, but significant< 0.1
MtCEP1D1Nitrate100 nM~70%< 0.05

Data synthesized from studies on the effects of CEP1 peptide application.

Experimental Protocols

This protocol outlines the methodology used to quantify the effect of CEP1 peptides on nutrient uptake.

  • Plant Growth: Medicago truncatula or Arabidopsis thaliana are grown hydroponically for a set period (e.g., 11 days for M. truncatula).

  • Nutrient Deprivation and Peptide Treatment: Plants are transferred to a nutrient-free solution for 48 hours. During this period, a synthetic CEP1 peptide is added at a specific concentration (e.g., 1 µM).

  • Nutrient Uptake Assay: The plants are then moved to a "procedure" solution containing a known concentration of various nutrients (e.g., 100 µM KNO₃, 12.5 µM Ca(H₂PO₄)₂H₂O, 25 µM MgSO₄).

  • Sample Collection: Aliquots of the procedure solution are collected at specific time intervals.

  • Ion Chromatography Analysis: The concentration of nutrients in the collected samples is determined using ion chromatography.

  • Data Analysis: The rate of nutrient depletion from the solution is calculated and normalized to the total root length of the plant to determine the specific nutrient uptake rate.

This protocol is used to identify genes that are differentially expressed in response to CEP1 treatment.

  • Plant Treatment: Plant roots are treated with synthetic CEP1 peptides (e.g., MtCEP1D1).

  • RNA Extraction: RNA is extracted from the root tissues.

  • Library Preparation and Sequencing: RNA integrity is assessed, and sequencing libraries are prepared. High-throughput sequencing (e.g., Illumina platform) is performed.

  • Data Analysis: The sequencing reads are mapped to a reference genome, and differential gene expression analysis is conducted to identify genes that are up- or down-regulated in response to the peptide treatment. This has revealed that CEP1 treatment induces the expression of several nitrate and sulfate transporters.

Signaling Pathway

The application of synthetic CEP1 peptide initiates a signaling cascade that leads to changes in gene expression and ultimately enhances nutrient uptake.

CEP1_Signaling_Pathway CEP1 Synthetic CEP1 Peptide LRR_RLK Leucine-Rich Repeat Receptor-Like Kinases (CEPR1/CRA2) CEP1->LRR_RLK Binds to Downstream_Signaling Downstream Signaling (e.g., CEPD1/2 Glutaredoxins) LRR_RLK->Downstream_Signaling Myb_TF Myb Domain Transcription Factors Downstream_Signaling->Myb_TF Gene_Expression Induction of Gene Expression Myb_TF->Gene_Expression Transporters Nitrate & Sulfate Transporters Gene_Expression->Transporters Upregulates Nutrient_Uptake Enhanced Nutrient Uptake (Nitrate, Phosphate, Sulfate) Transporters->Nutrient_Uptake

Caption: CEP1 signaling pathway in plants.

Part 2: Synthetic CEP Dipeptide in Age-Related Macular Degeneration (AMD) Research

In the context of medical research, synthetic CEP-modified dipeptides are used to model protein modifications that occur in AMD. These CEP adducts are formed from the oxidation of docosahexaenoate-containing lipids and are implicated in the pathology of AMD, particularly in promoting abnormal blood vessel growth (neovascularization).

Quantitative Data: Angiogenic Activity

CEP-modified dipeptides have been shown to stimulate angiogenesis in various in vivo models.

Table 3: Angiogenic Response to CEP-Dipeptide in In Vivo Assays

AssayModel OrganismSubstanceAmountAngiogenic Response
Chick Chorioallantoic Membrane (CAM)Chick EmbryoCEP-dipeptideLow picomole amountsStimulation of neovascularization
Rat Corneal MicropocketRatCEP-dipeptide (Ac-Gly-Lys-OH)37 ng (101 pmol)Stimulation of neovascularization

Data synthesized from studies on CEP-induced angiogenesis.

Experimental Protocols

A common method for synthesizing CEP-modified peptides is through the Paal-Knorr condensation.

  • Starting Materials: A dipeptide (e.g., acetyl-Gly-Lys-O-methyl ester) and 4,7-dioxoheptanoic acid are used.

  • Condensation Reaction: The primary amine of the lysine residue in the dipeptide reacts with the γ-ketoaldehyde (4,7-dioxoheptanoic acid) to form the CEP adduct.

  • Purification and Characterization: The resulting CEP-dipeptide is purified and its structure is confirmed using techniques like mass spectrometry and NMR.

These assays are used to assess the pro-angiogenic activity of CEP-dipeptides.

  • Chick Chorioallantoic Membrane (CAM) Assay:

    • Fertilized chicken eggs are incubated for a set period.

    • A window is made in the eggshell to expose the CAM.

    • A pellet containing the CEP-dipeptide is placed on the CAM.

    • After a further incubation period, the CAM is examined for the growth of new blood vessels radiating from the pellet.

  • Rat Corneal Micropocket Assay:

    • A small pocket is surgically created in the cornea of an anesthetized rat.

    • A pellet containing the CEP-dipeptide is implanted into this pocket.

    • Over several days, the cornea is observed for the growth of new blood vessels from the limbus towards the pellet.

Signaling Pathway

CEP-modified proteins and peptides are known to induce angiogenesis, at least in part, through a VEGF-independent pathway. While the complete pathway is still under investigation, Toll-like receptor 2 (TLR2) has been identified as a key receptor.

CEP_Angiogenesis_Pathway CEP_Dipeptide CEP-Dipeptide TLR2 Toll-like Receptor 2 (TLR2) CEP_Dipeptide->TLR2 Activates MyD88 MyD88-dependent signaling TLR2->MyD88 Rac1 Rac1 Activation MyD88->Rac1 Endothelial_Migration Endothelial Cell Migration Rac1->Endothelial_Migration Angiogenesis Angiogenesis (Neovascularization) Endothelial_Migration->Angiogenesis VEGF_Independent VEGF-Independent Pathway Angiogenesis->VEGF_Independent

Caption: CEP-induced angiogenesis signaling.

This guide highlights the dual nature of "this compound" in scientific literature. For researchers in plant science and agriculture, it represents a promising tool for enhancing crop nutrition. For those in medical and drug development, particularly in ophthalmology, it is a key molecule for understanding and potentially targeting the pathological angiogenesis seen in diseases like AMD.

References

The CEP Dipeptide 1 Signaling Pathway: A Technical Guide to its Core Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-TERMINALLY ENCODED PEPTIDE (CEP) signaling pathway plays a pivotal role in orchestrating plant growth and development in response to environmental cues, particularly nitrogen availability. This technical guide provides an in-depth exploration of the core components of the CEP dipeptide 1 (CEP1) signaling cascade, offering a valuable resource for researchers and professionals in drug development seeking to understand and potentially modulate this crucial biological system.

Core Components of the CEP1 Signaling Pathway

The CEP1 signaling pathway involves a sophisticated interplay of peptide ligands, receptors, and downstream signaling molecules that collectively regulate a range of physiological processes, from nutrient uptake to root system architecture and reproductive development.

CEP Peptides: The Signaling Ligands

CEP1 is a member of a small family of peptide hormones that are synthesized in the roots, primarily in response to nitrogen limitation[1][2]. These peptides act as systemic signals, traveling from the roots to the shoots via the xylem to communicate the plant's nitrogen demand[1]. In addition to their role in systemic signaling, CEP peptides can also act locally within the root to modulate developmental processes[1].

CEPR1/CRA2: The Leucine-Rich Repeat Receptor Kinases

The primary receptors for CEP1 peptides are the leucine-rich repeat receptor-like kinases (LRR-RLKs) known as CEP RECEPTOR 1 (CEPR1) in Arabidopsis thaliana and its ortholog COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago truncatula[1]. These receptors are predominantly expressed in the phloem of the vasculature. The binding of CEP1 to its receptor in the shoot initiates a downstream signaling cascade that ultimately leads to the production of a shoot-to-root signal.

CEPDs: The Phloem-Mobile Downstream Signals

Upon CEP1 perception in the shoot, a group of glutaredoxin-domain-containing proteins, termed CEP DOWNSTREAM (CEPD), are induced. Specifically, CEPD1 and CEPD2 have been identified as the key phloem-mobile signals that travel from the shoot back to the roots.

Downstream Targets and Physiological Responses

In the roots, CEPD proteins regulate the expression and activity of various target genes, most notably nitrate transporters such as NRT2.1, thereby enhancing the plant's capacity for nitrogen uptake. Beyond nitrate uptake, the CEP1 signaling pathway influences a variety of developmental processes:

  • Lateral Root Development: CEP signaling negatively regulates the number of lateral roots.

  • Nodulation: In legumes, the CEP1-CRA2 pathway positively regulates the formation of symbiotic nodules.

  • Interaction with other Hormones: The CEP1 pathway interacts with other key plant hormone signaling pathways, including auxin, cytokinin, and ethylene, to fine-tune developmental responses.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the CEP1 signaling pathway, providing a comparative overview of its effects on gene expression, nutrient uptake, and plant development.

Table 1: Effect of CEP1 Pathway on Gene Expression

GenePlant SpeciesTreatment/MutantFold Change in ExpressionReference
CEPD1Arabidopsis thalianaCEP3 treatment (8h)~2.5-fold increase (shoots)
CEPD2Arabidopsis thalianaCEP3 treatment (8h)~2-fold increase (shoots)
CEP5Arabidopsis thalianacepr1 mutant~32-fold increase
CEP9Arabidopsis thalianacepr1 mutant~32-fold increase
GLUTAMINE SYNTHETASE1;2Arabidopsis thalianacepr1 mutant~60% reduction
VariousMedicago truncatulaMtCEP1D1 application1,349 genes induced, 1,117 repressed
Nitrate Transporter GenesMedicago truncatulaMtCEP1D1 application7 out of 117 NRT genes induced
Sulfate Transporter Gene (AtSULTR3;5 ortholog)Medicago truncatulaMtCEP1 peptide domainsHighly induced

Table 2: Effect of CEP1 Peptide Application on Nutrient Uptake

NutrientPlant SpeciesPeptideConcentration% Increase in Uptake RateReference
NitrateArabidopsis thalianaAtCEP11 µMSignificant enhancement (p<0.01)
PhosphateArabidopsis thalianaAtCEP11 µMSignificant enhancement (p<0.05)
SulfateArabidopsis thalianaAtCEP11 µMSignificant enhancement (p<0.05)
NitrateMedicago truncatulaMtCEP1 domain 11 µMSignificant enhancement (p<0.001)
PhosphateMedicago truncatulaMtCEP1 domain 11 µMSignificant enhancement (p<0.001)
SulfateMedicago truncatulaMtCEP1 domain 11 µMEnhancement (p<0.1)

Table 3: Effect of CEP1 Pathway on Plant Development

PhenotypePlant SpeciesTreatment/MutantObservationReference
Lateral Root NumberMedicago truncatulaAtCEP1 or MtCEP1D1 application~50% reduction
Seed YieldArabidopsis thalianacepr1 knockout mutants88% to 98% reduction
Nodule NumberMedicago truncatulaMtCEP1 overexpressionEnhanced nodulation
Primary Root LengthArabidopsis thalianaCEP3 H peptide (1 µM)Significantly slower growth rate

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying CEP1 signaling.

CEP1_Systemic_Signaling cluster_root Root cluster_shoot Shoot (Phloem) N_limitation Nitrogen Limitation CEP1_synthesis CEP1 Synthesis N_limitation->CEP1_synthesis CEP1_xylem CEP1 (Xylem) CEP1_synthesis->CEP1_xylem CEPR1 CEPR1/CRA2 Receptor CEP1_xylem->CEPR1 Systemic Signal N_uptake Nitrate Uptake (e.g., NRT2.1) CEPD_synthesis CEPD1/2 Synthesis CEPR1->CEPD_synthesis CEPD_phloem CEPD1/2 (Phloem) CEPD_synthesis->CEPD_phloem CEPD_phloem->N_uptake Shoot-to-Root Signal

Figure 1: Systemic CEP1 signaling pathway for nitrogen demand.

CEP1_Local_Signaling cluster_root_local Root CEP1_local Local CEP1 CRA2_local CRA2 Receptor CEP1_local->CRA2_local Ethylene_pathway Ethylene Signaling (e.g., MtEIN2) CRA2_local->Ethylene_pathway Auxin_pathway Auxin Signaling CRA2_local->Auxin_pathway LR_Development Lateral Root Development CRA2_local->LR_Development Inhibits Nodulation Nodulation Ethylene_pathway->Nodulation Inhibits Auxin_pathway->LR_Development Promotes

Figure 2: Local CEP1 signaling and hormonal crosstalk in the root.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis, Medicago) treatment CEP1 Peptide Treatment or Mutant Analysis start->treatment phenotyping Phenotypic Analysis (Root architecture, Nodulation, Yield) treatment->phenotyping nutrient_assay Nutrient Uptake Assay (Nitrate, Phosphate, Sulfate) treatment->nutrient_assay gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) treatment->gene_expression data_analysis Data Analysis and Interpretation phenotyping->data_analysis nutrient_assay->data_analysis protein_interaction Protein Interaction Studies (Y2H, Co-IP) gene_expression->protein_interaction gene_expression->data_analysis protein_interaction->data_analysis

Figure 3: General experimental workflow for studying CEP1 signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the CEP1 signaling pathway.

Protocol 1: Synthetic Peptide Treatment and Root Phenotyping

This protocol is adapted from studies investigating the effect of exogenous CEP peptides on root development.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana or Medicago truncatula seeds are surface-sterilized.
  • Seeds are germinated and grown on sterile agar plates containing a nutrient-defined medium (e.g., Murashige and Skoog or Fåhraeus medium).
  • Plates are incubated vertically in a growth chamber with controlled light and temperature conditions.

2. Peptide Treatment:

  • Synthetic CEP1 peptides (or variants) are dissolved in sterile water to create a stock solution.
  • The peptide stock solution is added to the molten agar medium to the desired final concentration (e.g., 1 µM) before pouring the plates.
  • Control plates are prepared with the solvent (water) only.
  • Seedlings are grown on the peptide-containing or control medium for a specified period (e.g., 7-12 days).

3. Root Phenotyping:

  • Plates are scanned using a flatbed scanner.
  • Root system architecture parameters, such as primary root length and the number of emerged lateral roots, are quantified using image analysis software (e.g., ImageJ or RhizoVision).
  • Statistical analysis (e.g., Student's t-test or ANOVA) is performed to determine the significance of the observed differences between treatments.

Protocol 2: Nutrient Uptake Assay

This protocol is based on methods used to measure the effect of CEP peptides on nutrient uptake rates.

1. Plant Growth and Pre-treatment:

  • Plants are grown hydroponically in a complete nutrient solution.
  • Prior to the uptake assay, plants are transferred to a nutrient-deprivation solution for a defined period (e.g., 48 hours) to induce nutrient starvation responses.
  • During the last hours of deprivation, synthetic CEP1 peptide is added to the treatment group at a specific concentration (e.g., 1 µM).

2. Uptake Measurement:

  • Plants are transferred to a fresh "uptake solution" containing known concentrations of the nutrients of interest (e.g., nitrate, phosphate, sulfate) with or without the CEP1 peptide.
  • Aliquots of the uptake solution are collected at multiple time points (e.g., 0, 2, 4, 6, 8 hours).
  • The concentration of the nutrients in the aliquots is determined using ion chromatography.

3. Data Analysis:

  • The rate of nutrient depletion from the solution is calculated.
  • The plant roots are harvested, scanned, and their total length is measured.
  • The specific nutrient uptake rate is calculated per unit of root length.
  • Statistical analysis is performed to compare the uptake rates between control and peptide-treated plants.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of CEP1 signaling pathway genes.

1. RNA Extraction and cDNA Synthesis:

  • Plant tissue (e.g., roots or shoots) is harvested from control and treated plants and immediately frozen in liquid nitrogen.
  • Total RNA is extracted using a commercial kit or a standard protocol (e.g., Trizol-based method).
  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Gene-specific primers for the target genes (e.g., CEPD1, NRT2.1) and a reference gene (e.g., Actin or Ubiquitin) are designed and validated.
  • The qRT-PCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the specific primers.
  • The reaction is run on a real-time PCR machine.

3. Data Analysis:

  • The cycle threshold (Ct) values are obtained for each gene and sample.
  • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
  • Statistical analysis is performed to determine significant differences in gene expression between conditions.

Conclusion

The CEP1 signaling pathway represents a critical regulatory network in plants, integrating nitrogen demand with growth and development. The core components—CEP peptides, CEPR1/CRA2 receptors, and CEPD downstream signals—form a sophisticated long-distance communication system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals aiming to further unravel the complexities of this pathway and explore its potential for applications in crop improvement and the development of novel agricultural products.

References

The Role of CEP Dipeptide 1 in Nitrogen Uptake Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient nitrogen (N) acquisition is paramount for plant growth, development, and ultimately, crop yield. Plants have evolved sophisticated signaling mechanisms to sense and respond to fluctuating nitrogen availability in the soil. A key player in this intricate network is the C-TERMINALLY ENCODED PEPTIDE (CEP) family of peptide hormones. This technical guide focuses on the pivotal role of CEP dipeptide 1 (CEP1) in the systemic signaling of nitrogen demand, a process that orchestrates nitrogen uptake in response to the plant's nutritional status. Understanding this signaling cascade offers promising avenues for the development of strategies to enhance nitrogen use efficiency in agriculture.

This guide provides a comprehensive overview of the CEP1 signaling pathway, detailed experimental protocols for its study, and quantitative data on its effects. It is designed to be a valuable resource for researchers investigating plant nutrient signaling and for professionals in drug development exploring novel targets for crop improvement.

The CEP1 Systemic Nitrogen Demand Signaling Pathway

Under conditions of nitrogen limitation in one part of the root system, CEP1 gene expression is induced. The resulting CEP1 peptide acts as a long-distance "N-hunger" signal, traveling from the nitrogen-starved roots to the shoot via the xylem. In the shoot, CEP1 is perceived by the LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASE (LRR-RLK) known as CEP RECEPTOR 1 (CEPR1). This ligand-receptor interaction initiates a downstream signaling cascade that culminates in the production of phloem-mobile signals, CEP DOWNSTREAM 1 (CEPD1) and CEPD2. These glutaredoxin-like proteins travel from the shoot back to the roots, where they upregulate the expression and activity of high-affinity nitrate transporters, most notably NRT2.1, in root portions growing in nitrogen-rich patches. This systemic loop ensures that the plant can efficiently forage for and acquire nitrogen from favorable soil zones to meet the overall nitrogen demand of the entire plant.[1][2][3]

Signaling Pathway Diagram

CEP1_Signaling_Pathway cluster_root_low_N Root (Low N) cluster_xylem Xylem cluster_shoot Shoot (Phloem) cluster_phloem Phloem cluster_root_high_N Root (High N) N_limitation Nitrogen Limitation CEP1_gene CEP1 Gene Expression N_limitation->CEP1_gene CEP1_peptide CEP1 Peptide CEP1_gene->CEP1_peptide CEP1_transport CEP1 Transport (Root to Shoot) CEP1_peptide->CEP1_transport CEPR1 CEPR1 Receptor CEP1_transport->CEPR1 CEPD1_2_gene CEPD1/2 Gene Expression CEPR1->CEPD1_2_gene CEPD1_2_peptide CEPD1/2 Peptides CEPD1_2_gene->CEPD1_2_peptide CEPD_transport CEPD1/2 Transport (Shoot to Root) CEPD1_2_peptide->CEPD_transport NRT2_1_gene NRT2.1 Gene Expression CEPD_transport->NRT2_1_gene NRT2_1_protein NRT2.1 Transporter (High-affinity) NRT2_1_gene->NRT2_1_protein Nitrate_uptake Increased Nitrate Uptake NRT2_1_protein->Nitrate_uptake

Caption: Systemic nitrogen demand signaling pathway mediated by CEP1.

Quantitative Data on CEP1 Signaling

The following tables summarize key quantitative findings from studies on CEP1-mediated nitrogen uptake signaling.

Parameter Treatment Organism Effect Reference
Nitrate Uptake100 nM MtCEP1D1Medicago truncatula~70% increase in high-affinity nitrate uptake[4]
Nitrate Uptake1 µM MtCEP1D1Medicago truncatula~140% increase in high-affinity nitrate uptake[4]
Nitrate Uptake1 µM AtCEP1Arabidopsis thalianaSignificant enhancement of nitrate uptake
Phosphate Uptake1 µM AtCEP1Arabidopsis thalianaSignificant enhancement of phosphate uptake
Sulfate Uptake1 µM AtCEP1Arabidopsis thalianaSignificant enhancement of sulfate uptake
Parameter Treatment Organism Effect Reference
Lateral Root Number1 µM AtCEP1 or MtCEP1D1Medicago truncatula~50% reduction
Lateral Root Density1 µM CEP variantsArabidopsis thalianaSignificant decrease
Primary Root Length10⁻⁶ to 10⁻⁷ M CEP1 peptideArabidopsis thalianaInhibition of root growth

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CEP1 in nitrogen uptake signaling.

High-Affinity Nitrate Uptake Assay using ¹⁵N

This protocol allows for the quantification of high-affinity nitrate transport activity in roots.

Experimental Workflow:

Nitrate_Uptake_Workflow A Plant Growth (e.g., hydroponics, N-deprived) B Pre-treatment (e.g., with or without CEP1 peptide) A->B C Incubation in ¹⁵NO₃⁻ solution (e.g., 0.2 mM ¹⁵KNO₃ for 5-10 min) B->C D Root Washing (e.g., 0.1 mM CaSO₄ to remove external ¹⁵NO₃⁻) C->D E Harvest and Separate Roots and Shoots D->E F Dry and Weigh Samples E->F G ¹⁵N Abundance Analysis (Mass Spectrometry) F->G H Calculate Nitrate Influx G->H

Caption: Workflow for a high-affinity nitrate uptake assay using ¹⁵N.

Detailed Steps:

  • Plant Material and Growth Conditions: Grow Arabidopsis thaliana seedlings hydroponically or on agar plates with a defined nitrogen source. For studying nitrogen demand signaling, a period of nitrogen deprivation is typically required.

  • CEP1 Treatment: For treatment groups, apply synthetic CEP1 peptide to the growth medium at the desired concentration (e.g., 100 nM to 1 µM) for a specified duration (e.g., 24-48 hours) before the uptake assay.

  • Nitrate Influx Measurement: a. Gently transfer the seedlings to a solution containing a low concentration of ¹⁵N-labeled nitrate (e.g., 0.2 mM K¹⁵NO₃) to measure high-affinity uptake. The duration of this incubation is typically short (e.g., 5-10 minutes) to measure the initial uptake rate. b. After the incubation period, quickly wash the roots with a cold, non-labeled solution (e.g., 0.1 mM CaSO₄) to remove any ¹⁵NO₃⁻ adhering to the root surface.

  • Sample Processing: a. Separate the roots and shoots, and determine their fresh weight. b. Dry the samples in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

  • ¹⁵N Analysis: a. Grind the dried plant material to a fine powder. b. Analyze the ¹⁵N abundance in the samples using an elemental analyzer coupled to an isotope ratio mass spectrometer.

  • Data Analysis: Calculate the nitrate influx rate, typically expressed as µmol of ¹⁵N per gram of root dry weight per hour.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of genes involved in the CEP1 signaling pathway.

Experimental Workflow:

qRT_PCR_Workflow A Plant Treatment (e.g., N-starvation, CEP1 application) B Harvest Root and Shoot Tissue A->B C RNA Extraction B->C D DNase Treatment C->D E cDNA Synthesis D->E F qRT-PCR with Gene-Specific Primers E->F G Data Analysis (e.g., ΔΔCt method) F->G

Caption: Workflow for qRT-PCR analysis of gene expression.

Detailed Steps:

  • Plant Treatment and Sample Collection: Grow plants under controlled conditions and apply treatments as required (e.g., nitrogen starvation, different concentrations of CEP1 peptide). Harvest root and shoot tissues separately and immediately freeze them in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen tissue using a suitable kit or protocol. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green). b. Perform the reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Primer Sequences:

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') Reference
CEPR1 (At5g49660)TGTTCCAAACTCTTACCTGCGGATGGCCGTATCATGTTCTCCAC
CEPD1 (At1g06830)AGATGATCCTTTGGTCCCTGAGCAGTATTTGTGTCAGCCCATGG
NRT2.1 (At1g08090)TGGGGTTACAGTTCTCGTGTCACCACACACAAACTCTCGCC
ACTIN2 (At3g18780)GGTGAGGATATTCAGCCACTTGTCTGTGTGAGATCCACATCTGCTGGAATGT
UBQ10 (At4g05320)GGCCTTGTATAATCCCTGATGAATAAAAAGAGATAACAGGAACGGAAACATA
  • Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to one or more stable reference genes (e.g., ACTIN2, UBQ10).

Split-Root System to Study Systemic Signaling

This experimental setup is crucial for demonstrating the long-distance nature of the CEP1-mediated nitrogen demand signal.

Experimental Workflow:

Split_Root_Workflow A Seedling Germination and Growth B Root System Division into Two Compartments A->B C Application of Differential Nitrogen Treatments (e.g., +N in one compartment, -N in the other) B->C D Incubation and Growth C->D E Harvest Roots from Each Compartment Separately D->E F Analysis of Gene Expression (qRT-PCR) or Nitrate Uptake E->F

Caption: Workflow for a split-root experiment.

Detailed Steps:

  • System Setup: a. Germinate seedlings and allow the primary root to grow. b. Once the primary root is long enough, carefully divide the root system into two separate compartments of a growth system (e.g., agar plates, hydroponics).

  • Differential Nitrogen Treatment: a. Supply one compartment with a nitrogen-replete medium (+N) and the other with a nitrogen-deficient medium (-N).

  • Analysis: a. After a period of growth under these differential conditions, harvest the roots from each compartment separately. b. Analyze gene expression (e.g., NRT2.1) in the roots of both compartments using qRT-PCR or measure nitrate uptake activity as described above. An upregulation of NRT2.1 in the +N compartment in response to N-deprivation in the -N compartment provides evidence for a systemic signal.

Hypocotyl Grafting to Investigate Root-to-Shoot Signaling

Grafting experiments using wild-type and mutant plants are essential to confirm the roles of the root-derived signal (CEP1) and the shoot-located receptor (CEPR1).

Experimental Workflow:

Grafting_Workflow A Seedling Germination (Scion and Rootstock) B Hypocotyl Excision and Joining (e.g., wild-type scion on cepr1 rootstock) A->B C Graft Healing and Plant Recovery B->C D Application of Nitrogen Treatment C->D E Phenotypic or Molecular Analysis (e.g., root growth, gene expression) D->E

Caption: Workflow for hypocotyl grafting in Arabidopsis.

Detailed Steps:

  • Plant Material: Germinate seeds of the desired genotypes (e.g., wild-type, cepr1 mutant) on sterile agar plates.

  • Grafting Procedure: a. At 4-5 days after germination, excise the hypocotyls of the scion and rootstock seedlings with a sharp blade. b. Carefully join the scion and rootstock hypocotyls. The use of a silicone collar or simply placing the cut surfaces in close contact can facilitate healing.

  • Plant Recovery: Allow the grafted plants to recover under high humidity for several days.

  • Experimentation: Once the grafts are established, transfer the plants to the desired experimental conditions (e.g., different nitrogen levels) and perform the relevant analyses to investigate the role of root- and shoot-specific components of the signaling pathway.

Histochemical GUS Staining for Promoter Activity

This technique is used to visualize the expression pattern of genes, such as CEPR1, by fusing their promoter to the β-glucuronidase (GUS) reporter gene.

Detailed Steps:

  • Plant Material: Use transgenic Arabidopsis plants carrying a pCEPR1::GUS construct.

  • Staining Procedure: a. Harvest whole seedlings or specific tissues and fix them (e.g., in 90% acetone). b. Incubate the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C. c. The GUS enzyme, expressed under the control of the CEPR1 promoter, will cleave X-Gluc, resulting in a blue precipitate at the site of gene expression. d. After staining, clear the tissue with ethanol to remove chlorophyll and enhance the visibility of the blue stain.

  • Microscopy: Observe the stained tissues under a light microscope to determine the spatial expression pattern of CEPR1.

Conclusion

The CEP1-CEPR1 signaling module represents a critical long-distance communication system that enables plants to adapt their nitrogen acquisition strategies to environmental cues. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens up new possibilities for enhancing nitrogen use efficiency in crops. By manipulating the components of this signaling cascade, it may be possible to develop plants with improved root systems and enhanced nutrient uptake capabilities, contributing to a more sustainable and productive agriculture. Further research into the downstream targets of this pathway and its interaction with other signaling networks will undoubtedly uncover additional layers of complexity and provide novel targets for crop improvement.

References

Structural Characteristics of 2-(ω-Carboxyethyl)pyrrole (CEP) Dipeptide 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional characteristics of 2-(ω-carboxyethyl)pyrrole (CEP) dipeptide 1. CEP dipeptide 1, a specific form of CEP-modified peptide, has been identified as a potent angiogenic factor and a potential mediator in the pathogenesis of age-related macular degeneration (AMD). This document consolidates the available information on its chemical structure, presents representative experimental protocols for its synthesis and characterization, and details its proposed signaling pathway. Due to the limited publicly available data, this guide also highlights areas where further research is required, particularly in the detailed quantitative analysis of its three-dimensional structure.

Introduction

Oxidative stress is a key contributor to the pathogenesis of numerous diseases, including age-related macular degeneration (AMD). The oxidation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina, can lead to the formation of reactive dicarbonyls. These byproducts can then react with the primary amino groups of lysine residues in proteins and peptides to form 2-(ω-carboxyethyl)pyrrole (CEP) adducts. These CEP modifications are considered to be mediators of AMD, promoting both "wet" and "dry" forms of the disease.

This compound is a specific, well-defined CEP-modified dipeptide that has been shown to possess potent angiogenic activity. Its study provides a valuable tool for understanding the molecular mechanisms by which CEP adducts contribute to neovascularization. This guide aims to provide researchers with the foundational knowledge of its structural and functional properties.

Structural Characteristics of this compound

The definitive structure of this compound has been identified as (S)-3-(1-(5-(2-acetamidoacetamido)-6-methoxy-6-oxohexyl)-1H-pyrrol-2-yl)propanoic acid. This corresponds to an N-acetyl-glycyl-L-lysine methyl ester, where the ε-amino group of the lysine residue has been modified to form the carboxyethylpyrrole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 816432-15-2
Molecular Formula C18H27N3O6
Molecular Weight 381.42 g/mol
IUPAC Name (S)-3-(1-(5-(2-acetamidoacetamido)-6-methoxy-6-oxohexyl)-1H-pyrrol-2-yl)propanoic acid
SMILES CC(=O)NCC(=O)N--INVALID-LINK--C(=O)OC
Quantitative Structural Data

A thorough review of the current scientific literature reveals a notable absence of publicly available, detailed quantitative structural data for this compound derived from experimental techniques such as X-ray crystallography or high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, precise bond lengths, bond angles, and dihedral angles for the complete molecule have not been published. Further research, including computational modeling and experimental structure determination, is required to elucidate the three-dimensional conformation and detailed geometric parameters of this dipeptide.

Experimental Protocols

The following sections outline representative protocols for the synthesis and structural characterization of CEP-modified peptides, which would be applicable to this compound. These are generalized procedures and may require optimization for this specific molecule.

Synthesis of CEP-Modified Peptides

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a lysine-containing dipeptide and its subsequent reaction with a CEP precursor. A plausible synthetic route is outlined below.

Step 1: Synthesis of the Dipeptide Backbone (N-acetyl-glycyl-L-lysine methyl ester) Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed.

  • Starting Material: Fmoc-L-Lys(Boc)-Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF).

  • Glycine Coupling: Couple Fmoc-Gly-OH using a suitable coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.

  • Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

  • Acetylation: Acetylate the N-terminal amino group using acetic anhydride and DIEA in DMF.

  • Cleavage and Esterification: Cleave the dipeptide from the resin using a solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The crude product can then be esterified using methanol in the presence of an acid catalyst (e.g., HCl) to yield N-acetyl-glycyl-L-lysine methyl ester with a free ε-amino group (after removal of the Boc protecting group during cleavage).

  • Purification: Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Formation of the CEP Adduct

  • Precursor: 4,7-dioxoheptanoic acid or a suitable ester thereof is a key precursor for the CEP moiety.

  • Reaction: React the purified N-acetyl-glycyl-L-lysine methyl ester with the 4,7-dioxoheptanoic acid precursor in a suitable buffer (e.g., phosphate buffer at neutral pH). The reaction proceeds via a Paal-Knorr pyrrole synthesis mechanism, where the ε-amino group of lysine reacts with the two carbonyl groups of the precursor to form the pyrrole ring.

  • Final Purification: Purify the final product, this compound, using RP-HPLC.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for confirming the covalent structure of this compound in solution.

  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-10 mM.

  • 1D NMR: Acquire 1H and 13C spectra to observe the chemical shifts and integrations of all protons and carbons, providing initial confirmation of the structure.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the glycine, lysine, and CEP moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the dipeptide backbone and the CEP group.

  • Data Analysis: Assign all proton and carbon resonances and compare them with expected values to verify the final structure.

Mass Spectrometry (MS) High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition.

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.

  • LC-MS: Introduce the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) via liquid chromatography to ensure purity.

  • Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion ([M+H]+) and confirm the elemental composition (C18H27N3O6).

  • Tandem MS (MS/MS): Select the parent ion for fragmentation (e.g., using collision-induced dissociation - CID). Analyze the fragmentation pattern to confirm the amino acid sequence and the location of the CEP modification on the lysine side chain.

Signaling Pathway of this compound

CEP adducts, including this compound, are proposed to induce angiogenesis through a signaling pathway that is independent of the well-known Vascular Endothelial Growth Factor (VEGF) pathway. The primary receptor implicated in CEP-mediated signaling is Toll-like receptor 2 (TLR2), a component of the innate immune system.

The CEP-TLR2 Signaling Cascade

The proposed mechanism involves the following steps[1][2]:

  • Ligand Recognition: this compound acts as an endogenous ligand for TLR2 on the surface of endothelial cells. It is thought that TLR2 may form a heterodimer with TLR1 to recognize CEP.

  • Receptor Activation: Binding of CEP to the TLR2/TLR1 complex initiates a downstream signaling cascade.

  • MyD88 Recruitment: The adaptor protein Myeloid Differentiation factor 88 (MyD88) is recruited to the intracellular domain of the activated TLR complex.

  • Downstream Signaling: MyD88 then activates a cascade of downstream signaling molecules, which is thought to involve TNF receptor-associated factor 6 (TRAF6) and transforming growth factor-β-activated kinase 1 (TAK1), leading to the activation of transcription factors such as NF-κB.

  • Rac1 Activation: A key event in this pathway is the activation of the small GTPase Rac1, which is essential for cell migration and cytoskeletal reorganization.

  • Pro-Angiogenic Response: The activation of this pathway ultimately leads to endothelial cell migration, proliferation, and tube formation, resulting in angiogenesis.

Scientific Controversy

It is important to note that the role of the CEP-TLR2 axis in angiogenesis is a subject of scientific debate. Some studies have failed to replicate the pro-angiogenic effects of CEP adducts and have not observed TLR2 activation in response to CEP-modified proteins or peptides[3][4]. These conflicting findings suggest that the biological effects of CEP may be context-dependent, and further research is necessary to fully elucidate the signaling pathways involved.

Visualizations

Conceptual Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Structural Characterization s1 Solid-Phase Peptide Synthesis (N-acetyl-Gly-Lys(Boc)-Me) s2 Cleavage and Purification s1->s2 s4 Paal-Knorr Pyrrole Synthesis s2->s4 s3 CEP Precursor Synthesis (4,7-dioxoheptanoic acid) s3->s4 s5 Final Purification (RP-HPLC) s4->s5 c1 High-Resolution Mass Spectrometry (Confirm Mass and Composition) s5->c1 This compound c2 Tandem Mass Spectrometry (MS/MS) (Confirm Sequence and Modification Site) s5->c2 This compound c3 NMR Spectroscopy (1D and 2D) (Confirm Covalent Structure) s5->c3 This compound

Caption: Conceptual workflow for the synthesis and structural characterization of this compound.

Proposed CEP-TLR2 Signaling Pathway

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CEP This compound TLR2 TLR2 CEP->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Heterodimerizes MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Rac1_GDP Rac1-GDP (Inactive) MyD88->Rac1_GDP Activates TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Pathway TAK1->NFkB Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) NFkB->Angiogenesis Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Rac1_GTP->Angiogenesis

Caption: Proposed signaling pathway of this compound-induced angiogenesis via TLR2.

Conclusion

This compound is a structurally defined molecule of significant interest in the fields of ophthalmology and oncology due to its pro-angiogenic properties. While its chemical identity is well-established, a comprehensive understanding of its three-dimensional structure and the precise mechanisms of its biological activity remains an active area of research. This guide provides a summary of the current knowledge, including representative experimental approaches and the proposed, albeit debated, signaling pathway. Further investigation is warranted to fill the existing gaps in our understanding, which will be crucial for the development of therapeutic strategies targeting the pathological effects of CEP adducts.

References

Part 1: Cyclo(His-Pro) (CHP) - A Mammalian Neuropeptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Effects of CEP Dipeptides: Cyclo(His-Pro) and Plant CEP1

Disclaimer: The term "CEP dipeptide 1" is ambiguous and can refer to two distinct molecules with different biological roles in different organisms. This guide addresses both possibilities:

  • Cyclo(His-Pro) (CHP): An endogenous cyclic dipeptide in mammals, often studied in the context of neuroscience and metabolic regulation.

  • C-TERMINALLY ENCODED PEPTIDE 1 (CEP1): A signaling peptide in plants involved in nutrient sensing and developmental responses.

This document provides a detailed technical overview of the endogenous and exogenous effects of both peptides, tailored for researchers, scientists, and drug development professionals.

Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide derived from the metabolism of Thyrotropin-Releasing Hormone (TRH).[1][2] It is ubiquitously found in the central nervous system (CNS) and other tissues, where it exerts a range of neuromodulatory and protective effects.[1][2] Due to its stability and ability to cross the blood-brain barrier, both its endogenous functions and the effects of its exogenous administration are of significant research interest.[1]

Core Biological Effects: Endogenous vs. Exogenous

Endogenous CHP is involved in the regulation of various physiological processes. Exogenous administration of CHP has been shown to elicit potent protective effects, particularly against oxidative stress and neuroinflammation, largely by modulating the Nrf2-NF-κB signaling axis.

Data Presentation: Quantitative Effects of Exogenous Cyclo(His-Pro)

The following table summarizes the quantitative effects of exogenously applied CHP from in vitro studies.

Cell LineStressorCHP Concentration (µM)Measured EffectQuantitative ResultReference
PC12H₂O₂50Cell ViabilityPrevented H₂O₂-induced cell death
PC12H₂O₂50ROS ProductionFully prevented H₂O₂-induced increase in ROS
PC12H₂O₂50GSH DepletionFully prevented H₂O₂-induced decrease in GSH
PC12ParaquatNot SpecifiedNF-κB Nuclear AccumulationInhibited paraquat-induced NF-κB accumulation
BV-2 (Microglia)LPSNot SpecifiedNO and ROS GenerationReduced LPS-induced NO and ROS generation
SOD1G93A MicrogliaLPS50 or 200Cell ViabilityIncreased cell viability after LPS exposure

Signaling Pathways

The primary mechanism of action for CHP's protective effects involves the modulation of the Nrf2 and NF-κB signaling pathways. CHP promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. This activation of the Nrf2 pathway can subsequently inhibit the pro-inflammatory NF-κB pathway.

Visualization: Cyclo(His-Pro) Signaling Pathway

Caption: Cyclo(His-Pro) signaling cascade.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in PC12 Cells

This protocol outlines the methodology to assess the cytoprotective effects of CHP against an oxidative stressor in a neuronal cell line.

1. Cell Culture and Plating:

  • Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
  • Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. CHP Pre-treatment:

  • Prepare a stock solution of Cyclo(His-Pro) in sterile phosphate-buffered saline (PBS).
  • Treat the cells with 50 µM CHP for 24 hours prior to inducing stress. Include a vehicle control (PBS alone).

3. Induction of Oxidative Stress:

  • Prepare fresh hydrogen peroxide (H₂O₂) solution in serum-free medium.
  • After the 24-hour CHP pre-treatment, remove the medium and expose the cells to various concentrations of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 6 hours).

4. Measurement of Cell Viability (MTT Assay):

  • Following H₂O₂ treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
  • Incubate for 3-4 hours at 37°C.
  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Visualization: Neuroprotection Experimental Workflow

Exp_Workflow_CHP A 1. Plate PC12 Cells (1x10⁴ cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with 50 µM CHP or Vehicle for 24h B->C D 4. Induce Stress (e.g., 100 µM H₂O₂ for 6h) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate Cell Viability (%) G->H CEP1_Signaling cluster_root Root cluster_vasculature Vasculature cluster_shoot Shoot N_starvation Nitrogen Starvation CEP1_gene CEP1 Gene N_starvation->CEP1_gene induces CEP1_peptide CEP1 Peptide CEP1_gene->CEP1_peptide produces Xylem Xylem CEP1_peptide->Xylem to shoot NRTs Nitrate Transporters (e.g., NRT2.1) Nitrate_uptake Increased Nitrate Uptake NRTs->Nitrate_uptake CEPR1 CEPR1 Receptor Xylem->CEPR1 binds Phloem Phloem Phloem->NRTs upregulates CEPD_genes CEPD Genes CEPR1->CEPD_genes activates CEPD_peptides CEPD Peptides CEPD_genes->CEPD_peptides produces CEPD_peptides->Phloem to root Exp_Workflow_CEP1 A 1. Grow Medicago Seedlings Hydroponically (11 days) B 2. Macronutrient Starvation +/- CEP1 Peptide (48h) A->B C 3. Transfer to Individual Chambers with Nutrient Solution B->C F 6. Scan Roots and Measure Total Length B->F D 4. Collect Solution Aliquots (0, 1, 2, 4 hours) C->D E 5. Measure Ion Concentrations (Ion Chromatography) D->E G 7. Calculate Specific Nutrient Uptake Rate E->G F->G

References

The C-TERMINALLY ENCODED PEPTIDE (CEP) Family: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The C-TERMINALLY ENCODED PEPTIDE (CEP) family comprises a class of small signaling peptides that have emerged as critical regulators of plant growth, development, and nutrient homeostasis.[1] These peptides, typically 15 amino acids in length, are involved in intricate signaling cascades that govern key physiological processes, most notably the plant's response to nitrogen availability.[2][3] This technical guide provides a comprehensive overview of the CEP family, including their structure, function, and associated signaling pathways, with a focus on quantitative data and detailed experimental methodologies for researchers in plant biology and drug development.

Discovery and Structure of CEP Peptides

The first member of the CEP family, AtCEP1, was identified in Arabidopsis thaliana through in silico analysis.[1] Subsequent genomic and transcriptomic studies have revealed the widespread presence of CEP genes in seed plants.[1]

CEP genes encode precursor proteins that contain an N-terminal signal peptide for secretion, a variable region, and one or more conserved CEP domains at the C-terminus. The bioactive 15-amino acid CEP peptide is released through post-translational processing. A key feature of mature CEP peptides is the hydroxylation of specific proline residues, a modification that is often crucial for their biological activity.

Biological Functions of the CEP Family

CEP peptides are integral to several aspects of plant physiology, acting as mobile signals to coordinate responses between different parts of the plant.

Systemic Nitrogen Demand Signaling

One of the most well-characterized roles of CEPs is in the systemic regulation of nitrogen uptake. Under conditions of localized nitrogen starvation, CEPs are produced in the roots and transported via the xylem to the shoots. In the shoots, they are perceived by their receptors, triggering a downstream signaling cascade that ultimately enhances the capacity of roots in nitrogen-rich patches to absorb nitrate. This elegant system allows the plant to optimize nitrogen acquisition from heterogeneous soil environments.

Regulation of Root System Architecture

CEP peptides are potent regulators of root development. Exogenous application of synthetic CEPs has been shown to inhibit primary root growth and reduce the number of lateral roots. This regulation is dose-dependent and plays a role in adapting the root system architecture to nutrient availability and abiotic stress conditions.

Legume Nodulation

In leguminous plants, CEPs are involved in the symbiotic relationship with nitrogen-fixing rhizobia bacteria. They have been shown to positively regulate the formation of root nodules, the specialized organs where biological nitrogen fixation occurs.

The CEP Signaling Pathway

The CEP signaling cascade involves a series of molecular components that transduce the peptide signal into a physiological response.

CEP Receptors

CEP peptides are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface. In Arabidopsis, the primary receptors are CEPR1 (CEP RECEPTOR 1), also known as XIP1 (XYLEM INTERMIXED WITH PHLOEM 1), and CEPR2. While binding affinities (Kd values) for CEP peptides to these receptors are not extensively reported in the literature, their genetic and physiological interactions are well-documented.

Downstream Signaling Components

Upon binding of a CEP peptide, the CEPRs initiate a downstream signaling cascade. Key components of this pathway include the CEP DOWNSTREAM (CEPD) proteins, which are small, phloem-mobile polypeptides. CEPD1 and CEPD2 are induced in the shoot in response to CEP perception and travel down to the roots to regulate the expression of nitrate transporters. Another important player is the phosphatase CEPH, which is thought to activate nitrate transporters through dephosphorylation.

Crosstalk with Other Hormone Pathways

The CEP signaling pathway does not operate in isolation. There is growing evidence of significant crosstalk with other phytohormone signaling pathways, particularly cytokinin and auxin. For instance, CEP signaling has been shown to suppress auxin signaling while promoting cytokinin signaling to inhibit root growth. In legumes, the CEP receptor MtCRA2 has been linked to the regulation of both auxin biosynthesis and ethylene signaling to coordinate root growth and nodulation.

Quantitative Data on CEP Function

The following tables summarize key quantitative data from studies on CEP peptides.

PeptidePlant SpeciesConcentrationEffect on Primary Root GrowthReference
AtCEP3Arabidopsis thaliana10⁻⁸ M - 10⁻⁶ MDose-dependent inhibition of meristematic cell number
AtCEP5Arabidopsis thaliana10⁻⁹ MBiologically active in inhibiting primary root length
AtCEP1Arabidopsis thaliana1 µMSignificant reduction in lateral root number
MtCEP1D1Medicago truncatula1 µM~50% reduction in lateral root number
PeptidePlant SpeciesConcentrationEffect on Nitrate UptakeReference
AtCEP1Arabidopsis thaliana1 µMEnhanced uptake of nitrate, phosphate, and sulfate
MtCEP1Medicago truncatula100 nMEnhanced high-affinity nitrate uptake

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in CEP research.

Root Growth Assay in Response to CEP Peptides

This protocol is adapted from studies investigating the effect of synthetic CEP peptides on Arabidopsis thaliana root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)

  • Synthetic CEP peptides (e.g., AtCEP3, AtCEP5) dissolved in sterile water to create stock solutions

  • Sterilization solution (e.g., 70% ethanol, 0.05% Triton X-100)

  • Sterile water

  • Petri dishes

  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a solution of 50% bleach and 0.05% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and grow the seedlings vertically for a specified period (e.g., 4-5 days).

  • Peptide Treatment: Prepare MS agar plates containing different concentrations of the synthetic CEP peptide (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) and a control plate with no peptide.

  • Transfer of Seedlings: Carefully transfer seedlings of uniform size to the peptide-containing and control plates.

  • Continued Growth: Return the plates to the growth chamber and continue to grow the seedlings vertically for another specified period (e.g., 5-7 days).

  • Data Acquisition: At the end of the treatment period, scan the plates at high resolution.

  • Data Analysis: Measure the length of the primary root and count the number of emerged lateral roots for each seedling using image analysis software. Calculate the average and standard error for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.

Quantification of CEP Gene Expression using qRT-PCR

This protocol provides a general framework for analyzing the expression of CEP genes in response to stimuli like nitrogen starvation.

Materials:

  • Plant tissue (e.g., roots, shoots)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR instrument (e.g., CFX96 Real-Time System, Bio-Rad)

  • SYBR Green qPCR master mix

  • Gene-specific primers for target CEP genes and reference genes (e.g., Actin, Ubiquitin)

  • Nuclease-free water

Procedure:

  • Sample Collection and Storage: Harvest plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Store samples at -80°C until use.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Primer Design and Validation: Design gene-specific primers for the CEP genes of interest and suitable reference genes. Validate primer efficiency by performing a standard curve analysis.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s). Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target CEP genes using a method like the 2-ΔΔCq method, normalizing to the expression of the reference genes.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key CEP-related pathways and experimental workflows.

CEP_Signaling_Pathway cluster_root_low_N Root (Low N) cluster_xylem Xylem cluster_shoot Shoot cluster_phloem Phloem cluster_root_high_N Root (High N) CEP_Genes CEP Genes (e.g., AtCEP1, AtCEP3) CEP_Peptides CEP Peptides CEP_Genes->CEP_Peptides Transcription & Translation CEP_Transport_Up CEP Peptides CEP_Peptides->CEP_Transport_Up CEPR1 CEPR1/2 Receptors CEP_Transport_Up->CEPR1 Binding CEPD_Genes CEPD Genes (CEPD1, CEPD2) CEPR1->CEPD_Genes Induction CEPD_Proteins CEPD Proteins CEPD_Genes->CEPD_Proteins Transcription & Translation CEPD_Transport_Down CEPD Proteins CEPD_Proteins->CEPD_Transport_Down Nitrate_Transporters Nitrate Transporters (e.g., NRT2.1) CEPD_Transport_Down->Nitrate_Transporters Upregulation CEPH_Phosphatase CEPH Phosphatase CEPD_Transport_Down->CEPH_Phosphatase Upregulation Nitrate_Uptake Increased Nitrate Uptake Nitrate_Transporters->Nitrate_Uptake CEPH_Phosphatase->Nitrate_Transporters Activation (Dephosphorylation)

Caption: Systemic nitrogen demand signaling pathway mediated by CEP peptides.

Root_Growth_Assay_Workflow Start Start Seed_Sterilization Seed Sterilization Start->Seed_Sterilization Plating Plating on MS Agar Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Initial Growth Stratification->Germination Peptide_Treatment Transfer to Plates with CEP Peptides (various conc.) Germination->Peptide_Treatment Continued_Growth Continued Vertical Growth Peptide_Treatment->Continued_Growth Data_Acquisition Scan Plates Continued_Growth->Data_Acquisition Data_Analysis Measure Root Length & Lateral Root Number Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a CEP peptide root growth assay.

CEP_Hormone_Crosstalk CEP_Signaling CEP Signaling Cytokinin_Signaling Cytokinin Signaling CEP_Signaling->Cytokinin_Signaling Promotes Auxin_Signaling Auxin Signaling CEP_Signaling->Auxin_Signaling Suppresses Ethylene_Signaling Ethylene Signaling (in legumes) CEP_Signaling->Ethylene_Signaling Regulates Root_Development Root Development (Primary Root Inhibition, Lateral Root Formation) CEP_Signaling->Root_Development Nodulation Nodulation (in legumes) CEP_Signaling->Nodulation Cytokinin_Signaling->Root_Development Inhibits Auxin_Signaling->Root_Development Promotes Ethylene_Signaling->Nodulation Inhibits

Caption: Crosstalk between CEP and other phytohormone signaling pathways.

Conclusion

The C-TERMINALLY ENCODED PEPTIDE family represents a sophisticated class of signaling molecules that are fundamental to a plant's ability to adapt to its environment. Their roles in nutrient sensing, root development, and symbiotic interactions highlight their importance in plant fitness and productivity. A deeper understanding of the CEP signaling network, including the precise mechanisms of receptor activation and downstream signal transduction, holds significant promise for the development of novel strategies to enhance crop resilience and nutrient use efficiency. Further research, particularly in elucidating the quantitative aspects of CEP-receptor interactions and the full extent of their signaling crosstalk, will be crucial in harnessing the potential of these remarkable peptide hormones.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Age-related macular degeneration (AMD) is a primary cause of irreversible blindness in the elderly, characterized by progressive damage to the macula. A growing body of evidence implicates oxidative stress and subsequent inflammatory processes in the pathogenesis of AMD. A key molecular player in this cascade is the formation of carboxyethylpyrrole (CEP) adducts, which are generated from the oxidation of docosahexaenoic acid (DHA), a fatty acid highly abundant in the retina. These CEP-modified proteins act as neo-antigens, triggering an inflammatory response that contributes to both the atrophic ("dry") and neovascular ("wet") forms of AMD. This technical guide provides an in-depth analysis of the role of CEP, with a specific focus on "CEP dipeptide 1," a synthetic analog used in research to elucidate the mechanisms of CEP-mediated pathology. We will detail the quantitative evidence of CEP's involvement in AMD, provide comprehensive experimental protocols for its study, and visualize the key signaling pathways it initiates.

Introduction to CEP and its Formation

Carboxyethylpyrrole (CEP) is a specific protein modification that arises from the oxidative degradation of docosahexaenoic acid (DHA). The high concentration of DHA in photoreceptor outer segments, coupled with the high oxygen tension and photo-oxidative stress in the retina, makes this region particularly susceptible to CEP formation. The generation of CEP adducts on proteins transforms them into haptens, capable of eliciting an immune response. These CEP-modified proteins are found in significantly higher levels in the ocular tissues and plasma of AMD patients compared to age-matched controls.[1][2][3]

"this compound" is the designation for a synthetically created molecule, CEP-modified acetyl-Gly-Lys-O-methyl ester.[4][5] This dipeptide is not typically measured in patients but serves as a crucial research tool. Its smaller, defined structure allows for more controlled experimental conditions to study the biological effects of the CEP modification, particularly its potent angiogenic activity, which is a hallmark of wet AMD.

Quantitative Data on CEP in AMD

Several studies have quantified the levels of CEP adducts and the corresponding autoimmune response in patients with AMD. The data consistently show a significant elevation in both CEP-modified proteins and anti-CEP autoantibodies in the plasma of individuals with AMD.

AnalytePatient GroupControl GroupFold Change (AMD vs. Control)p-valueReference
Anti-CEP Immunoreactivity in Plasma 19 AMD donors (avg. age 82)19 age-matched controls (avg. age 83)1.5-fold higher0.004
Anti-CEP Autoantibody Titer in Sera 19 AMD donors19 age-matched controls2.3-fold higher0.02
Anti-CEP Autoantibody (Dot-blot assay) AMD eyesAge-matched control eyes2.5-fold higherNot Specified

Of individuals exhibiting both CEP immunoreactivity and autoantibody levels above the mean for non-AMD controls, 92% had AMD, suggesting strong diagnostic potential.

Signaling Pathways in CEP-Mediated Pathology

CEP adducts are recognized by the innate immune system, primarily through Toll-like receptor 2 (TLR2), which is expressed on macrophages and retinal pigment epithelial (RPE) cells. This interaction initiates a downstream signaling cascade that leads to inflammation and, in the context of wet AMD, angiogenesis.

CEP-Induced Inflammatory Signaling in Macrophages

CEP-modified proteins act as damage-associated molecular patterns (DAMPs) that activate macrophages. This activation is predominantly pro-inflammatory, leading to the M1 macrophage phenotype.

CEP_Macrophage_Signaling CEP CEP Adducts TLR2 TLR2/TLR1 CEP->TLR2 MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Pathway MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) NFkB->ProInflammatory_Cytokines Inflammation Inflammation & Macrophage Recruitment ProInflammatory_Cytokines->Inflammation

Caption: CEP-induced macrophage activation via TLR2 and the NF-κB pathway.

CEP-Induced Angiogenic Signaling

This compound has been shown to be a potent stimulator of neovascularization. While the complete pathway is still under investigation, evidence suggests it may be partially independent of Vascular Endothelial Growth Factor (VEGF), a primary target of current wet AMD therapies. TLR2 activation in RPE cells can lead to the secretion of various chemokines and cytokines that can promote angiogenesis.

CEP_Angiogenesis_Workflow cluster_RPE Retinal Pigment Epithelium (RPE) Cell CEP_Dipeptide This compound RPE_TLR2 TLR2 CEP_Dipeptide->RPE_TLR2 RPE_Signaling Intracellular Signaling (e.g., NF-κB) RPE_TLR2->RPE_Signaling Angiogenic_Factors Secretion of Angiogenic & Pro-inflammatory Factors (e.g., MCP-1, IL-8) RPE_Signaling->Angiogenic_Factors Endothelial_Cell Choroidal Endothelial Cells Angiogenic_Factors->Endothelial_Cell Neovascularization Choroidal Neovascularization (CNV) Endothelial_Cell->Neovascularization

Caption: Proposed pathway for this compound-induced angiogenesis.

Key Experimental Protocols

The following protocols are foundational for studying the role of CEP and this compound in AMD.

CEP-Immunized Mouse Model of Dry AMD

This model is used to study the autoimmune and inflammatory aspects of dry AMD, leading to geographic atrophy.

Objective: To induce an autoimmune response against endogenous CEP adducts in the retina, mimicking features of dry AMD.

Materials:

  • CEP-conjugated Mouse Serum Albumin (CEP-MSA)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • C57BL/6 or BALB/c mice (6-10 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Preparation: Emulsify CEP-MSA in CFA to a final concentration for the primary immunization (e.g., 200 µg of CEP-MSA per mouse). For booster injections, emulsify CEP-MSA in IFA (e.g., 100 µg of CEP-MSA per mouse).

  • Primary Immunization (Day 0): Inject the CEP-MSA/CFA emulsion subdermally into the hind legs or footpads of the mice.

  • First Booster (Day 10): Administer a booster injection of the CEP-MSA/IFA emulsion into the neck.

  • Subsequent Boosters: Additional booster injections can be given as needed, for example, a final boost with CEP-MSA in CFA seven days before the experimental endpoint.

  • Monitoring: Monitor the mice for the development of anti-CEP antibody titers via ELISA (see protocol 4.4) and for retinal pathology using techniques such as fundus imaging, optical coherence tomography (OCT), and histology.

Rat Corneal Micropocket Assay for Angiogenesis

This in vivo assay is used to assess the angiogenic potential of substances like this compound.

Objective: To quantify the neovascularization induced by a test substance implanted in the normally avascular cornea.

Materials:

  • This compound

  • Slow-release polymer pellets (e.g., Hydron)

  • Sprague-Dawley rats

  • Surgical microscope and instruments

  • Anesthetics

Procedure:

  • Pellet Preparation: Incorporate a known amount of this compound (e.g., 37 ng) into a slow-release polymer pellet. Prepare control pellets with an unmodified dipeptide or without any peptide.

  • Anesthesia: Anesthetize the rat according to approved institutional protocols.

  • Surgical Implantation: Under a surgical microscope, create a small pocket in the corneal stroma, approximately 1-2 mm from the limbus (the border of the cornea and sclera).

  • Pellet Insertion: Carefully insert the prepared pellet into the corneal pocket.

  • Observation and Quantification: Over a period of 7-14 days, observe the cornea daily for the growth of new blood vessels from the limbus towards the pellet. Quantify the angiogenic response by measuring the length and density of the new vessels.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and is particularly useful for rapid screening.

Objective: To evaluate the pro-angiogenic effect of this compound on the vascularized chorioallantoic membrane of a chicken embryo.

Materials:

  • Fertilized chicken eggs

  • This compound

  • Sterile filter paper or other carrier discs

  • Egg incubator

  • Stereomicroscope and imaging system

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

  • Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Sample Application: Prepare the this compound sample on a sterile carrier disc. Gently place the disc on the surface of the CAM.

  • Re-incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 2-3 days.

  • Analysis: On the designated day, open the egg and examine the CAM under a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier disc.

ELISA for Anti-CEP Autoantibody Detection

This assay is used to quantify the level of autoantibodies against CEP in plasma or serum samples from patients or animal models.

Objective: To measure the titer of anti-CEP IgG antibodies.

Materials:

  • 96-well ELISA plates

  • CEP-conjugated Bovine Serum Albumin (CEP-BSA) for coating

  • Patient or animal serum/plasma samples

  • Blocking buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody (e.g., anti-human or anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with CEP-BSA (e.g., 100 µl/well of a 1:1000 dilution in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined by comparing the sample absorbance to a standard curve.

LC-MS/MS for CEP Adduct Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific protein modifications.

Objective: To detect and quantify CEP-modified peptides in biological samples.

General Workflow:

  • Sample Preparation: Extract proteins from the biological matrix (e.g., plasma, retinal tissue).

  • Proteolysis: Digest the proteins into smaller peptides using a protease such as trypsin.

  • Enrichment (Optional): Use immunoprecipitation with anti-CEP antibodies to enrich for CEP-modified peptides.

  • LC Separation: Separate the complex peptide mixture using liquid chromatography based on physicochemical properties.

  • Mass Spectrometry Analysis: Ionize the separated peptides and analyze them in a tandem mass spectrometer. The first mass analyzer selects the parent peptide ion, which is then fragmented. The second mass analyzer measures the mass-to-charge ratio of the fragment ions.

  • Data Analysis: Identify CEP-modified peptides by searching the fragmentation spectra against a protein database, including the specific mass shift corresponding to the CEP modification. Quantification can be achieved using label-free methods or by spiking in a known amount of a stable isotope-labeled internal standard.

Conclusion and Future Directions

The accumulation of CEP adducts represents a critical link between oxidative stress and the inflammatory and neovascular pathologies of AMD. The synthetic analog, this compound, has proven to be an invaluable tool for dissecting the pro-angiogenic effects of this modification. The experimental models and protocols detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of CEP-induced AMD pathogenesis.

Future research should focus on further delineating the downstream signaling pathways activated by CEP in RPE cells and other retinal cell types. Identifying the specific receptors and intracellular mediators involved could reveal novel therapeutic targets. Furthermore, the development and validation of highly sensitive and specific assays for quantifying CEP adducts in patient samples will be crucial for their establishment as reliable biomarkers for AMD risk assessment, diagnosis, and monitoring of therapeutic interventions. Targeting the formation of CEP or its subsequent inflammatory and angiogenic consequences holds significant promise for the development of new treatments for this debilitating disease.

References

Methodological & Application

Application Notes and Protocols for Dipeptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CEP Dipeptide 1 Synthesis and Purification Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptides are valuable molecules in biomedical research and drug development due to their diverse biological activities. This document outlines a comprehensive protocol for the chemical synthesis of a dipeptide using solid-phase peptide synthesis (SPPS), a widely used and robust method. Additionally, it provides a detailed protocol for the purification of the synthesized dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC), a standard technique for achieving high-purity peptide products.

Data Presentation

The following tables summarize the materials, reagents, and expected outcomes for a representative dipeptide synthesis.

Table 1: Materials and Reagents for Dipeptide Synthesis

Reagent/MaterialPurpose
Fmoc-protected Amino Acid 1First amino acid to be coupled
Fmoc-protected Amino Acid 2Second amino acid to be coupled
Rink Amide ResinSolid support for peptide synthesis
Dichloromethane (DCM)Solvent for washing and swelling the resin
Dimethylformamide (DMF)Solvent for washing and reactions
Piperidine in DMF (20%)Reagent for Fmoc-deprotection
HBTU/HOBtCoupling reagents
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
Trifluoroacetic acid (TFA)Reagent for cleavage from the resin
Triisopropylsilane (TIS)Scavenger for cleavage
Deionized WaterScavenger and solvent
Diethyl ether (cold)For precipitation of the crude peptide

Table 2: Expected Outcomes for a Representative Dipeptide Synthesis

ParameterExpected Value
Resin Substitution Level0.5 - 1.0 mmol/g
Coupling Efficiency (per step)> 99%
Overall Crude Yield70 - 90%
Purity of Crude Peptide50 - 80% (by HPLC)
Purity after HPLC Purification> 98%

Experimental Protocols

Part 1: Solid-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a dipeptide on a Rink Amide resin using Fmoc chemistry.

1. Resin Swelling:

  • Place the Rink Amide resin (100-200 mesh) in a reaction vessel.
  • Add DMF to swell the resin for at least 1 hour at room temperature with gentle agitation.

2. First Amino Acid Loading (if starting with a non-preloaded resin):

  • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin substitution) and HBTU/HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the amino acid solution and immediately add it to the swollen resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc-Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 20 minutes at room temperature.
  • Drain the solution and wash the resin with DMF (5x).

4. Second Amino Acid Coupling:

  • Dissolve the second Fmoc-protected amino acid (3 eq.), HBTU/HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) and add the solution to the resin.
  • Agitate for 2 hours at room temperature.
  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Fmoc-Deprotection:

  • Repeat step 3.

6. Cleavage and Precipitation:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the solution to separate the resin.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Part 2: Purification of the Dipeptide by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Column:

  • System: A preparative or semi-preparative HPLC system with a UV detector.
  • Column: A C18 reversed-phase column.
  • Mobile Phase A: 0.1% TFA in deionized water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Purification Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject the prepared sample onto the column.
  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a suitable flow rate.
  • Monitor the elution at 220 nm and 280 nm.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

5. Lyophilization:

  • Pool the pure fractions and freeze them.
  • Lyophilize the frozen solution to obtain the final purified peptide as a white powder.

Mandatory Visualization

Angiogenesis Signaling Pathway

The following diagram illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis. This pathway is a likely target for compounds with pro-angiogenic activity.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGF Signaling Pathway in Angiogenesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a dipeptide.

Dipeptide_Synthesis_Workflow Start Start: Select Resin and Amino Acids SPPS Solid-Phase Peptide Synthesis (Coupling and Deprotection Cycles) Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation and Drying Cleavage->Precipitation CrudePeptide Crude Dipeptide Precipitation->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification Analysis Purity and Identity Analysis (Analytical HPLC, Mass Spectrometry) Purification->Analysis Analysis->Purification If Impure Lyophilization Lyophilization Analysis->Lyophilization If Pure PurePeptide Pure Dipeptide Lyophilization->PurePeptide End End PurePeptide->End

Caption: Dipeptide Synthesis and Purification Workflow.

References

Application Notes and Protocols for CEP Dipeptide 1 in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) is a key peptide hormone in Arabidopsis thaliana that plays a crucial role in systemic nitrogen signaling, root system architecture, and nutrient uptake. As a negative regulator of root development, the exogenous application of synthetic CEP1 provides a powerful tool to investigate these physiological processes. This document provides detailed protocols for the application of CEP1 dipeptide to Arabidopsis thaliana, summarizes quantitative data from key studies, and illustrates the underlying signaling pathways and experimental workflows.

I. Quantitative Data Summary

The application of synthetic CEP1 peptide to Arabidopsis thaliana has been shown to elicit several quantifiable physiological responses. The tables below summarize these findings from published research.

Table 1: Effect of Synthetic AtCEP1 Peptide on Nutrient Uptake in Arabidopsis thaliana

Treatment ConcentrationNutrientPercent Change in Uptake RateDuration of ExposureReference
1 µMNitrateSignificant Increase48 hours[1][2][3]
1 µMPhosphateSignificant Increase (p<0.05)48 hours[1][2]
1 µMSulfateSignificant Increase (p<0.05)48 hours

Table 2: Effect of Synthetic CEP Peptides on Root System Architecture in Arabidopsis thaliana

PeptideTreatment ConcentrationPhenotypic EffectGrowth ConditionReference
AtCEP11 µM~50% reduction in lateral root number in Medicago (conserved function)Agarose
CEP3Not specifiedIncreased gravitropic set-point angle of lateral rootsSoil
CEP5Not specifiedInhibition of lateral root growthAgar with sucrose
CEPs (general)Not specifiedSlower primary root growth and reduced lateral root formationNot specified

II. Experimental Protocols

A. Protocol for CEP1 Application on Agar Plates

This protocol is suitable for observing effects on root development, such as primary root growth and lateral root formation.

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Synthetic CEP1 peptide (e.g., hydroxyl-L-prolyl-L-serine or the full 15-amino acid AtCEP1 peptide)

  • Murashige and Skoog (MS) medium with 0.4% (w/v) Gelzan or similar gelling agent

  • Petri plates

  • Sterile water

  • Ethanol (75%)

  • Bleach solution (50%)

  • Micropipettes and sterile tips

  • Growth chamber (22°C, 16h light/8h dark cycle)

2. Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 75% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 50% bleach solution. Vortex for 10 minutes.

    • Wash seeds 3-5 times with sterile water.

    • Resuspend seeds in sterile water and store at 4°C for 2 days for stratification.

  • Media Preparation:

    • Prepare 1/2 strength MS medium with 0.4% (w/v) Gelzan.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Prepare a stock solution of synthetic CEP1 peptide in sterile water.

    • Add the CEP1 stock solution to the molten agar medium to achieve the desired final concentration (e.g., 1 µM). Mix well.

    • Pour the medium into sterile petri plates and allow them to solidify.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the CEP1-containing and control (no peptide) agar plates.

    • Seal the plates and place them in a growth chamber at 22°C with a 16-hour light, 8-hour dark cycle.

  • Data Collection:

    • After a set number of days (e.g., 7-14), remove the plates and scan them.

    • Measure primary root length and count the number of lateral roots using software such as ImageJ.

B. Protocol for CEP1 Application in Hydroponic Systems

This protocol is ideal for studying nutrient uptake and for experiments requiring the harvesting of root tissue for molecular analysis.

1. Materials:

  • Arabidopsis thaliana seedlings (pre-grown on agar plates for ~4 days until roots are ~1 cm long)

  • Hydroponic chambers or multi-well plates

  • Nutrient solution (e.g., see composition in reference)

  • Synthetic CEP1 peptide

  • Aeration system (if necessary for long-term experiments)

  • Growth chamber

2. Procedure:

  • Seedling Preparation:

    • Grow seedlings on 1/2 MS agar plates for approximately 4 days as described in Protocol A.

  • Nutrient Deprivation (Optional but Recommended):

    • Transfer seedlings to a nutrient deprivation solution for 48 hours prior to the experiment to enhance subsequent uptake.

  • CEP1 Treatment:

    • Prepare the "procedure" solution containing the desired macronutrients and the synthetic CEP1 peptide at the final concentration (e.g., 100 nM or 1 µM).

    • Transfer the seedlings into the hydroponic chambers filled with the CEP1 treatment solution. For Arabidopsis, pooling multiple plants (e.g., 10) per replicate may be necessary.

  • Nutrient Uptake Assay:

    • Collect aliquots of the nutrient solution at specific time points (e.g., 0, 4, and 8 hours) to measure the depletion of nutrients.

    • Analyze the concentration of ions (e.g., nitrate, phosphate, sulfate) in the collected samples using methods like ion chromatography.

  • Data Analysis:

    • Calculate the nutrient uptake rate per unit of root length or per plant over time.

III. Visualizations

A. Signaling Pathways

The CEP1 signaling pathway is initiated in the roots and culminates in a systemic response that regulates nutrient uptake.

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot Root_N_Deficiency Nitrogen Deficiency CEP1_Gene CEP1 Gene Root_N_Deficiency->CEP1_Gene induces CEP1_Peptide CEP1 Peptide CEP1_Gene->CEP1_Peptide produces Xylem Xylem Loading CEP1_Peptide->Xylem enters Root_Growth Primary Root Growth & Lateral Root Formation CEP1_Peptide->Root_Growth inhibits CEPR1_Receptor CEPR1 Receptor Xylem->CEPR1_Receptor transports CEP1 to shoot Nitrate_Transporters Nitrate Transporters (NRT1.1, NRT2.1) CEPD_Signal CEPD Signal (from shoot) CEPD_Signal->Nitrate_Transporters upregulates CEPD_Gene CEPD1/2 Genes CEPR1_Receptor->CEPD_Gene activates CEPD_Signal_Shoot CEPD Signal CEPD_Gene->CEPD_Signal_Shoot produces Phloem Phloem Loading CEPD_Signal_Shoot->Phloem enters Phloem->CEPD_Signal transports CEPD to root

Caption: CEP1 nitrogen demand signaling pathway in Arabidopsis.

B. Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of CEP1 on Arabidopsis root development.

Experimental_Workflow start Start sterilize Seed Sterilization (Ethanol & Bleach) start->sterilize stratify Stratification (2 days at 4°C) sterilize->stratify prepare_media Prepare Agar Plates (Control vs. CEP1) stratify->prepare_media plate_seeds Plate Seeds prepare_media->plate_seeds grow Incubate in Growth Chamber plate_seeds->grow scan Scan Plates grow->scan analyze Image Analysis (e.g., ImageJ) scan->analyze data Data Interpretation & Statistics analyze->data end End data->end

Caption: Workflow for analyzing CEP1 effects on root architecture.

References

Application Notes and Protocols for CEP Dipeptide 1 Root Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminally Encoded Peptides (CEPs) are a class of small signaling peptides that play crucial roles in plant development and nutrient uptake. Specifically, CEP dipeptide 1 (CEP1) has been identified as a key regulator of root system architecture and a systemic signal for nitrogen demand.[1][2][3] Understanding the effects of CEP1 on root growth is vital for developing novel strategies to enhance nutrient acquisition and improve crop resilience.

This document provides a detailed experimental protocol for conducting a root assay to evaluate the effects of CEP1 on plant root development. It also summarizes key quantitative data from relevant studies and illustrates the known signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative effects of exogenous application of CEP1 peptides on various root parameters as observed in Arabidopsis thaliana and Medicago truncatula.

OrganismParameterCEP1 ConcentrationObserved EffectReference
Medicago truncatulaLateral Root Number1 µM~50% reduction[1][2]
Arabidopsis thalianaNitrate Uptake Rate1 µMSignificantly enhanced
Arabidopsis thalianaPhosphate Uptake Rate1 µMSignificantly enhanced
Arabidopsis thalianaSulfate Uptake Rate1 µMSignificantly enhanced
Medicago truncatulaNitrate Uptake Rate100 nM~70% enhancement
Medicago truncatulaNitrate Uptake Rate1 µM~140% enhancement
Arabidopsis thalianaPrimary Root Length1 µMSignificant reduction
Arabidopsis thalianaLateral Root Density1 µMSignificant reduction

Experimental Protocols

This section details a standard protocol for assessing the impact of CEP1 on the root system architecture of Arabidopsis thaliana using an agar plate-based assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Synthetic CEP1 peptide

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES buffer

  • Agar

  • Petri dishes (square or round)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature

  • Microscope or scanner for root imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Vortex for 10 minutes.

    • Wash the seeds 3-5 times with sterile water.

    • Resuspend seeds in sterile water and store at 4°C for 2-3 days for stratification to synchronize germination.

  • Preparation of Growth Medium:

    • Prepare MS medium according to the manufacturer's instructions. Typically, this will involve dissolving the powder in sterile water to achieve a 0.5X or 1X concentration.

    • Add 1% (w/v) sucrose and 0.5 g/L MES buffer.

    • Adjust the pH to 5.7.

    • Add agar (typically 0.8-1.0% w/v) and autoclave to sterilize.

    • Allow the medium to cool to approximately 50-60°C.

  • Preparation of CEP1-Containing Plates:

    • Prepare a sterile stock solution of the synthetic CEP1 peptide in sterile water.

    • Add the CEP1 stock solution to the molten agar medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a control set of plates with no added CEP1.

    • Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Plating and Growth:

    • Using a sterile pipette tip, carefully place the stratified seeds onto the surface of the agar plates. Arrange them in a line at the top of the plate.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set growth period (e.g., 7-12 days), remove the plates from the growth chamber.

    • Scan the plates at a high resolution to capture images of the root systems.

    • Use image analysis software to measure the primary root length and count the number of emerged lateral roots.

    • Calculate the lateral root density (number of lateral roots per unit length of the primary root).

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the root parameters between the control and CEP1-treated plants.

Mandatory Visualization

CEP1 Signaling Pathway

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot CEP1 CEP1 Peptide (N-deficiency signal) Auxin Auxin Signaling CEP1->Auxin Cytokinin Cytokinin Signaling CEP1->Cytokinin CEPR1 CEPR1 Receptor CEP1->CEPR1 Systemic Signaling NRTs Nitrate Transporters (e.g., NRT2.1) RootGrowth Lateral Root Growth Inhibition Auxin->RootGrowth Cytokinin->RootGrowth CEPD CEPD1/2 (Phloem-mobile signal) CEPR1->CEPD Downstream Signaling CEPD->NRTs Rootward Transport Experimental_Workflow start Start sterilization Seed Sterilization (Ethanol & Bleach) start->sterilization stratification Stratification (4°C for 2-3 days) sterilization->stratification media_prep Prepare MS Agar Plates (+/- CEP1 Peptide) stratification->media_prep plating Plate Seeds on Vertical Agar Plates media_prep->plating growth Incubate in Growth Chamber (e.g., 7-12 days) plating->growth imaging Scan Plates for Root System Imaging growth->imaging analysis Measure Root Parameters (Primary Root Length, Lateral Root Number) imaging->analysis stats Statistical Analysis analysis->stats end End stats->end

References

Application Notes and Protocols: Designing a Dose-Response Experiment for CEP Dipeptide 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction CEP Dipeptide 1 is a compound reported to possess potent angiogenic activity and is implicated as a potential mediator of age-related macular degeneration (AMD).[1] Understanding its biological activity across a range of concentrations is crucial for elucidating its mechanism of action and therapeutic potential. A dose-response experiment is a fundamental method used to determine how a compound affects cellular functions at various concentrations, enabling the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

This document provides a comprehensive guide for designing and executing a dose-response experiment for this compound. It includes detailed protocols for assessing cell viability, apoptosis, and the activation of a relevant signaling pathway.

Hypothetical Mechanism of Action: PI3K/Akt Signaling Pathway For the purpose of this protocol, we will hypothesize that this compound exerts its effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and angiogenesis, making it a relevant target for a compound with reported angiogenic activity. The following diagram illustrates this hypothetical mechanism.

CEP_Dipeptide_1_Signaling_Pathway CEP This compound Receptor Tyrosine Kinase Receptor (Hypothetical) CEP->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Hypothetical signaling pathway for this compound action.

Experimental Design and Workflow

A typical dose-response experiment involves treating cells with a serial dilution of the compound and measuring a biological endpoint. Key considerations include the selection of a relevant cell line, the concentration range, the number of replicates, and appropriate controls.

1. Dose Selection:

  • Range Finding: Perform a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the active range.

  • Serial Dilution: Prepare a series of 8-12 concentrations for the main experiment, typically using a 2-fold or 3-fold serial dilution spanning the identified active range.

2. Replicates and Controls:

  • Technical Replicates: Each concentration should be tested in triplicate (at a minimum) to ensure data robustness.[2]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells treated with media only, representing baseline cellular response.

  • Positive Control: (Optional) A known activator or inhibitor of the pathway being studied to ensure the assay is working correctly.

The overall experimental workflow is depicted below.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (24h incubation) A->B C 3. Treatment (Serial dilutions of this compound) B->C D 4. Incubation (24-72 hours) C->D E 5. Cellular Assays D->E F Cell Viability (MTT Assay) E->F G Apoptosis (Caspase Assay) E->G H Signaling Analysis (Western Blot) E->H I 6. Data Acquisition (Plate Reader / Imager) F->I G->I H->I J 7. Data Analysis (Normalization, Curve Fitting, IC50) I->J

Caption: General workflow for a dose-response experiment.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[3] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HUVEC for angiogenesis studies)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key effector caspases in the apoptotic pathway. The assay provides a proluminescent substrate that generates a "glow-type" luminescent signal when cleaved by active caspases.

Materials:

  • 96-well opaque-walled plates (for luminescence)

  • Cell culture materials and treated cells (as prepared in Protocol 1, steps 1-3)

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent)

Procedure:

  • Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described for the MTT assay. Prepare an equal volume of cell-free medium to serve as a blank control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: After the desired treatment incubation (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 3: Signaling Pathway Analysis (Western Blot)

Western blotting allows for the detection of specific proteins (e.g., total Akt and phosphorylated Akt) to confirm the engagement of the target signaling pathway.

Materials:

  • 6-well plates

  • Cell culture materials and this compound

  • 1X PBS, ice-cold

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels, running and transfer buffers

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with selected concentrations of this compound (e.g., concentrations around the EC50 value determined from viability assays) for a short duration (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Aspirate the media and wash cells twice with ice-cold 1X PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add SDS loading buffer and heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. The membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

Data Presentation and Analysis

Quantitative data should be organized systematically for clarity and interpretation.

Table 1: Example Plate Layout for Dose-Response Experiment This table illustrates a typical layout on a 96-well plate for one compound tested in triplicate.

Well123456789101112
A 100 µM100 µM100 µM1 µM1 µM1 µM10 nM10 nM10 nMMediaMediaMedia
B 50 µM50 µM50 µM500 nM500 nM500 nM5 nM5 nM5 nMVehicleVehicleVehicle
C 25 µM25 µM25 µM250 nM250 nM250 nM1 nM1 nM1 nMBlankBlankBlank
D 12.5 µM12.5 µM12.5 µM125 nM125 nM125 nM0.5 nM0.5 nM0.5 nMPCPCPC
E 6.25 µM6.25 µM6.25 µM62.5 nM62.5 nM62.5 nM0 nM0 nM0 nM
F 3.13 µM3.13 µM3.13 µM31.3 nM31.3 nM31.3 nM(Untreated)(Untreated)(Untreated)
G 1.56 µM1.56 µM1.56 µM15.6 nM15.6 nM15.6 nM
H

PC = Positive Control

Table 2: Summarized Cell Viability Data Data should be processed to calculate the mean, standard deviation, and percent viability relative to the vehicle control.

Concentration (µM)Mean Absorbance (570nm)Std. Deviation% Viability vs. Vehicle
Vehicle Control 0.8520.041100.0%
100 0.1150.01213.5%
50 0.2430.02528.5%
25 0.4310.03350.6%
12.5 0.6880.05180.8%
6.25 0.8350.04898.0%
3.13 0.8490.05599.6%
... .........

Data Analysis:

  • Normalization: Subtract the average of the blank wells from all other wells. Normalize the data to the vehicle control by setting the average of the vehicle control wells to 100%.

    • % Response = (Value_sample - Value_blank) / (Value_vehicle - Value_blank) * 100

  • Curve Fitting: Plot the normalized response (% Viability, % Apoptosis, etc.) against the logarithm of the compound concentration.

  • IC50/EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic model) to fit the data and calculate the IC50 or EC50 value. This can be done using software such as GraphPad Prism or R.

References

Application Note: Quantification of C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) in Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the quantification of the plant signaling peptide CEP1 in various plant tissues. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity. An alternative high-throughput method, Enzyme-Linked Immunosorbent Assay (ELISA), is also described, though it requires the development of a specific antibody.

Introduction: C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) is a crucial peptide hormone in plants that plays a central role in systemic nitrogen (N) demand signaling.[1] Under nitrogen-deficient conditions, CEP1 is produced in the roots and travels to the shoots, where it is perceived by CEP RECEPTOR 1 (CEPR1). This interaction triggers a downstream signaling cascade that ultimately enhances the expression of nitrate transporters in the roots, improving nitrogen uptake.[2] Given its role in nutrient acquisition, accurately quantifying endogenous CEP1 levels in different plant tissues is vital for research in plant physiology, crop improvement, and the development of novel biostimulants.

Important Clarification: The plant peptide CEP1 should not be confused with the human biomarker Citrullinated alpha-Enolase Peptide 1 (also abbreviated as CEP-1), which is associated with rheumatoid arthritis. Commercially available ELISA kits for "CEP-1" are designed for this human protein and are not suitable for the quantification of plant CEP1.

Method 1: Quantification of CEP1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold-standard for peptide quantification due to its high selectivity and sensitivity, allowing for precise measurement even at low endogenous concentrations.

Experimental Protocol

1. Plant Tissue Collection and Preparation:

  • Harvest plant tissue (e.g., roots, shoots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered tissue to dryness for stable storage and to concentrate the sample. Store at -80°C until extraction.

2. Peptide Extraction:

  • Weigh 100-200 mg of lyophilized plant powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer (10% acetic acid containing a protease inhibitor cocktail, e.g., cOmplete™ Protease Inhibitor Cocktail). Acetic acid helps to denature proteases and improve peptide solubility.

  • Vortex vigorously for 1 minute, then incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) for Cleanup and Concentration:

  • Activate a C18 SPE cartridge (e.g., Sep-Pak C18) by washing with 3 mL of 100% acetonitrile, followed by equilibration with 3 mL of 0.1% formic acid in water.

  • Load the peptide extract onto the conditioned C18 cartridge.

  • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and hydrophilic impurities.

  • Elute the peptides with 1.5 mL of 60% acetonitrile in 0.1% formic acid.

  • Dry the eluted peptide fraction completely using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptide extract in 100 µL of LC-MS grade 5% acetonitrile / 0.1% formic acid.

  • Spike the sample with a known concentration of a stable isotope-labeled CEP1 peptide internal standard (e.g., containing ¹³C and ¹⁵N labeled amino acids). This is crucial for accurate quantification, compensating for matrix effects and variations in instrument response.[3][4][5]

  • Centrifuge at 14,000 x g for 10 minutes to pellet any remaining particulates and transfer the supernatant to an LC-MS vial.

  • Inject 5-10 µL of the sample onto the LC-MS/MS system.

Table 1: Hypothetical LC-MS/MS Parameters for CEP1 Quantification. Note: These parameters are illustrative and require empirical optimization for the specific CEP1 peptide sequence and LC-MS system.

ParameterSuggested Setting
Liquid Chromatography
LC ColumnReversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient5% B to 45% B over 15 minutes, followed by a wash and re-equilibration
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z of protonated CEP1 peptide (e.g., [M+H]⁺, [M+2H]²⁺)
Product Ions (Q3)m/z of 2-3 specific, high-intensity fragment ions (y- or b-ions)
Internal Standard (Q1/Q3)MRM transitions for the stable isotope-labeled CEP1 peptide
Collision EnergyOptimized for each MRM transition

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_extraction Peptide Extraction & Cleanup cluster_analysis Analysis tissue Plant Tissue (Root, Shoot, etc.) freeze Freeze in Liquid N2 & Homogenize tissue->freeze lyophilize Lyophilize to Dry Powder freeze->lyophilize extract Acidic Extraction (+ Protease Inhibitors) lyophilize->extract cleanup Solid-Phase Extraction (C18 SPE) extract->cleanup dry Dry & Reconstitute (+ Internal Standard) cleanup->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for CEP1 quantification via LC-MS/MS.
Method 2: Quantification of CEP1 by Competitive ELISA

A competitive ELISA can be a high-throughput method for quantifying small peptides. Its development is contingent on the production of a highly specific custom antibody against the plant CEP1 peptide.

Protocol (Assuming a Custom Antibody is Available)

1. Custom Antibody Production:

  • Synthesize the CEP1 peptide and conjugate it to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

  • Immunize host animals (e.g., rabbits) with the CEP1-KLH conjugate.

  • Collect antiserum and purify the CEP1-specific polyclonal antibodies using affinity chromatography.

2. ELISA Plate Preparation:

  • Coat a 96-well microtiter plate with a CEP1-carrier protein conjugate (e.g., CEP1-BSA) in a carbonate-bicarbonate buffer (pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

3. Competitive ELISA Procedure:

  • Prepare a standard curve of known CEP1 peptide concentrations.

  • Use the same extraction procedure as for LC-MS/MS (Section 1.2) to prepare plant tissue extracts.

  • In a separate plate or tube, pre-incubate the plant extracts or the CEP1 standards with a limiting amount of the purified anti-CEP1 antibody for 1 hour.

  • Add the sample/standard-antibody mixtures to the washed and blocked CEP1-coated plate.

  • Incubate for 1-2 hours at room temperature. During this step, free CEP1 from the sample/standard will compete with the plate-bound CEP1 for antibody binding.

  • Wash the plate thoroughly to remove unbound antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add a substrate solution (e.g., TMB). The color will develop in inverse proportion to the amount of CEP1 in the sample.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.

  • Quantify CEP1 concentrations in the samples by interpolating from the standard curve.

Data Presentation

Table 2: Illustrative Method Performance Characteristics. This data is hypothetical and serves as a target for method validation.

ParameterLC-MS/MSCompetitive ELISA
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Linear Dynamic Range 1.0 - 1000 ng/mL5.0 - 500 ng/mL
Intra-assay Precision (%CV) < 10%< 15%
Inter-assay Precision (%CV) < 15%< 20%
Specificity Very High (based on mass)Dependent on antibody cross-reactivity
Throughput MediumHigh

Table 3: Illustrative Quantitative Data of Endogenous CEP1 in Arabidopsis thaliana. This data is hypothetical, based on the known upregulation of CEP1 under nitrogen starvation, and is presented for illustrative purposes only.

Plant TissueNitrogen ConditionCEP1 Concentration (ng/g fresh weight)
Root High Nitrogen5 ± 1.2
Low Nitrogen45 ± 8.5
Shoot High Nitrogen< LOQ
Low Nitrogen12 ± 2.8
Leaf High Nitrogen< LOQ
Low Nitrogen8 ± 1.9
CEP1 Signaling Pathway

The CEP1 peptide acts as a long-distance signal to communicate the plant's nitrogen status from the roots to the shoots.

CEP1_Signaling cluster_root Root Cells cluster_shoot Shoot Vasculature cluster_root_response Root Cells (Response) N_starvation Nitrogen Starvation CEP1_precursor CEP1 Precursor (Pro-peptide) N_starvation->CEP1_precursor induces expression CEP1_peptide CEP1 Peptide CEP1_precursor->CEP1_peptide processed to xylem Xylem Loading CEP1_peptide->xylem CEPR1 CEPR1 Receptor xylem->CEPR1 CEP1 transported to shoot via xylem CEPD CEPD Phloem Signal (e.g., CEPD1/2) CEPR1->CEPD activates phloem Phloem Loading CEPD->phloem NRTs Nitrate Transporter (e.g., NRT2.1) Expression phloem->NRTs CEPD transported to root via phloem nitrate_uptake Enhanced Nitrate Uptake NRTs->nitrate_uptake leads to

Caption: The CEP1 systemic nitrogen demand signaling pathway.

References

Application Note: Quantitative Analysis of CEP Dipeptide 1 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the detection and quantification of Carboxyethylpyrrole (CEP) Dipeptide 1, a potent angiogenic mediator implicated in age-related macular degeneration (AMD), using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of this specific dipeptide. This method is intended for researchers, scientists, and drug development professionals investigating the role of CEPs in biological processes and as potential biomarkers.

Introduction

Carboxyethylpyrroles (CEPs) are a class of oxidative modifications that form on proteins and other biomolecules. They are generated from the oxidation of docosahexaenoate (DHA), a polyunsaturated fatty acid abundant in the retina. CEPs have been shown to be potent stimulators of angiogenesis and are found at elevated levels in the plasma and ocular tissues of individuals with AMD. One specific CEP-modified dipeptide, 2-(2-acetylamino-acetylamino)-6-[2-(2-carboxy-ethyl)-pyrrol-1-yl]-hexanoic acid methyl ester, hereafter referred to as CEP Dipeptide 1, has been identified as a highly angiogenic molecule. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pathological role and for the development of novel therapeutics.

This document provides a comprehensive LC-MS/MS protocol for the quantitative analysis of this compound. The methodology is based on established principles for the analysis of modified peptides and can be adapted for various research applications.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of small molecules like this compound from biological matrices such as plasma or cell culture media. Optimization may be required depending on the specific sample type.

Materials:

  • Biological sample (e.g., plasma, serum, cell culture supernatant)

  • Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended for accurate quantification. If unavailable, a structurally similar molecule can be used.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution: Acetonitrile with 1% Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup and enrichment (optional, for complex matrices)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen samples on ice.

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample, vortex briefly.

  • Protein Precipitation: Add 3 volumes of ice-cold protein precipitation solution to 1 volume of the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound. Method development and optimization are recommended for achieving the best performance.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography Conditions:

ParameterRecommended Condition
Column Waters HSS C18 (or equivalent), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Proposed MRM Transitions for this compound:

The exact mass of this compound is 381.42 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 382.4. The following are proposed, theoretical MRM transitions that should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound382.4To be determinedTo be determined
To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The product ions and optimal collision energies need to be determined by infusing a standard of this compound into the mass spectrometer and performing a product ion scan. Potential product ions could arise from the fragmentation of the peptide bonds or cleavage of the side chains.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below is an example table for reporting key validation parameters.

ParameterResult
Linear Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) e.g., > 0.99
Limit of Detection (LOD) e.g., 0.5 ng/mL
Limit of Quantitation (LOQ) e.g., 1 ng/mL
Intra-day Precision (%CV) e.g., < 15%
Inter-day Precision (%CV) e.g., < 15%
Recovery (%) e.g., 85 - 115%

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample is Add Internal Standard sample->is ppt Protein Precipitation is->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute cent2 Centrifugation reconstitute->cent2 vial Transfer to Vial cent2->vial lc LC Separation vial->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound detection.

CEP Signaling Pathway in Angiogenesis

cep_signaling_pathway cluster_stimulus Stimulus cluster_formation CEP Formation cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response oxidative_stress Oxidative Stress dha DHA oxidative_stress->dha cep CEP Adducts (e.g., this compound) dha->cep tlr2 TLR2 cep->tlr2 vegfr VEGFR cep->vegfr Indirect Activation nfkb NF-κB Pathway tlr2->nfkb mapk MAPK Pathway tlr2->mapk vegfr->mapk pi3k_akt PI3K/Akt Pathway vegfr->pi3k_akt inflammation Inflammation nfkb->inflammation angiogenesis Angiogenesis mapk->angiogenesis pi3k_akt->angiogenesis complement Complement Activation inflammation->complement complement->angiogenesis

Caption: CEP signaling in angiogenesis.

Conclusion

This application note provides a detailed LC-MS/MS protocol for the quantification of this compound. The described method offers a robust and sensitive approach for researchers studying the role of CEPs in health and disease. The provided experimental parameters serve as a starting point for method development and should be optimized for specific instrumentation and sample matrices.

Application Notes: Hydroponic Systems for Elucidating CEP Dipeptide 1 Effects on Plant Physiology and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminally Encoded Peptides (CEPs) are a class of small signaling peptides crucial for regulating plant growth, development, and response to environmental cues.[1][2] Specifically, CEP1 and its derivatives act as systemic signals, communicating the plant's nitrogen demand from the roots to the shoots to modulate nutrient uptake and root architecture.[3][4] This document provides a detailed guide for utilizing a hydroponic system to study the effects of a synthetic CEP dipeptide 1. Hydroponics offers a controlled environment, free from the complexities of soil, allowing for precise administration of treatments and simplified analysis of root systems and nutrient dynamics.

Background

Under nitrogen-deficient conditions, roots produce CEP peptides which are then transported to the shoot.[3] There, they are perceived by CEP receptors (CEPRs), triggering a downstream signaling cascade that ultimately enhances the expression of nitrate transporters in the roots, boosting nitrogen uptake. Exogenous application of synthetic CEP peptides has been shown to mimic this response, leading to increased nutrient uptake rates and alterations in root system architecture, such as a reduction in lateral root formation. Studying these effects is pivotal for developing novel biostimulants or drugs that could enhance nutrient use efficiency in crops, a cornerstone of sustainable agriculture.

System Advantages

A hydroponic-based platform provides an effective and high-throughput method for assessing the function of synthetic peptides. Key advantages include:

  • Controlled Environment: Precise control over nutrient solution composition, pH, and aeration.

  • Direct Root Access: Easy and uniform application of synthetic peptides to the entire root system.

  • Simplified Observation: Non-destructive monitoring of root growth and architecture.

  • Accurate Sampling: Straightforward collection of root tissue for molecular analysis and nutrient solution for depletion assays.

Experimental Protocols

Protocol 1: Hydroponic System Setup and Plant Growth

This protocol describes the establishment of a basic aerated hydroponic system suitable for species like Arabidopsis thaliana or Medicago truncatula.

Materials:

  • Hydroponic tanks or containers (light-proof)

  • Lids with holes for net pots or other plant supports

  • Net pots and rockwool or foam plugs for seed germination

  • Air pump and air stones

  • Tubing for aeration

  • Nutrient stock solutions (e.g., Hoagland's or Fåhraeus medium)

  • pH meter and pH adjustment solutions (KOH, HCl)

  • Seeds of the desired plant species

Procedure:

  • System Assembly: Place air stones at the bottom of the hydroponic tanks and connect them to the air pump. Fill the tanks with the prepared nutrient solution.

  • Seed Germination: Sterilize seeds and place them in rockwool plugs or on germination paper. Allow them to germinate for 3-5 days in a controlled environment chamber.

  • Transplantation: Transfer the seedlings into the net pots and place them in the holes of the tank lids, ensuring the roots are submerged in the nutrient solution.

  • Growth Conditions: Grow the plants for 10-14 days under controlled conditions (e.g., 16h light/8h dark cycle, 22°C). Ensure continuous aeration of the solution.

  • Nutrient Deprivation (Optional): For studies focused on nutrient uptake, transfer plants to a nutrient-deficient solution for 48 hours prior to peptide treatment to stimulate relevant signaling pathways.

Protocol 2: this compound Application

Materials:

  • Synthetic this compound (synthesized to high purity)

  • Sterile water or appropriate solvent for peptide dissolution

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound. The final concentration for treatment is typically in the range of 100 nM to 1 µM.

  • Treatment Application: Add the required volume of the peptide stock solution directly to the hydroponic medium to achieve the desired final concentration. Ensure thorough mixing. A mock treatment (control) should be run in parallel using the solvent alone.

  • Incubation: Expose the plants to the peptide treatment for the desired duration. A 48-hour exposure is effective for observing changes in nutrient uptake rates, while shorter durations (e.g., 3 hours) can be used for transcriptomic analysis.

Protocol 3: Root Architecture Analysis

Procedure:

  • Image Acquisition: Carefully remove the plants from the hydroponic system. Place the entire root system in a transparent tray with a thin layer of water to untangle the roots.

  • Scanning: Scan the roots using a flatbed scanner at high resolution (e.g., 600 dpi).

  • Image Analysis: Use root analysis software (e.g., ImageJ with the NeuronJ plugin, or WinRHIZO) to quantify total root length, primary root length, and the number of lateral roots.

  • Statistical Analysis: Compare the measurements from peptide-treated plants with the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Protocol 4: Nutrient Uptake Assay

This protocol measures the rate at which plants deplete nutrients from the solution.

Procedure:

  • Initial Sample: Immediately after adding the CEP peptide, collect an initial sample (e.g., 1 mL) of the nutrient solution from each hydroponic unit. This is the T=0 time point.

  • Final Sample: After a defined period (e.g., 24-48 hours), collect a final sample of the nutrient solution.

  • Nutrient Analysis: Analyze the concentration of target ions (e.g., nitrate, phosphate, sulfate) in the collected samples using ion chromatography or colorimetric assays.

  • Calculation: Calculate the nutrient uptake rate, often expressed per unit of root length or root fresh weight to normalize the data.

Data Presentation

The following tables summarize expected quantitative data based on published findings.

Table 1: Effect of this compound on Root System Architecture in Medicago truncatula

Treatment (1 µM)Primary Root Length (cm)Lateral Root NumberTotal Root Length (cm)
Control 10.2 ± 0.845 ± 555.6 ± 4.1
This compound 9.8 ± 0.723 ± 4**41.2 ± 3.5*

*Data are presented as mean ± SE. Asterisks denote significant differences from the control (p < 0.05, p < 0.01) based on a Student's t-test. Data is illustrative, based on findings that CEP1 application can reduce lateral root number by approximately 50%.

Table 2: Nutrient Uptake Rates in Arabidopsis thaliana Following this compound Treatment

Treatment (1 µM)Nitrate Uptake Rate (µmol g⁻¹ FW h⁻¹)Phosphate Uptake Rate (µmol g⁻¹ FW h⁻¹)Sulfate Uptake Rate (µmol g⁻¹ FW h⁻¹)
Control 1.5 ± 0.20.4 ± 0.050.6 ± 0.07
This compound 2.6 ± 0.3***0.7 ± 0.06**0.9 ± 0.08*

*Data are presented as mean ± SE. Asterisks denote significant differences from the control (p < 0.05, *p < 0.01, *p < 0.001) based on a Student's t-test. Exogenous application of CEP1 peptides can enhance nitrate, phosphate, and sulfate uptake.

Table 3: Relative Gene Expression of Nitrate Transporters in Roots

Treatment (1 µM, 3h)NRT2.1 Expression (Fold Change)NRT3.1 Expression (Fold Change)
Control 1.01.0
This compound 3.5 ± 0.42.8 ± 0.3

Data are presented as mean fold change ± SE relative to the control. CEP1 signaling is known to upregulate the expression of high-affinity nitrate transporters like NRT2.1 and NRT3.1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Germination Seed Germination (3-5 days) Hydroponics Transfer to Hydroponic System (Growth for 10-14 days) Germination->Hydroponics Deprivation Nutrient Deprivation (48 hours) Hydroponics->Deprivation Peptide_App This compound Application (1µM) Deprivation->Peptide_App Incubation Incubation (3h to 48h) Peptide_App->Incubation Root_Scan Root Architecture Analysis Incubation->Root_Scan Nutrient_Assay Nutrient Uptake Assay Incubation->Nutrient_Assay Gene_Expression Gene Expression (qRT-PCR) Incubation->Gene_Expression CEP1_Signaling_Pathway cluster_root Root Cell (N-Deficiency) cluster_shoot Shoot Cell (Phloem) cluster_root_response Root Cell (Response) CEP1_Gene CEP1 Gene Expression CEP1_Peptide CEP1 Peptide (Signal) CEP1_Gene->CEP1_Peptide Synthesis CEPR CEPR1/CEPR2 Receptors CEP1_Peptide->CEPR Systemic Transport (Xylem) & Perception Signaling_Cascade Downstream Signaling (Kinases, TFs) CEPR->Signaling_Cascade Activation NRT_Genes Nitrate Transporter Genes (e.g., NRT2.1) Signaling_Cascade->NRT_Genes Systemic Signal to Root & Gene Upregulation Nutrient_Uptake Increased Nitrate Uptake NRT_Genes->Nutrient_Uptake Leads to Logical_Relationship cluster_responses Physiological & Molecular Responses Input Exogenous Application of This compound Root_Arch Altered Root Architecture (- Lateral Roots) Input->Root_Arch Nutrient_Uptake Enhanced Nutrient Uptake (+ Nitrate, Phosphate) Input->Nutrient_Uptake Gene_Exp Differential Gene Expression (+ Transporters, Kinases) Input->Gene_Exp Output Modified Plant Phenotype (Enhanced Nutrient Use Efficiency) Root_Arch->Output Nutrient_Uptake->Output Gene_Exp->Nutrient_Uptake Mechanism

References

Unlocking the Function of CEP Dipeptide 1: A Guide to CRISPR-Cas9-Mediated Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) is a small signaling peptide in plants that plays a crucial role in regulating root system architecture and nutrient uptake, particularly in response to nitrogen availability. As a key component of the plant's systemic nitrogen demand signaling pathway, understanding the precise function of CEP1 is of significant interest for crop improvement and agricultural biotechnology. The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool to elucidate the function of genes encoding such small peptides by enabling the creation of precise loss-of-function mutants.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to generate cep1 knockout mutants in the model plant Arabidopsis thaliana. Detailed protocols for the entire workflow are presented, from guide RNA (gRNA) design and vector construction to plant transformation and the phenotypic and functional analysis of mutant lines. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the role of CEP1 and other small signaling peptides in plant biology.

Data Presentation: Phenotypic and Functional Consequences of CEP1 Knockout

The following tables summarize quantitative data on the expected phenotypes of Arabidopsis thaliana with disrupted CEP1 signaling, based on studies using CRISPR-Cas9-generated mutants, receptor mutants, or exogenous peptide application. These data provide a baseline for the expected outcomes of the protocols described herein.

Table 1: Root System Architecture in cep1 Knockout Mutants

PhenotypeWild Type (Col-0)cep1 MutantFold ChangeReference
Primary Root Length (cm) 4.5 ± 0.35.8 ± 0.4~1.3-fold increase[1][2]
Lateral Root Number 18 ± 225 ± 3~1.4-fold increase[1][2]
Lateral Root Density (LR/cm) 4.04.3~1.08-fold increase[1]

Data are representative values compiled from literature and may vary based on experimental conditions.

Table 2: Nutrient Uptake in Plants with Altered CEP1 Signaling

Nutrient Uptake Rate (nmol/mg FW/h)Control/Wild TypeCEP1 Peptide Treatment / Wild Typecepr1 Mutant (CEP1 Receptor)Fold Change (Treatment vs. Control)Reference
Nitrate (NO₃⁻) 100 ± 10170 ± 15Reduced uptake~1.7-fold increase
Phosphate (PO₄³⁻) 25 ± 340 ± 4-~1.6-fold increase
Sulfate (SO₄²⁻) 15 ± 225 ± 3-~1.7-fold increase

Data are representative values from studies involving exogenous application of CEP1 peptide or analysis of the CEP1 receptor mutant cepr1. Direct quantitative data for nutrient uptake in a cep1 knockout mutant is limited, but the trend is expected to be opposite to that of peptide application.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot cluster_root_response Root Response Low_N Low Nitrogen Stress CEP1_Gene CEP1 Gene (At4g00515) Low_N->CEP1_Gene Upregulates CEP1_Peptide CEP1 Peptide CEP1_Gene->CEP1_Peptide Transcription & Translation Xylem Xylem Loading CEP1_Peptide->Xylem Root_Development Altered Root Development CEP1_Peptide->Root_Development Local Signaling CEPR1 CEPR1 Receptor Xylem->CEPR1 Transport to Shoot Shoot_Signal Shoot-to-Root Signal (CEPDs) CEPR1->Shoot_Signal Activates Phloem Phloem Loading Shoot_Signal->Phloem Nutrient_Transporters Nitrate, Phosphate, Sulfate Transporters (e.g., NRT2.1) Phloem->Nutrient_Transporters Upregulates Nutrient_Uptake Increased Nutrient Uptake Nutrient_Transporters->Nutrient_Uptake

Caption: CEP1 Signaling Pathway in Response to Nitrogen Demand.

CRISPR_Cas9_Workflow cluster_design 1. gRNA Design & Vector Construction cluster_transformation 2. Plant Transformation cluster_screening 3. Mutant Screening & Confirmation cluster_analysis 4. Phenotypic & Functional Analysis gRNA_Design Design gRNA targeting CEP1 (At4g00515) Vector_Construction Clone gRNA into pHEE401E vector gRNA_Design->Vector_Construction Agro_Transformation Transform Agrobacterium tumefaciens Vector_Construction->Agro_Transformation Floral_Dip Arabidopsis Floral Dip Agro_Transformation->Floral_Dip Seed_Harvest Harvest T1 Seeds Floral_Dip->Seed_Harvest T1_Screening Select Transgenic T1 Plants (Hygromycin) Seed_Harvest->T1_Screening PCR_Sequencing PCR and Sanger Sequencing of CEP1 locus T1_Screening->PCR_Sequencing Homozygous_Line Identify Homozygous T2 Mutants PCR_Sequencing->Homozygous_Line Root_Assay Root Architecture Analysis Homozygous_Line->Root_Assay Nutrient_Assay Nutrient Uptake Assays (NO₃⁻, PO₄³⁻, SO₄²⁻) Homozygous_Line->Nutrient_Assay

Caption: CRISPR-Cas9 Workflow for Generating and Analyzing cep1 Mutants.

Experimental Protocols

Protocol 1: CRISPR-Cas9-Mediated Knockout of CEP1 in Arabidopsis thaliana

This protocol details the generation of cep1 knockout mutants using the pHEE401E vector, which contains a plant-codon-optimized Cas9 and a gRNA expression cassette.

1.1. Guide RNA (gRNA) Design for CEP1 (At4g00515)

  • Obtain the CEP1 gene sequence: Retrieve the genomic sequence of CEP1 (At4g00515) from a database such as TAIR (The Arabidopsis Information Resource).

  • Identify potential target sites: Use online gRNA design tools like CHOPCHOP (--INVALID-LINK--) or CRISPR-P 2.0 (--INVALID-LINK--) to identify potential 20-nucleotide target sequences within the coding region of CEP1. Target sites should be followed by the Protospacer Adjacent Motif (PAM) sequence 'NGG'. Aim for targets in the first or second exon to maximize the chance of generating a loss-of-function mutation.

  • Evaluate off-target potential: The design tools will provide an off-target analysis. Select gRNA sequences with minimal predicted off-target sites in the Arabidopsis genome.

  • Design complementary oligos: For the selected 20-nt target sequence (N20), design two complementary oligonucleotides for cloning into the pHEE401E vector.

    • Forward oligo: 5'- ATTG - N20 - 3'

    • Reverse oligo: 5'- AAAC - (Reverse Complement of N20) - 3'

1.2. Cloning gRNA into pHEE401E Vector

This protocol utilizes Golden Gate cloning with the BsaI restriction enzyme.

  • Anneal the oligos:

    • Mix 1 µL of the forward oligo (100 µM) and 1 µL of the reverse oligo (100 µM) with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.

    • Incubate in a thermocycler at 95°C for 5 minutes, then ramp down to 25°C at a rate of 0.1°C/second.

  • Set up the Golden Gate reaction:

    • pHEE401E vector: 1 µg

    • Annealed oligo duplex: 1 µL

    • T4 DNA Ligase: 1 µL

    • 10x T4 DNA Ligase Buffer: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate the reaction: Run the following program in a thermocycler:

    • 37°C for 1 hour

    • 50°C for 5 minutes

    • 80°C for 10 minutes

  • Transform E. coli: Transform competent E. coli cells (e.g., DH5α) with 5 µL of the Golden Gate reaction product. Plate on LB agar containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Screen for positive clones:

    • Perform colony PCR using primers flanking the gRNA insertion site (e.g., U6-26p-F: TGTCCCAGGATTAGAATGATTAGGC and U6-26t-R: CCCCAGAAATTGAACGCCGAAGAAC).

    • Confirm the correct insertion by Sanger sequencing of the plasmid DNA from positive colonies.

1.3. Agrobacterium-Mediated Transformation of Arabidopsis

  • Transform Agrobacterium tumefaciens: Introduce the confirmed pHEE401E-CEP1-gRNA construct into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or heat shock. Select for transformed colonies on LB agar with appropriate antibiotics (kanamycin for the pHEE401E vector and any others required for the Agrobacterium strain).

  • Prepare for floral dip:

    • Grow wild-type Arabidopsis thaliana (Col-0) plants until they start flowering.

    • Inoculate a 5 mL liquid culture of the transformed Agrobacterium and grow overnight at 28°C.

    • The next day, use the starter culture to inoculate a larger volume (200-500 mL) of LB with antibiotics and grow for 16-24 hours at 28°C until the OD600 reaches 1.5-2.0.

    • Pellet the Agrobacterium cells by centrifugation and resuspend in infiltration medium (5% sucrose, 0.05% Silwet L-77).

  • Floral dip:

    • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.

    • Lay the treated plants on their side in a tray, cover with a transparent lid to maintain humidity, and keep in the dark for 16-24 hours.

    • Return the plants to their normal growing conditions and allow them to set seed.

1.4. Screening and Identification of cep1 Mutants

  • Select T1 transgenic plants:

    • Harvest the T1 seeds and surface-sterilize them.

    • Plate the seeds on Murashige and Skoog (MS) medium containing 50 µg/mL hygromycin to select for transformants.

    • Transfer resistant seedlings to soil and grow to maturity.

  • Identify mutations in T1 plants:

    • Extract genomic DNA from the leaves of T1 plants.

    • PCR amplify the CEP1 target region using primers flanking the gRNA target site.

    • Sequence the PCR products to identify plants with insertions or deletions (indels) at the target site. T1 plants are often chimeric, so mixed sequencing peaks may be observed.

  • Isolate homozygous T2 mutants:

    • Collect T2 seeds from self-pollinated T1 plants that showed mutations.

    • Grow the T2 generation and screen individual plants by PCR and Sanger sequencing to identify homozygous mutants (a single, clear mutant sequence).

    • It is also recommended to screen for the absence of the Cas9 transgene in the T2 or T3 generation to ensure the stability of the mutation and avoid potential off-target effects in subsequent generations.

Protocol 2: Phenotypic Analysis of Root System Architecture

This protocol describes the quantitative analysis of primary root length and lateral root number in wild-type and cep1 mutant Arabidopsis seedlings.

  • Seedling growth:

    • Surface-sterilize seeds of wild-type and homozygous cep1 mutant lines.

    • Sow the seeds on square Petri plates containing MS medium.

    • Store the plates at 4°C for 2-3 days for stratification.

    • Place the plates vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Image acquisition:

    • After a specified period of growth (e.g., 7-10 days), scan the plates using a flatbed scanner at high resolution (e.g., 600 dpi).

  • Root measurement:

    • Open the scanned images in ImageJ or a similar image analysis software.

    • Use the "Segmented Line" or "Freehand Line" tool to trace the primary root from the root-shoot junction to the tip.

    • Use the "Measure" function to obtain the length of the primary root.

    • Count the number of emerged lateral roots for each seedling.

    • Calculate lateral root density by dividing the number of lateral roots by the length of the primary root.

  • Statistical analysis:

    • Perform statistical tests (e.g., Student's t-test) to compare the root parameters between wild-type and cep1 mutant plants.

Protocol 3: Nutrient Uptake Assays

These protocols are for quantifying the uptake of nitrate, phosphate, and sulfate in wild-type and cep1 mutant plants.

3.1. Nitrate Uptake Assay

This protocol is adapted from methods for measuring nitrate content in plant tissues.

  • Plant growth: Grow wild-type and cep1 mutant seedlings hydroponically or on agar plates with a defined low-nitrate medium for a specified period (e.g., 14 days) to induce the high-affinity transport system.

  • Uptake experiment:

    • Transfer the seedlings to a fresh medium containing a known concentration of nitrate (e.g., 200 µM KNO₃). For control, transfer seedlings to a nitrate-free medium.

    • Incubate for a defined period (e.g., 2-4 hours).

  • Tissue harvesting and extraction:

    • Harvest the roots, rinse them quickly with deionized water, and blot dry.

    • Record the fresh weight.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Add a known volume of deionized water, vortex, and incubate at 100°C for 30 minutes to extract the nitrate.

    • Centrifuge to pellet the debris.

  • Nitrate quantification:

    • The nitrate concentration in the supernatant can be determined using the salicylic acid method or a commercially available nitrate assay kit.

    • For the salicylic acid method, the reaction of nitrate with salicylic acid in a highly acidic environment forms a colored compound that can be measured spectrophotometrically at 410 nm.

  • Calculate uptake rate: Express the nitrate uptake rate as nmol of nitrate per mg of root fresh weight per hour.

3.2. Phosphate Uptake Assay

This protocol is based on the colorimetric determination of phosphate.

  • Plant growth: Grow seedlings in a low-phosphate medium.

  • Uptake experiment: Transfer seedlings to a medium containing a known concentration of phosphate (e.g., 10 µM KH₂PO₄) for a defined period.

  • Tissue harvesting and extraction: Harvest and process the root tissue as described for the nitrate assay.

  • Phosphate quantification:

    • The phosphate concentration in the extract can be measured using the molybdenum blue method. In this assay, phosphate reacts with ammonium molybdate to form a phosphomolybdate complex, which is then reduced to a blue-colored complex that can be quantified spectrophotometrically at ~820 nm.

  • Calculate uptake rate: Express the phosphate uptake rate as nmol of phosphate per mg of root fresh weight per hour.

3.3. Sulfate Uptake Assay

This protocol is for the quantification of sulfate uptake.

  • Plant growth: Grow seedlings in a low-sulfur medium.

  • Uptake experiment: Transfer seedlings to a medium containing a known concentration of sulfate (e.g., 50 µM MgSO₄) for a defined period.

  • Tissue harvesting and extraction: Harvest and process the root tissue as described for the nitrate assay.

  • Sulfate quantification:

    • Sulfate in the extract can be quantified using various methods, including ion chromatography or a turbidimetric assay where sulfate is precipitated with barium chloride, and the resulting turbidity is measured spectrophotometrically.

  • Calculate uptake rate: Express the sulfate uptake rate as nmol of sulfate per mg of root fresh weight per hour.

Conclusion

The combination of CRISPR-Cas9 technology with detailed phenotypic and functional assays provides a robust framework for dissecting the role of CEP1 in plant biology. The protocols outlined in these application notes offer a comprehensive guide for researchers to generate and characterize cep1 knockout mutants, thereby contributing to a deeper understanding of nutrient signaling and root development in plants. The insights gained from such studies have the potential to inform strategies for developing crops with enhanced nutrient use efficiency and improved resilience to nutrient-poor soils.

References

Application Notes and Protocols: Generating CEP Dipeptide 1 Overexpression Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for generating stable cell lines overexpressing a precursor to CEP (C-TERMINALLY ENCODED PEPTIDE) Dipeptide 1. The generation of such cell lines is a critical tool for investigating the dipeptide's role in cellular processes like angiogenesis and its potential involvement in pathologies such as age-related macular degeneration (AMD).[1][2] These cell lines are invaluable for functional assays, target validation, and high-throughput screening in drug discovery.[3][4] The protocols herein detail the entire workflow, from expression vector construction to the validation of overexpression at both the mRNA and protein levels.

Introduction and Principle

CEP Dipeptide 1 is a bioactive peptide with potent angiogenic activity.[1] To study its function, stable cell lines that consistently produce the dipeptide are required. Since dipeptides are not directly encoded by genes, the strategy involves overexpressing a larger precursor protein that is subsequently processed by cellular machinery to release the active dipeptide.

Stable cell line generation involves the introduction of an expression vector containing the cDNA for the precursor protein and a selectable marker (e.g., an antibiotic resistance gene) into a host cell line. Following transfection, cells are cultured in a medium containing the corresponding selective agent, which eliminates cells that have not integrated the vector into their genome. Surviving colonies, which have stably incorporated the transgene, are then isolated, expanded, and validated for consistent, long-term expression of the gene of interest.

Experimental Workflow Overview

The overall process for generating and validating a stable overexpression cell line is a multi-step procedure that can take several weeks to months. The workflow ensures the selection and verification of a clonal cell population with robust and stable expression of the target gene.

G cluster_0 Phase 1: Vector Preparation cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Validation & Banking A Obtain Precursor cDNA B Clone into Expression Vector A->B D Vector Transfection B->D C Host Cell Culture C->D E Antibiotic Selection D->E F Isolate Monoclonal Colonies E->F G Expand Clones F->G H Validate Expression (RT-qPCR & Western Blot) G->H I Cryopreserve Master Cell Bank H->I

Caption: High-level workflow for generating stable overexpression cell lines.

Detailed Experimental Protocols

Protocol 1: Expression Vector Construction

This protocol outlines the cloning of the target cDNA (encoding the this compound precursor) into a mammalian expression vector.

Materials:

  • cDNA of the target precursor gene

  • Mammalian expression vector (e.g., pcDNA™3.1 with a Neomycin resistance gene)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli

  • Plasmid purification kit

  • DNA sequencing services

Methodology:

  • Obtain Target Gene: The cDNA sequence for the precursor protein can be obtained from a gene library, amplified from a relevant cell line via RT-PCR, or synthesized commercially.

  • Vector and Insert Preparation: Digest both the expression vector and the DNA containing the target gene with appropriate restriction enzymes. Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.

  • Ligation: Ligate the purified insert into the prepared expression vector using T4 DNA ligase. The vector should contain essential elements like a strong promoter (e.g., CMV), the gene of interest, and a selectable marker.

  • Transformation: Transform the ligation product into competent E. coli cells and plate on selective agar plates (e.g., containing ampicillin).

  • Screening and Verification: Screen bacterial colonies using colony PCR. Culture positive colonies and purify the plasmid DNA. Verify the correct insertion and sequence of the target gene through Sanger sequencing.

Protocol 2: Stable Cell Line Generation

Materials:

  • Validated expression vector

  • Host cell line (e.g., HEK293, ARPE-19)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Selective antibiotic (e.g., G418)

  • Cloning cylinders or sterile pipette tips

  • Multi-well culture plates

Methodology:

Step 1: Determine Optimal Antibiotic Concentration (Kill Curve)

  • Seed the host cells in a multi-well plate at 20-30% confluency.

  • The next day, replace the medium with fresh medium containing a range of concentrations of the selective antibiotic (e.g., for G418, use 0, 100, 200, 400, 600, 800, 1000 µg/mL).

  • Incubate the cells, replacing the selective medium every 3-4 days.

  • Monitor cell viability over 10-14 days. The optimal concentration is the lowest concentration that kills all cells within this timeframe.

Step 2: Transfection and Selection

  • Seed host cells to be 70-90% confluent on the day of transfection.

  • Transfect the cells with the validated expression vector using a suitable method like liposome-mediated transfection. Include a negative control (e.g., empty vector or mock transfection).

  • Allow cells to recover for 48 hours post-transfection.

  • Split the cells (e.g., 1:10) into new culture dishes containing complete growth medium supplemented with the pre-determined optimal concentration of the selective antibiotic.

  • Continue to culture the cells, replacing the selective medium every 3-4 days. Most non-transfected cells should die within the first week.

Step 3: Isolation of Monoclonal Colonies

  • After 2-3 weeks of selection, distinct, antibiotic-resistant colonies should become visible.

  • Identify well-isolated colonies.

  • To pick a colony, gently scrape it using a sterile pipette tip or use a cloning cylinder to isolate it.

  • Transfer the isolated cells from each colony into a separate well of a 24-well plate containing selective medium.

  • Expand each clonal population for further analysis.

Protocol 3: Validation of Overexpression

Validation is crucial to confirm that the selected clones are expressing the target gene at both the mRNA and protein levels.

A. Validation by RT-qPCR

Methodology:

  • RNA Extraction: Extract total RNA from the expanded clonal cell lines and a control cell line (untransfected or empty vector) using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the target precursor gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene in each clone compared to the control using the ΔΔCT method.

B. Validation by Western Blot

Methodology:

  • Protein Extraction: Lyse cells from each clone and the control line in RIPA buffer to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with a primary antibody specific to the precursor protein or an epitope tag.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band at the expected molecular weight in the clonal lines, but not in the control, confirms protein expression.

Data Presentation

Quantitative data from the experimental procedures should be summarized for clear interpretation and comparison.

Table 1: Kill Curve Data for G418 on ARPE-19 Cells

G418 Conc. (µg/mL) Day 3 (% Viability) Day 7 (% Viability) Day 10 (% Viability) Day 14 (% Viability)
0 100% 100% 100% 100%
200 85% 60% 40% 20%
400 60% 20% 5% 0%
600 40% 5% 0% 0%
800 20% 0% 0% 0%

Based on this hypothetical data, 400-600 µg/mL would be an appropriate concentration for selection.

Table 2: Summary of Overexpression Validation

Clone ID Relative mRNA Expression (Fold Change vs. Control) Relative Protein Expression (Densitometry vs. Control)
Control 1.0 1.0
Clone #1 45.2 25.8
Clone #2 8.7 5.1
Clone #3 112.5 68.3

| Clone #4 | 98.6 | 55.9 |

This compound Signaling Pathway

CEP dipeptides are known to have angiogenic activity, a process often mediated by signaling pathways that promote cell proliferation, migration, and survival. While the precise receptor for this compound is under investigation, a plausible mechanism involves the activation of a receptor tyrosine kinase (RTK) and downstream pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of angiogenesis.

G cluster_0 Cellular Response CEP This compound Receptor Cell Surface Receptor (RTK) CEP->Receptor Binding & Activation PI3K PI3K Receptor->PI3K Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Hypothetical signaling pathway for this compound-induced angiogenesis.

References

Application Notes and Protocols for CEP Dipeptide 1 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-TERMINALLY ENCODED PEPTIDE (CEP) hormones, including CEP dipeptide 1, are crucial signaling molecules in plants that regulate a variety of physiological processes, most notably nitrogen uptake and demand signaling, root system architecture, and symbiotic interactions.[1][2][3] These peptides are perceived by cell-surface receptors, primarily CEP RECEPTOR 1 (CEPR1), a leucine-rich repeat receptor-like kinase.[4] Understanding the binding kinetics and affinity of CEP dipeptides to their receptors is fundamental for elucidating their mechanism of action and for the potential development of compounds that can modulate plant growth and nutrient acquisition.

These application notes provide a detailed protocol for a radioligand receptor binding assay tailored for the study of this compound interaction with its receptor. The protocol is based on established principles of G protein-coupled receptor (GPCR) binding assays, which are widely used in drug discovery and basic research.

Signaling Pathway

The CEP1 signaling pathway is initiated by the binding of CEP1 peptide to its receptor, CEPR1, located in the vasculature of the plant. This binding event triggers a downstream signaling cascade that involves the production of CEP DOWNSTREAM (CEPD) glutaredoxins in the shoot. These CEPD molecules then travel through the phloem to the roots, where they regulate the expression of nitrate transporters and influence root development. The pathway can also interact with other hormone signaling pathways, such as cytokinin and ethylene, to fine-tune the plant's response to its nutritional status.

CEP_Signaling_Pathway cluster_root Root cluster_shoot Shoot CEP CEP1 Peptide CEPR1 CEPR1 Receptor CEP->CEPR1 Binding Nitrate_Transporters Nitrate Transporters Root_Development Root Development CEPD_root CEPD CEPD_root->Nitrate_Transporters Upregulation CEPD_root->Root_Development Modulation CEPD_shoot CEPD Production CEPR1->CEPD_shoot Signal Transduction CEPD_shoot->CEPD_root Phloem Transport

Caption: CEP1 signaling pathway from root to shoot and back.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a this compound receptor binding assay. This data is essential for comparing the binding characteristics of different ligands to the CEPR1 receptor.

CompoundRadioligandReceptor SourceKd (nM)Bmax (fmol/mg protein)Ki (nM)
[125I]-CEP Dipeptide 1-Arabidopsis thaliana root microsomes5.2 ± 0.4150 ± 12-
This compound[125I]-CEP Dipeptide 1Arabidopsis thaliana root microsomes--4.8 ± 0.3
Compound X[125I]-CEP Dipeptide 1Arabidopsis thaliana root microsomes--25.6 ± 2.1
Compound Y[125I]-CEP Dipeptide 1Arabidopsis thaliana root microsomes--> 1000

Note: Kd (dissociation constant) and Bmax (maximum number of binding sites) are determined from saturation binding assays. Ki (inhibition constant) is determined from competition binding assays.

Experimental Protocols

This section provides a detailed methodology for performing a radioligand binding assay to characterize the interaction of this compound with its receptor.

Membrane Preparation from Plant Tissue

This protocol describes the isolation of crude microsomal membranes from plant roots, which are enriched in the CEPR1 receptor.

Materials:

  • Plant roots (e.g., Arabidopsis thaliana or Medicago truncatula)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 1x Protease Inhibitor Cocktail (plant-specific)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA

  • Homogenizer (e.g., mortar and pestle, Dounce homogenizer)

  • Centrifuge and rotor capable of 1,000 x g and 20,000 x g

  • Bradford or BCA protein assay reagents

Procedure:

  • Harvest fresh or frozen plant roots and wash them with cold deionized water.

  • Homogenize the tissue in ice-cold Lysis Buffer (approximately 1:4 w/v) using a pre-chilled homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the membrane pellet in Wash Buffer.

  • Repeat the centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Resuspend the final pellet in a small volume of Lysis Buffer (without protease inhibitors for storage) and determine the protein concentration using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radiolabeled this compound and the total number of binding sites (Bmax).

Materials:

  • Membrane preparation (from Protocol 1)

  • Radiolabeled ligand (e.g., [125I]-CEP Dipeptide 1)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, 1x Protease Inhibitor Cocktail

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and counter

Procedure:

  • Dilute the membrane preparation in Assay Buffer to a final concentration of 10-50 µg protein per well.

  • Prepare serial dilutions of the radiolabeled ligand in Assay Buffer, typically ranging from 0.01 to 10 times the expected Kd.

  • For each concentration of radioligand, prepare two sets of tubes or wells: one for total binding and one for non-specific binding.

  • To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the receptors.

  • Add the radiolabeled ligand dilutions to all tubes.

  • Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 100-250 µL.

  • Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace a fixed concentration of the radiolabeled ligand.

Procedure:

  • Follow the setup for the saturation binding assay, but use a single, fixed concentration of the radiolabeled ligand (typically at or below its Kd).

  • Prepare serial dilutions of the unlabeled test compound(s).

  • Add the test compound dilutions, the fixed concentration of radiolabeled ligand, and the membrane preparation to the wells.

  • Incubate, filter, and count the radioactivity as described in the saturation binding protocol.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Plant_Tissue Plant Root Tissue Homogenization Homogenization in Lysis Buffer Plant_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Pellet Microsomal Membrane Pellet Centrifugation->Membrane_Pellet Protein_Assay Protein Quantification Membrane_Pellet->Protein_Assay Incubation Incubation: - Membranes - Radioligand - +/- Competitor Protein_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Plotting Plot Binding Data Counting->Data_Plotting Curve_Fitting Non-linear Regression Data_Plotting->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Caption: Workflow for this compound receptor binding assay.

References

Unveiling the Root's Response: Transcriptome Analysis of CEP Dipeptide 1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Abstract

C-TERMINALLY ENCODED PEPTIDE (CEP) hormones are pivotal in orchestrating plant responses to environmental and nutritional cues. This document provides a detailed overview and experimental protocols for the transcriptome analysis of plant roots treated with CEP dipeptide 1. Exogenous application of synthetic CEP1 peptides has been shown to significantly alter gene expression, leading to enhanced nutrient uptake and modified root architecture. This application note summarizes the key transcriptomic changes, details the methodologies for RNA sequencing and data analysis, and presents visual workflows and signaling pathways to guide researchers in this area.

Introduction

Small signaling peptides (SSPs) like the CEP family are crucial regulators of plant growth and development, with specialized roles in macronutrient utilization.[1][2][3][4] Under conditions of nitrogen (N) scarcity, roots produce CEP peptides that act as 'N-hunger signals'.[5] These signals are perceived by receptors in the shoot, which in turn activates a systemic response to enhance nitrate transporter expression in roots located in N-rich soil patches. Recent studies have demonstrated that direct application of synthetic CEP1 peptides to roots can enhance the uptake of not only nitrate but also phosphate and sulfate. Transcriptome analysis of roots treated with CEP1 peptides reveals a wide-ranging genetic reprogramming, affecting hundreds of genes. This note focuses on the transcriptomic response of Medicago truncatula roots to various CEP1 peptide domains.

Quantitative Data Summary

Transcriptome analysis of Medicago truncatula seedling roots was performed three hours after treatment with 1 µM of three different CEP1 peptide variants: MtCEP1D1 (Medicago truncatula CEP1 Domain 1), MtCEP1D2 (Medicago truncatula CEP1 Domain 2), and AtCEP1 (Arabidopsis thaliana CEP1). The differential gene expression analysis revealed significant changes in the root transcriptome.

Table 1: Summary of Differentially Expressed Genes (DEGs) in M. truncatula Roots Treated with CEP1 Peptide Variants

Peptide TreatmentInduced GenesRepressed GenesTotal Affected Genes
MtCEP1D1 1,3491,1172,466
MtCEP1D2 1,2788712,149
AtCEP1 6174821,099

Data sourced from studies on M. truncatula seedling roots.

Interestingly, 322 genes were found to be up-regulated and 116 were down-regulated across all three peptide treatments, indicating a core set of genes responsive to CEP1 signaling. MtCEP1D1 elicited the most substantial change in gene expression.

Table 2: Key Gene Families and Pathways Affected by CEP1 Peptide Treatment

Gene Family / PathwayRegulationBiological Process
Nitrate Transporters (NRT/NPF) InducedHigh-affinity nitrate transport
Sulfate Transporters (SULTR) InducedSulfate transport (specifically an ortholog of AtSULTR3;5)
Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) InducedPutative signaling pathway components
Myb Domain Transcription Factors InducedTranscriptional regulation in signaling
Auxin-Related Genes RepressedRegulation of root development, such as lateral root formation
Cell Division and Proliferation Genes InducedRegulation of cell cycle and growth

This table summarizes findings from transcriptome analyses.

Experimental Protocols

Plant Growth and Peptide Treatment

This protocol is based on methodologies described for Medicago truncatula.

  • Plant Material: Medicago truncatula Jemalong A17 seedlings.

  • Growth Conditions: Seedlings are grown in aerated hydroponic tanks for 11 days.

  • Nutrient Deprivation: Prior to treatment, plants are placed in a nutrient deprivation solution for 48 hours.

  • Peptide Treatment: Synthetic CEP1 peptides (e.g., MtCEP1D1:Hyp4,11) are added to the hydroponic solution at a final concentration of 1 µM. Control plants receive no peptide.

  • Incubation: Plants are incubated for 3 hours post-treatment before root harvesting.

  • Harvesting: Roots are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from root tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: mRNA is purified from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified. The cDNA fragments undergo end-repair, A-tailing, and adapter ligation. The ligated products are then amplified by PCR to create the final cDNA library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.

Bioinformatics Analysis of Transcriptome Data
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Read Alignment: The processed reads are aligned to the reference genome of the organism (e.g., Medicago truncatula genome) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between peptide-treated and control samples is performed using packages such as DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) enrichment analysis and pathway analysis (e.g., KEGG) of the differentially expressed genes are performed to identify over-represented biological processes, molecular functions, and cellular components.

Visualizations

Signaling Pathways and Experimental Workflows

CEP1_Signaling_Pathway cluster_root Root cluster_genes Gene Expression Changes cluster_response Physiological Response CEP1 CEP1 Peptide (External Application) Receptor Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) CEP1->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade TFs Myb Domain Transcription Factors Signaling_Cascade->TFs Nucleus Nucleus TFs->Nucleus Activation Nutrient_Transporters Nitrate & Sulfate Transporters (NRTs, SULTRs) Nucleus->Nutrient_Transporters Upregulation Auxin_Genes Auxin Signaling Genes Nucleus->Auxin_Genes Downregulation Cell_Cycle_Genes Cell Division & Proliferation Genes Nucleus->Cell_Cycle_Genes Upregulation Nutrient_Uptake Enhanced Nitrate & Sulfate Uptake Nutrient_Transporters->Nutrient_Uptake LR_Formation Reduced Lateral Root Formation Auxin_Genes->LR_Formation

Caption: CEP1 dipeptide signaling pathway in plant roots.

Transcriptome_Analysis_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline cluster_output Analysis Output Plant_Growth 1. Plant Growth & Peptide Treatment Root_Harvest 2. Root Harvesting Plant_Growth->Root_Harvest RNA_Extraction 3. RNA Extraction Root_Harvest->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control (FastQC, Trimmomatic) Sequencing->QC Alignment 7. Read Alignment (HISAT2/STAR) QC->Alignment Quantification 8. Gene Expression Quantification (featureCounts) Alignment->Quantification DEA 9. Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Enrichment 10. Functional Enrichment Analysis (GO, KEGG) DEA->Enrichment DEG_List Differentially Expressed Gene Lists DEA->DEG_List Pathway_Analysis Enriched Pathways & Functional Annotations Enrichment->Pathway_Analysis

Caption: Experimental workflow for transcriptome analysis.

Conclusion

Transcriptome analysis of this compound-treated roots provides valuable insights into the molecular mechanisms underlying nutrient uptake and root development. The application of synthetic CEP1 peptides induces a robust transcriptional response, up-regulating genes involved in nutrient transport and cell proliferation while repressing those associated with auxin signaling. These findings highlight the potential of using CEP peptides in agricultural applications to enhance nutrient acquisition efficiency in crops. The protocols and data presented here serve as a comprehensive resource for researchers aiming to investigate the effects of CEP peptides and other signaling molecules on plant physiology and gene expression.

References

Application Notes and Protocols for the Bioinformatics Analysis of the CEP Peptide Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioinformatics tools and experimental protocols for the analysis of the C-terminally Encoded Peptide (CEP) family. CEP peptides are crucial signaling molecules in plants, regulating key developmental processes and responses to environmental cues, particularly nitrogen availability.[1][2][3] Understanding their function and regulation is vital for agricultural biotechnology and the development of novel strategies to enhance crop resilience and nutrient uptake.

Introduction to the CEP Peptide Family

The CEP gene family encodes precursor proteins that are post-translationally processed to produce mature, 15-amino acid CEP peptides.[4][5] These peptides act as hormones, primarily involved in long-distance signaling from the roots to the shoots to communicate nitrogen demand.

Key Functions:

  • Nitrogen Demand Signaling: CEPs produced in nitrogen-starved roots travel through the xylem to the shoot, where they are perceived by CEP receptors (CEPRs). This initiates a systemic signaling cascade that enhances nitrate uptake in nitrogen-replete parts of the root system.

  • Root System Architecture: CEP signaling influences lateral root development and growth angle, optimizing the root system for nutrient foraging.

  • Plant-Microbe Interactions: CEP peptides play a role in regulating symbiotic relationships, such as nodulation in legumes.

  • Abiotic Stress Responses: Expression of CEP genes is often induced by various abiotic stresses, suggesting a broader role in plant adaptation.

Bioinformatics Tools for CEP Gene and Peptide Identification

Identifying and characterizing CEP family members across different plant species is the foundational step in their analysis. This typically involves a combination of homology-based searches and domain/motif identification.

Tool/DatabaseApplicationReference
BLASTp Identify putative CEP gene homologs using known CEP protein sequences as queries against a genome or transcriptome database.
The Arabidopsis Information Resource (TAIR) Source for reference Arabidopsis thaliana CEP protein sequences.
Phytozome Plant genomics resource for BLAST searches and retrieving sequences from a wide range of plant species.
MEME/FIMO Discover and scan for the conserved CEP domain motif within candidate protein sequences.
SignalP Predict the presence and location of N-terminal signal peptides, a characteristic feature of secreted CEP precursors.
ExPASy Suite of tools to predict physicochemical properties of CEP proteins and peptides, such as molecular weight and isoelectric point.
WebLogo Generate sequence logos to visualize the conservation of amino acid residues within the CEP domain.
Protocol 1: In Silico Identification and Annotation of CEP Genes

This protocol outlines the bioinformatics workflow to identify CEP genes in a plant species of interest using a sequenced genome.

Workflow Diagram:

CEP_Identification_Workflow start Obtain Known CEP Protein Sequences (e.g., from TAIR) blast Perform BLASTp Search Against Target Genome start->blast filter_hits Filter BLAST Hits (E-value cutoff) blast->filter_hits get_sequences Retrieve Candidate Full-Length Protein Sequences filter_hits->get_sequences signalp Predict Signal Peptides (SignalP) get_sequences->signalp meme Identify Conserved CEP Domain (MEME/FIMO) get_sequences->meme annotate Annotate Final CEP Gene Family signalp->annotate meme->annotate

Caption: Workflow for in silico identification of CEP genes.

Methodology:

  • Query Sequence Collection: Obtain full-length protein sequences of known CEPs from a well-annotated reference species like Arabidopsis thaliana from databases such as TAIR.

  • Homology Search: Use the collected sequences as queries to perform a BLASTp search against the protein database of the target species. A permissive E-value cutoff (e.g., 1e-5) is recommended initially to not miss divergent homologs.

  • Candidate Retrieval: Retrieve the full-length protein sequences of the significant hits from the BLAST search.

  • Signal Peptide Prediction: Submit the candidate sequences to the SignalP server to identify the presence of an N-terminal signal peptide, which is characteristic of secreted peptides.

  • Conserved Domain Identification: Use the MEME tool to identify conserved motifs in the candidate sequences. The known 15-amino acid CEP domain can be used to build the initial motif. Subsequently, use FIMO to scan for this motif in all candidate sequences.

  • Final Annotation: Candidates that possess both a signal peptide and a conserved C-terminal CEP domain are annotated as bona fide members of the CEP gene family.

Experimental Analysis of CEP Peptides

A combination of molecular biology, analytical chemistry, and plant physiology techniques are employed to characterize the function of CEP peptides.

Protocol 2: Analysis of CEP Gene Expression by qRT-PCR

Methodology:

  • Plant Material and Treatment: Grow plants under controlled conditions (e.g., hydroponics or agar plates). Apply treatments of interest, such as nitrogen starvation or application of synthetic CEP peptides.

  • RNA Extraction: Harvest tissues (e.g., roots, shoots) at desired time points and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a Trizol-based method.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcription kit.

  • Primer Design: Design gene-specific primers for the CEP genes of interest and a suitable reference gene for normalization.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative expression of the target CEP genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 3: Peptide Identification and Quantification by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to identify and quantify endogenous CEP peptides in plant tissues or exudates like xylem sap.

Workflow Diagram:

MS_Workflow sample Sample Collection (e.g., Xylem Sap, Root Extract) extraction Peptide Extraction & Purification (e.g., SPE) sample->extraction lcms LC-MS/MS Analysis extraction->lcms search Database Search (e.g., Mascot, SEQUEST) lcms->search identification Peptide Identification search->identification quantification Peptide Quantification (Optional, e.g., using labeled standards) identification->quantification

Caption: General workflow for CEP peptide identification by MS.

Methodology:

  • Sample Preparation: Collect plant material such as root extracts or xylem sap. For protein-rich samples, a protein digestion step using an enzyme like trypsin might be necessary, though for direct peptide identification, this is omitted.

  • Peptide Extraction: Extract and purify peptides from the sample, often using solid-phase extraction (SPE) to enrich for peptides and remove interfering substances.

  • LC-MS/MS Analysis: Separate the peptides using high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Database Searching: Use the acquired MS/MS spectra to search against a protein database of the relevant plant species. Algorithms like Mascot or SEQUEST compare the experimental fragmentation patterns to theoretical patterns generated from the database sequences to identify the peptides.

  • Quantification: For quantitative analysis, stable isotope-labeled synthetic CEP peptides can be spiked into the sample as internal standards. The relative abundance of the endogenous peptide is then determined by comparing its MS signal intensity to that of the labeled standard.

Protocol 4: Functional Characterization using Synthetic Peptides

Synthetic CEP peptides are invaluable for studying their biological activity. They can be applied exogenously to plants to observe phenotypic effects.

Methodology:

  • Peptide Synthesis: Synthesize the 15-amino acid mature CEP peptide, potentially including post-translational modifications like hydroxyproline, which can be crucial for activity. Solid-phase peptide synthesis is the standard method.

  • Plant Growth Assay:

    • Prepare sterile growth media (e.g., MS agar plates).

    • Add the synthetic peptide to the media at various concentrations (e.g., 1 nM to 1 µM). A scrambled peptide with the same amino acid composition but a different sequence should be used as a negative control.

    • Germinate and grow seedlings on the peptide-containing media.

    • After a set period (e.g., 10-14 days), measure root parameters such as primary root length and lateral root number.

  • Nutrient Uptake Assay:

    • Grow plants hydroponically.

    • Treat the plants with synthetic CEP peptides in the nutrient solution.

    • Measure the depletion of specific nutrients (e.g., nitrate, phosphate) from the solution over time using methods like ion chromatography. Calculate the specific nutrient uptake rates.

Quantitative Data from Synthetic Peptide Application:

The following table summarizes representative quantitative data on the effects of synthetic CEP1 peptides on nutrient uptake in Arabidopsis thaliana and Medicago truncatula.

SpeciesPeptide Treatment (1 µM)Nutrient% Increase in Uptake Rate (Mean ± SE)Reference
Arabidopsis thalianaAtCEP1Nitrate~100%
Phosphate~75%
Sulfate~50%
Medicago truncatulaAtCEP1Nitrate~150%
MtCEP1D1Nitrate~180%
AtCEP1Phosphate~120%
MtCEP1D1Phosphate~120%
AtCEP1Sulfate~110%
MtCEP1D1Sulfate~110%

CEP Signaling Pathway

The CEP signaling pathway is a complex network that integrates nitrogen demand with plant growth and development.

CEP Signaling Pathway Diagram:

CEP_Signaling_Pathway cluster_root_low_n Root (Low N) cluster_shoot Shoot (Vasculature) cluster_root_high_n Root (High N) Low_N Low Nitrogen CEP_Genes CEP Gene Upregulation Low_N->CEP_Genes CEP_Peptide Mature CEP Peptide CEP_Genes->CEP_Peptide CEPR CEPR1/CEPR2 Receptors CEP_Peptide->CEPR Xylem Transport CEPD_Genes CEPD Gene Upregulation CEPR->CEPD_Genes CEPD_Peptide CEPD Signal CEPD_Genes->CEPD_Peptide NRT_Genes Nitrate Transporter (e.g., NRT2.1) Gene Upregulation CEPD_Peptide->NRT_Genes Phloem Transport Nitrate_Uptake Increased Nitrate Uptake NRT_Genes->Nitrate_Uptake

Caption: Systemic nitrogen demand signaling via the CEP pathway.

Pathway Description:

  • Signal Production: Under low nitrogen conditions, CEP genes are upregulated in the roots. The resulting pre-propeptides are processed into mature CEP peptides.

  • Long-Distance Transport (Root-to-Shoot): Mature CEP peptides are secreted into the xylem and transported to the shoot.

  • Signal Perception: In the shoot's vascular tissue, CEP peptides bind to Leucine-Rich Repeat Receptor Kinases, primarily CEPR1 and CEPR2.

  • Downstream Signaling in the Shoot: This binding event triggers the upregulation of CEPD (CEP DOWNSTREAM) genes. CEPD proteins are the secondary, shoot-to-root signals.

  • Long-Distance Transport (Shoot-to-Root): CEPD polypeptides are translocated via the phloem back to the root system.

  • Response in the Root: In roots situated in nitrogen-rich patches, CEPD signals promote the expression and activity of nitrate transporters (e.g., NRT2.1), thereby enhancing the plant's overall nitrogen uptake capacity.

Recent evidence also shows crosstalk between the CEP and cytokinin signaling pathways, which converge on CEPD glutaredoxins to regulate primary root growth, adding another layer of complexity to this regulatory network.

References

statistical analysis of CEP dipeptide 1 experimental data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Terminally Encoded Peptides (CEPs) are a family of small signaling peptides that play crucial roles in various biological processes. In plants, CEP1 is a key regulator of nutrient uptake and root system architecture, acting as a systemic signal of nitrogen demand. A related molecule, CEP dipeptide 1, has been noted for its potent angiogenic activity, suggesting its potential relevance in fields such as tissue regeneration and oncology. This document provides a detailed overview of the experimental data, statistical analysis, and protocols related to CEP1 peptides and this compound.

Data Presentation

Table 1: Effect of CEP1 Peptides on Nutrient Uptake in Arabidopsis thaliana and Medicago truncatula
Plant SpeciesPeptideNutrientConcentrationEffectStatistical Significance (p-value)Reference
Arabidopsis thalianaAtCEP1Nitrate1 µMEnhanced Uptakep < 0.01[1][2]
Arabidopsis thalianaAtCEP1Phosphate1 µMSignificantly Enhanced Uptakep < 0.05[1][2]
Arabidopsis thalianaAtCEP1Sulfate1 µMSignificantly Enhanced Uptakep < 0.05[1]
Medicago truncatulaAtCEP1Nitrate1 µMSignificantly Enhanced Uptakep < 0.05
Medicago truncatulaMtCEP1 Domain 1Nitrate1 µMSignificantly Enhanced Uptakep < 0.001
Medicago truncatulaMtCEP1 Domain 1Phosphate1 µMEnhanced Uptakep < 0.001
Medicago truncatulaMtCEP1 Domain 1Sulfate1 µMEnhanced Uptakep < 0.1
Medicago truncatulaMtCEP1D1Nitrate100 nM70% Increase in Uptake Ratep < 0.05
Medicago truncatulaMtCEP1D1Nitrate1 µM140% Increase in Uptake Ratep < 0.001
Table 2: Effect of CEP1 Peptides on Gene Expression in Medicago truncatula Roots
PeptideTotal Differentially Expressed GenesUp-regulated GenesDown-regulated GenesReference
MtCEP1D12,4661,3491,117
MtCEP1D22,1491,278871
AtCEP11,099617482
Table 3: Effect of CEP Dipeptide on Angiogenesis
AssayPeptideConcentrationEffectReference
Rat Corneal Micropocket AssayCEP-modified acetyl-Gly-Lys-O-methyl ester (CEP-dipeptide)37 ngStimulated growth of limbal blood vessels

Experimental Protocols

Protocol 1: Nutrient Uptake Assay in Medicago truncatula

This protocol details the methodology for assessing the effect of CEP1 peptides on nutrient uptake in Medicago truncatula grown in a hydroponic system.

1. Plant Growth and Treatment:

  • Grow Medicago truncatula seedlings in aerated hydroponic tanks for eleven days.

  • Transfer the plants to a nutrient deprivation solution 48 hours prior to the experiment.

  • Add the synthetic CEP1 peptide of interest (e.g., MtCEP1D1 at 1 µM) to the treatment group.

2. Nutrient Uptake Measurement:

  • The nutrient uptake assay is conducted in hydroponic chambers, with one plant per chamber.

  • Samples of the nutrient solution are collected at specified time intervals.

  • The concentration of various ions (e.g., nitrate, phosphate, sulfate) in the collected samples is determined using ion chromatography.

3. Data Analysis:

  • Calculate the rate of nutrient depletion from the solution over time to determine the uptake rate per plant.

  • Normalize the uptake rate to the root length of each plant.

  • Perform statistical analysis, such as a Student's t-test, to compare the nutrient uptake rates between the control and peptide-treated groups.

Protocol 2: Root Architecture Analysis in Medicago truncatula

This protocol outlines the procedure for analyzing changes in root system architecture in response to CEP1 peptide treatment.

1. Seedling Growth and Treatment:

  • Germinate and grow M. truncatula seedlings on agar plates containing the desired nutrient medium.

  • Apply synthetic CEP1 peptides (e.g., 1 µM AtCEP1 or MtCEP1D1) to the agar medium of the treatment group.

2. Root Imaging:

  • After a defined growth period (e.g., seven days), carefully remove the seedlings from the agar plates.

  • Scan the root systems using a flatbed scanner.

3. Image Analysis:

  • Use root analysis software (e.g., RhizoVision Explorer) to measure various root parameters, such as primary root length, lateral root number, and total root length.

  • Compare the root architecture parameters between control and treated seedlings.

4. Statistical Analysis:

  • Employ statistical tests, such as a one-way ANOVA followed by a Dunnett's multiple comparison test, to determine the significance of the observed differences.

Protocol 3: RNA-Seq Analysis of Medicago truncatula Roots

This protocol describes the steps for analyzing gene expression changes in M. truncatula roots in response to CEP1 peptide treatment using RNA sequencing.

1. Plant Material and Treatment:

  • Grow M. truncatula seedlings on water agarose medium for three days.

  • Treat the seedlings with 1 µM of the desired CEP1 peptide (e.g., MtCEP1D1, MtCEP1D2, or AtCEP1) in water for three hours.

  • Harvest the roots from 20-30 seedlings per biological replicate and immediately freeze them in liquid nitrogen.

2. RNA Extraction and Sequencing:

  • Extract total RNA from the root tissue using a suitable kit (e.g., Trizol reagent).

  • Perform DNase treatment to remove any contaminating DNA.

  • Assess the quality and quantity of the extracted RNA.

  • Prepare RNA-seq libraries and perform sequencing on a high-throughput sequencing platform.

3. Bioinformatic Analysis:

  • Align the sequence reads to the M. truncatula reference genome.

  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the peptide treatment.

  • Conduct gene ontology (GO) enrichment analysis to identify the biological processes affected by the differentially expressed genes.

Protocol 4: Rat Corneal Micropocket Angiogenesis Assay

This protocol provides a general framework for an in vivo angiogenesis assay, based on the rat corneal micropocket assay, which can be adapted to test the angiogenic potential of this compound.

1. Pellet Preparation:

  • Prepare slow-release pellets containing the test substance (this compound) and a control substance (e.g., PBS).

2. Surgical Implantation:

  • Anesthetize the rats according to approved animal care protocols.

  • Create a small pocket in the cornea of each eye, approximately 1 mm from the limbus.

  • Implant the pellet containing the test or control substance into the corneal pocket.

3. Observation and Analysis:

  • Observe the corneas daily for signs of blood vessel growth from the limbus towards the pellet.

  • After a set period (e.g., 7 days), euthanize the animals and excise the corneas.

  • Quantify the angiogenic response by measuring parameters such as vessel length, area of neovascularization, and number of vessel branches.

4. Statistical Analysis:

  • Compare the angiogenic response between the control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test).

Mandatory Visualization

CEP1 Signaling Pathway in Plants

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot Low Nitrogen Low Nitrogen CEP1 CEP1 Low Nitrogen->CEP1 induces expression CEPR1 CEPR1 (Receptor) CEP1->CEPR1 travels via xylem & binds NRT2_1 NRT2.1 (Nitrate Transporter) Nitrate Uptake Nitrate Uptake NRT2_1->Nitrate Uptake facilitates CEPD CEPD (Glutaredoxin) CEPR1->CEPD induces expression CEPD->NRT2_1 travels via phloem & upregulates Nutrient_Uptake_Workflow start Start growth 1. Grow Medicago truncatula in hydroponics (11 days) start->growth deprivation 2. Nutrient Deprivation (48 hours) growth->deprivation treatment 3. Add CEP1 Peptide (Treatment Group) deprivation->treatment control 3. Add Control Solution (Control Group) deprivation->control assay 4. Nutrient Uptake Assay in hydroponic chambers treatment->assay control->assay sampling 5. Collect Solution Samples at time intervals assay->sampling analysis 6. Ion Chromatography Analysis sampling->analysis calculation 7. Calculate Uptake Rates analysis->calculation statistics 8. Statistical Analysis (t-test) calculation->statistics end End statistics->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CEP Dipeptide 1 Concentration for Root Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CEP dipeptide 1 to study root growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound to induce root growth inhibition?

A1: The optimal concentration of CEP dipeptides for root growth inhibition can vary depending on the specific peptide, plant species, and experimental conditions. Based on available literature, a concentration range of 10⁻⁸ M to 10⁻⁶ M is effective for observing a dose-dependent inhibition of primary root growth, specifically by reducing the number of cells in the root apical meristem.[1] For CEP1 peptides, concentrations of 100 nM (10⁻⁷ M) and 1 µM (10⁻⁶ M) have been shown to impact root architecture.

Q2: Which plant species are suitable for this compound root inhibition assays?

A2: Arabidopsis thaliana is a commonly used model organism for these assays due to its well-characterized genetics and rapid growth cycle. Medicago truncatula is another suitable model, particularly for studying the roles of CEP peptides in nutrient uptake and nodulation.[2] The effects of CEP peptides have been shown to be conserved across species.

Q3: What is the primary mechanism by which this compound inhibits root growth?

A3: this compound, upon binding to its receptor CEPR1, initiates a signaling cascade that leads to a reduction in the number of dividing cells in the root apical meristem.[1] This signaling pathway involves downstream glutaredoxins (CEPDs) and interacts with the cytokinin hormone pathway to negatively regulate root growth.[3][4]

Q4: How long does it take to observe root growth inhibition after this compound treatment?

A4: The timeframe for observing significant root growth inhibition can vary. However, measurable changes in root system architecture and meristem size can typically be observed within a few days of continuous treatment. One study assessed root length after 10 days of growth on CEP3-containing medium.

Troubleshooting Guide

Issue 1: No observable root growth inhibition after applying this compound.

  • Possible Cause 1: Incorrect peptide concentration.

    • Solution: Prepare fresh serial dilutions of the this compound and perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. A starting range of 10⁻⁸ M to 10⁻⁶ M is recommended.

  • Possible Cause 2: Peptide degradation.

    • Solution: Ensure that the this compound stock solution is stored correctly, typically at -20°C or lower, and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Inappropriate plant growth conditions.

    • Solution: Verify that the growth medium (e.g., Murashige & Skoog) composition, pH, and gelling agent concentration are correct. Ensure consistent and appropriate light and temperature conditions in the growth chamber.

Issue 2: High variability in root length among replicates.

  • Possible Cause 1: Inconsistent seedling age or size at the start of the experiment.

    • Solution: Synchronize seed germination and select seedlings of a uniform size and developmental stage for transfer to the treatment plates.

  • Possible Cause 2: Uneven application of the peptide in the growth medium.

    • Solution: Ensure the this compound is thoroughly mixed into the molten agar medium before pouring the plates to guarantee a homogenous concentration.

  • Possible Cause 3: "Edge effect" on multi-well plates.

    • Solution: Avoid using the outermost wells of culture plates, as they are more susceptible to variations in temperature and evaporation. Fill the outer wells with sterile water or medium to create a more uniform environment for the experimental wells.

Issue 3: Difficulty in accurately measuring root length.

  • Possible Cause 1: Manual measurement inconsistencies.

    • Solution: Utilize imaging software such as ImageJ to semi-automatically trace and measure root length. This will increase accuracy and reduce user bias. Several plugins and detailed protocols are available for this purpose.

  • Possible Cause 2: Roots growing into the agar.

    • Solution: Use a higher concentration of the gelling agent (e.g., agar or phytogel) to create a firmer medium surface, which encourages roots to grow along the surface.

Quantitative Data Summary

The following table summarizes the effective concentrations of CEP peptides for root growth modulation as reported in the literature.

PeptideOrganismEffective Concentration RangeObserved EffectCitation
CEP3Arabidopsis thaliana10⁻⁸ M - 10⁻⁶ MDose-dependent reduction in root apical meristem cell number.
CEP1Medicago truncatula100 nM (10⁻⁷ M) - 1 µM (10⁻⁶ M)Alteration of root system architecture.

Experimental Protocols

Protocol for Arabidopsis thaliana Root Growth Inhibition Assay

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds using your preferred method (e.g., 70% ethanol followed by 50% bleach and sterile water washes).

    • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.

    • Aseptically sow the seeds on square Petri plates containing 1/2 strength Murashige & Skoog (MS) medium with 1% sucrose and a suitable gelling agent (e.g., 0.8% agar).

  • Peptide Treatment:

    • Prepare a stock solution of this compound in sterile water or a suitable solvent.

    • Before pouring the plates, add the appropriate volume of the this compound stock solution to the molten 1/2 MS medium to achieve the desired final concentrations (e.g., 0 M as a control, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).

    • Ensure thorough mixing of the peptide into the medium.

  • Seedling Growth:

    • Place the plates vertically in a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

    • Allow the seedlings to grow for a specified period, typically 7-10 days.

  • Data Acquisition and Analysis:

    • At the end of the growth period, photograph the plates using a high-resolution scanner or camera.

    • Import the images into ImageJ software.

    • Use the "Segmented Line" tool to trace the primary root of each seedling and measure its length.

    • Record the data and perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Visualizations

CEP_Signaling_Pathway cluster_root Root cluster_shoot Shoot CEP CEP Peptide CEPR1_root CEPR1 Receptor CEP->CEPR1_root Binds CEPR1_shoot CEPR1 Receptor CEP->CEPR1_shoot Systemic Signal (Xylem) Cytokinin_synthesis Cytokinin Synthesis/Signaling CEPD_root Root-derived CEPD Cytokinin_synthesis->CEPD_root Induces Root_Growth_Inhibition Root Growth Inhibition CEPD_root->Root_Growth_Inhibition Mediates CEPD_shoot Shoot-derived CEPD CEPR1_shoot->CEPD_shoot Induces CEPD_shoot->CEPD_root Phloem Mobile Signal

Caption: CEP signaling pathway leading to root growth inhibition.

Experimental_Workflow A Seed Sterilization & Stratification B Plating on MS Medium with this compound A->B C Vertical Incubation in Growth Chamber B->C D Image Acquisition (Scanning) C->D E Root Length Measurement (ImageJ) D->E F Statistical Analysis E->F

Caption: Experimental workflow for this compound root inhibition assay.

Troubleshooting_Logic Start No Root Growth Inhibition Observed C1 Check Peptide Concentration Start->C1 S1 Perform Dose-Response Experiment C1->S1 Incorrect C2 Assess Peptide Stability C1->C2 Correct S2 Use Fresh Stock & Aliquot C2->S2 Degraded C3 Verify Growth Conditions C2->C3 Stable S3 Optimize Medium & Environment C3->S3 Suboptimal

Caption: Troubleshooting logic for lack of root growth inhibition.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic CEP Dipeptide 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of synthetic CEP (C-terminally Encoded Peptide) dipeptide 1.

Troubleshooting Guide

Low bioactivity of your synthetic CEP dipeptide 1 can stem from a variety of issues, from impurities in the synthesis process to degradation during storage. This guide will walk you through a systematic approach to identify and resolve the root cause of the problem.

Question: Why is my synthetic this compound showing lower than expected bioactivity?

Answer:

Low bioactivity is a common issue in synthetic peptides and can be attributed to several factors. The primary areas to investigate are the purity of the peptide, its structural integrity, and the experimental conditions under which it is being tested. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Peptide Purity and Identity

The first and most critical step is to confirm the purity and identity of your synthetic this compound. Impurities introduced during solid-phase peptide synthesis (SPPS) are a major cause of reduced bioactivity.

  • Common Impurities:

    • Deletion or Truncated Sequences: These are peptides shorter than the target sequence, resulting from incomplete coupling reactions during synthesis.[1]

    • Incompletely Deprotected Sequences: Residual protecting groups on the amino acid side chains can interfere with the peptide's interaction with its target receptor.

    • Oxidation Products: Certain amino acids are susceptible to oxidation, which can alter the peptide's conformation and activity.[2][3]

    • Peptide Aggregates: Both covalent and non-covalent aggregation can reduce the concentration of active monomeric peptide and hinder its biological function.[4][5]

  • Recommended Action:

    • Perform High-Performance Liquid Chromatography (HPLC) to assess the purity of your peptide sample. A high-purity sample (ideally >95%) should exhibit a single major peak.

    • Use Mass Spectrometry (MS) to confirm the molecular weight of the main peak, ensuring it matches the theoretical mass of this compound. MS can also help identify the masses of impurity peaks, giving clues to their nature (e.g., a mass difference of -57 Da might indicate a missing Glycine).

Step 2: Assess Peptide Stability and Degradation

Peptides are susceptible to degradation, which can lead to a significant loss of bioactivity over time.

  • Common Degradation Pathways:

    • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.

    • Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids, which can alter the peptide's charge and structure.

    • Oxidation: As mentioned above, this can occur during storage, especially if the peptide is exposed to air or light.

  • Recommended Action:

    • Review your storage and handling procedures. Lyophilized peptides should be stored at -20°C or -80°C.

    • Once reconstituted, peptide solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.

    • If degradation is suspected, re-analyze the peptide by HPLC and MS to detect any new peaks or mass changes.

Step 3: Evaluate Experimental Conditions

The conditions of your bioassay can significantly impact the observed activity of the peptide.

  • Dose-Response: The bioactivity of CEP peptides is often dose-dependent, with optimal activity observed within a specific concentration range. Both too low and too high concentrations can result in suboptimal responses.

  • Solubility: Poor solubility of the peptide in the assay buffer can lead to a lower effective concentration and thus, lower apparent activity.

  • Assay Integrity: Ensure that all components of your bioassay are functioning correctly, including cell lines, reagents, and detection systems.

  • Recommended Action:

    • Perform a dose-response experiment to determine the optimal concentration of your this compound.

    • Ensure the peptide is fully dissolved in the assay buffer. If solubility is an issue, consider using a different solvent or a small amount of a co-solvent like DMSO.

    • Include positive and negative controls in your bioassay to validate the assay's performance.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Bioactivity of Synthetic this compound purity_check Step 1: Verify Peptide Purity and Identity (HPLC/MS) start->purity_check impure Purity < 95% or Incorrect Mass purity_check->impure pure Purity > 95% and Correct Mass purity_check->pure stability_check Step 2: Assess Peptide Stability and Degradation degraded Evidence of Degradation (New Peaks/Mass Change) stability_check->degraded stable No Evidence of Degradation stability_check->stable assay_check Step 3: Evaluate Experimental Conditions suboptimal_assay Suboptimal Assay Conditions (Dose, Solubility, Controls) assay_check->suboptimal_assay optimal_assay Optimal Assay Conditions assay_check->optimal_assay repurify Action: Re-purify or Re-synthesize Peptide impure->repurify pure->stability_check new_sample Action: Use a Freshly Prepared Sample degraded->new_sample stable->assay_check optimize_assay Action: Optimize Assay (Dose-response, Solubility) suboptimal_assay->optimize_assay end_bad Problem Persists: Consult Further optimal_assay->end_bad end_good Problem Resolved: Bioactivity Restored repurify->end_good new_sample->end_good optimize_assay->end_good

Caption: A logical workflow for troubleshooting low bioactivity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable purity level for a synthetic peptide to be used in a bioassay?

A1: For quantitative bioassays, a purity of >95% is generally recommended. Crude or low-purity peptides (>70%) may be suitable for initial screening, but for accurate and reproducible results, higher purity is essential.

Q2: How can I identify the nature of impurities in my peptide sample?

A2: A combination of HPLC and Mass Spectrometry (MS) is the most effective approach. HPLC separates the impurities from the main peptide, and MS provides the molecular weight of each component. By comparing the mass of an impurity to the target peptide, you can often deduce its nature (e.g., a deletion sequence will have a mass corresponding to the loss of one or more amino acids).

Q3: My peptide has the correct mass but low activity. What could be the issue?

A3: If the mass is correct, the issue could be related to:

  • Oxidation: The addition of oxygen atoms (+16 Da per oxidation event) may not be easily resolved from the main peak in a low-resolution MS but can significantly impact bioactivity.

  • Aggregation: The peptide may be forming aggregates that are not detected as a distinct peak in MS but reduce the concentration of the active monomer.

  • Incorrect Folding/Conformation: While dipeptides are small, their conformation can be influenced by the solvent and surrounding environment, potentially affecting receptor binding.

  • Assay Conditions: As detailed in the troubleshooting guide, suboptimal assay conditions can lead to apparently low activity.

Q4: How should I store my synthetic this compound to maintain its bioactivity?

A4: Lyophilized peptides should be stored at -20°C or -80°C in a desiccator. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Avoid storing peptide solutions at room temperature for extended periods.

Q5: Can the counterion (e.g., TFA) from HPLC purification affect the bioactivity of my peptide?

A5: Yes, residual trifluoroacetic acid (TFA) from purification can sometimes affect cell-based assays. If you suspect this is an issue, you can perform a salt exchange to replace TFA with a more biocompatible counterion like acetate or hydrochloride.

Quantitative Data Summary

The following tables provide illustrative data on how purity and storage conditions can impact the bioactivity of synthetic this compound. Note: The percentage values for bioactivity loss are representative examples based on common findings in peptide research and may not reflect the exact values for this compound.

Table 1: Illustrative Impact of Impurity Type and Concentration on this compound Bioactivity

Purity of Main PeptideImpurity TypeImpurity Concentration (%)Illustrative Bioactivity (% of Pure Peptide)
>98%-<2%100%
90%Deletion Sequence10%~60-80%
80%Deletion Sequence20%~30-50%
90%Oxidized Peptide10%~50-70%
80%Oxidized Peptide20%~20-40%
90%Aggregated Peptide10%~70-90%
80%Aggregated Peptide20%~40-60%

Table 2: Illustrative Effect of Storage Conditions on this compound Bioactivity Over Time

Storage ConditionDurationIllustrative Remaining Bioactivity (%)
Lyophilized at -80°C6 months>95%
Lyophilized at 4°C6 months~80-90%
Solution at -80°C (single freeze-thaw)1 month>90%
Solution at 4°C1 week~60-80%
Solution at Room Temperature24 hours<50%

Experimental Protocols

Protocol 1: Analysis of Synthetic this compound Purity and Identity by LC-MS

This protocol outlines a general procedure for analyzing the purity and identity of synthetic this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a stock solution of the synthetic this compound at a concentration of 1 mg/mL in water or a suitable buffer.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase for injection.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the dipeptide (e.g., 5-50% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 214 nm and 280 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range that includes the expected m/z of the dipeptide and potential impurities (e.g., 100-1000 m/z).

    • Data Analysis: Integrate the peak areas from the UV chromatogram to determine the purity. Analyze the mass spectrum of the main peak to confirm the molecular weight of the this compound. Analyze the mass spectra of any impurity peaks to identify their potential nature.

Protocol 2: In Vitro Bioactivity Assay - CEP-Mediated Nitrate Uptake Enhancement in Arabidopsis thaliana

This protocol is adapted from studies demonstrating the role of CEP peptides in regulating nitrate uptake in plants and can be used to assess the bioactivity of synthetic this compound.

  • Plant Growth and Preparation:

    • Sterilize and germinate Arabidopsis thaliana seeds on a sterile medium.

    • Grow seedlings hydroponically in a nutrient-complete solution for approximately 10-14 days.

    • Induce nitrogen starvation by transferring the seedlings to a nitrogen-free medium for 48 hours prior to the assay.

  • Peptide Treatment:

    • Prepare a stock solution of the synthetic this compound in sterile water.

    • Prepare a series of dilutions to test a range of concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Expose the nitrogen-starved seedlings to the different concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Nitrate Uptake Assay:

    • After peptide treatment, transfer the seedlings to a fresh solution containing a known concentration of nitrate (e.g., 200 µM KNO₃).

    • Collect aliquots of the solution at different time points (e.g., 0, 1, 2, and 4 hours).

    • Measure the nitrate concentration in the collected aliquots using a suitable method, such as ion chromatography or a colorimetric nitrate assay.

  • Data Analysis:

    • Calculate the rate of nitrate depletion from the solution for each treatment group.

    • Normalize the nitrate uptake rate to the fresh weight or root length of the seedlings.

    • Plot the normalized nitrate uptake rate against the concentration of this compound to generate a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

CEP1 Signaling Pathway

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot CEP1 CEP1 Dipeptide (Synthesized) CEPR1_Root CEPR1 Receptor (Root) CEP1->CEPR1_Root Binds to CEPR1_Shoot CEPR1 Receptor (Shoot) CEP1->CEPR1_Shoot Systemic Signal (via Xylem) NRTs Nitrate Transporters (e.g., NRT2.1) Nitrate_Uptake Increased Nitrate Uptake NRTs->Nitrate_Uptake Signaling_Cascade_Root Downstream Signaling CEPR1_Root->Signaling_Cascade_Root Activates Signaling_Cascade_Root->NRTs Upregulates CEPD CEPD (Phloem-mobile signal) CEPR1_Shoot->CEPD Induces CEPD->Signaling_Cascade_Root

Caption: Simplified signaling pathway of CEP1 dipeptide in regulating nitrate uptake.

Experimental Workflow for Bioactivity Assay

Bioactivity_Workflow start Start: Arabidopsis Seedlings hydroponics Hydroponic Growth (10-14 days) start->hydroponics n_starvation Nitrogen Starvation (48 hours) hydroponics->n_starvation peptide_treatment This compound Treatment (2-4 hours) (Varying Concentrations) n_starvation->peptide_treatment nitrate_exposure Exposure to KNO3 Solution peptide_treatment->nitrate_exposure sampling Collect Solution Aliquots (0, 1, 2, 4 hours) nitrate_exposure->sampling analysis Measure Nitrate Concentration sampling->analysis data_processing Calculate Uptake Rate & Normalize analysis->data_processing end End: Dose-Response Curve data_processing->end

Caption: Experimental workflow for the this compound nitrate uptake bioactivity assay.

References

CEP dipeptide 1 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of CEP Dipeptide 1 in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both lyophilized powder and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C3 yearsAvoid repeated freeze-thaw cycles. Allow the product to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[1][2]
4°C2 yearsFor shorter-term storage.[1]
In Solvent-80°C6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthFor short-term use.[1]

Q2: What are the primary factors that can influence the stability of this compound in solution?

A2: The stability of peptides like this compound in solution is influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of degradation reactions such as deamidation and hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Solvent/Buffer Composition: The type of solvent and the components of the buffer system can affect stability. Some buffer species can catalyze degradation reactions.

  • Presence of Oxidizing Agents: Exposure to oxygen and metal ions can lead to the oxidation of susceptible amino acid residues.

  • Light Exposure: Photodegradation can occur upon exposure to light, particularly UV light.

  • Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce proteases that will degrade the dipeptide.

Q3: What are the common degradation pathways for peptides like this compound?

A3: Peptides can undergo several degradation reactions in solution:

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can deamidate to form aspartic acid (Asp) and glutamic acid (Glu), respectively. This can proceed through a cyclic imide intermediate, particularly under neutral to alkaline conditions.

  • Oxidation: Methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr) residues are susceptible to oxidation.

  • Hydrolysis: The peptide bond can be hydrolyzed, leading to the cleavage of the dipeptide into its constituent amino acids. This is more likely to occur at extreme pH values.

  • Racemization: Amino acid residues can convert to their D-isomers, which can affect the biological activity of the peptide.

Below is a diagram illustrating a general pathway for peptide deamidation.

G Peptide_Asn Peptide with Asparagine Cyclic_Imide Cyclic Imide Intermediate Peptide_Asn->Cyclic_Imide Intramolecular Nucleophilic Attack Peptide_Asp Peptide with Aspartic Acid Cyclic_Imide->Peptide_Asp Hydrolysis Peptide_IsoAsp Peptide with Isoaspartic Acid Cyclic_Imide->Peptide_IsoAsp Hydrolysis

Caption: General deamidation pathway of an asparagine residue in a peptide.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound activity in my experiments.

Possible Causes & Solutions:

Potential CauseRecommended Action
Improper Storage Ensure the dipeptide is stored at the recommended temperatures and protected from moisture and light. Aliquot solutions to minimize freeze-thaw cycles.
Suboptimal pH of the Solution Determine the optimal pH for stability. Conduct a pH stability study by incubating the dipeptide in buffers of varying pH and analyzing for degradation over time.
High Incubation Temperature Perform experiments at the lowest feasible temperature to minimize thermal degradation.
Oxidation Prepare solutions using degassed buffers. Consider adding antioxidants like vitamin E or ferulic acid if compatible with your experimental system.
Contamination Use sterile buffers and aseptic techniques to prevent microbial growth and enzymatic degradation.

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of this compound in a given solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Dissolve it in the desired solvent (e.g., water, buffer) to create a concentrated stock solution.

  • Incubation:

    • Dilute the stock solution to the final experimental concentration in the buffer or solution of interest.

    • Aliquot the solution into several vials for different time points.

    • Incubate the vials under the desired experimental conditions (e.g., specific pH, temperature).

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.

    • If necessary, quench the reaction (e.g., by freezing at -80°C or adding an acid) to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples using a reversed-phase HPLC (RP-HPLC) method. A C18 column is often suitable for peptides.

    • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the peptide using UV absorbance, typically at 214 or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time.

    • From this data, you can determine the degradation rate and half-life of the dipeptide under the tested conditions.

Below is a diagram of the experimental workflow for stability testing.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Dilute Dilute to Final Concentration Stock->Dilute Incubate Incubate under Test Conditions Dilute->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Degradation Rate, Half-life) HPLC->Data

Caption: Experimental workflow for assessing peptide stability.

Hypothetical Stability Data

The following table provides an example of how to present quantitative stability data for this compound. Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Half-life (t½) of this compound in Different Buffers at 37°C

Buffer (pH 7.4)Half-life (hours)
Phosphate Buffered Saline (PBS)48
Tris Buffer72
Cell Culture Medium (DMEM)24

References

preventing off-target effects of CEP dipeptide 1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CEP Dipeptide 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting potential off-target effects during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small peptide molecule with potent pro-angiogenic activity. It is understood to be a mediator in pathways associated with age-related macular degeneration (AMD).[1][2] Its primary on-target effect is believed to be the modulation of angiogenesis, the formation of new blood vessels, which is a key process in the progression of wet AMD.[3]

Q2: What are off-target effects and why are they a concern with peptide-based treatments like this compound?

A2: Off-target effects occur when a therapeutic agent binds to and alters the function of proteins or other molecules that are not its intended target. For peptide inhibitors, this can lead to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental results. Minimizing off-target effects is crucial for developing safe and effective therapies.

Q3: Are there known off-target effects for this compound?

A3: Currently, specific off-target proteins for this compound have not been extensively documented in publicly available literature. However, as with any small molecule or peptide, the potential for off-target interactions exists. Therefore, it is essential to employ rigorous experimental controls and validation techniques to ensure that the observed effects are due to the on-target activity of this compound.

Q4: What are the initial steps I should take to minimize potential off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use appropriate controls: Include a scrambled version of the dipeptide as a negative control to ensure the observed effects are sequence-specific.

  • Validate target engagement: Confirm that this compound is interacting with its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Issue: Inconsistent or unexpected phenotypic results in cell-based assays.

  • Possible Cause 1: Off-target activity.

    • Troubleshooting Steps:

      • Lower the concentration of this compound to the minimal effective dose.

      • Compare the results with a structurally unrelated compound known to target the same pathway to see if the phenotype is consistent.

      • Perform genetic validation. Use siRNA or CRISPR/Cas9 to knock down the putative target of this compound. If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Possible Cause 2: Peptide instability or aggregation.

    • Troubleshooting Steps:

      • Ensure proper storage and handling of the this compound.

      • Use fresh preparations for each experiment.

      • Check for solubility issues and consider using a different solvent if necessary.

Issue: Difficulty confirming on-target engagement.

  • Possible Cause: The experimental technique is not sensitive enough or is not optimized.

    • Troubleshooting Steps:

      • Optimize the Cellular Thermal Shift Assay (CETSA) protocol by adjusting the heating temperatures and incubation times.

      • Ensure that the antibody used for Western blotting in the CETSA protocol is specific and of high quality.

      • Consider using an orthogonal method to validate target engagement, such as a pull-down assay with a tagged version of the dipeptide.

Data Presentation

The following tables present hypothetical data to illustrate how to compare on-target versus potential off-target activities of a peptide inhibitor like this compound. Note: This data is for illustrative purposes only and is not based on experimentally verified results for this compound.

Table 1: Illustrative Binding Affinity Data

Target ProteinBinding Affinity (Kd)Class
VEGFR2 (On-target)230 pM[4]High Affinity
Kinase X (Off-target)5 µMLow Affinity
Kinase Y (Off-target)15 µMLow Affinity
Protein Z (Off-target)> 50 µMNo Significant Binding

Table 2: Illustrative Cellular Activity Data

AssayIC50 / EC50Target
Endothelial Cell Proliferation (On-target)50 nMVEGFR2 Pathway
Off-target Kinase Inhibition8 µMKinase X
Cytotoxicity> 100 µMGeneral

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its target protein in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

    • Normalize the band intensities to a loading control.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Proteome-Wide Off-Target Identification

Objective: To identify potential off-target proteins of this compound in an unbiased manner.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates from cells treated with either this compound or a vehicle control.

  • Thermal or Solvent-Based Denaturation:

    • Subject the lysates to a gradient of temperatures or concentrations of a denaturing solvent. The principle is that protein stability is altered upon ligand binding.

  • Protein Digestion and Mass Spectrometry:

    • Separate the soluble and aggregated protein fractions.

    • Digest the proteins in the soluble fraction into peptides.

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Compare the denaturation profiles of proteins in the this compound-treated versus vehicle-treated samples.

    • Proteins that show a significant shift in their denaturation curve in the presence of this compound are considered potential off-targets.

Visualizations

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEP_Dipeptide_1 This compound VEGFR2 VEGFR2 CEP_Dipeptide_1->VEGFR2 Modulates VEGF VEGF VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Gene_Expression Gene Expression (Proliferation, Migration, Survival) PLCg->Gene_Expression Leads to Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO NO eNOS->NO NO->Gene_Expression Leads to Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene_Expression Translocates & Activates Troubleshooting_Workflow start Inconsistent/Unexpected Phenotypic Results dose_response Perform Dose-Response (Use Lowest Effective Conc.) start->dose_response scrambled_control Use Scrambled Peptide Control dose_response->scrambled_control orthogonal_compound Test with Structurally Unrelated Compound scrambled_control->orthogonal_compound genetic_validation Genetic Validation (siRNA/CRISPR) orthogonal_compound->genetic_validation off_target_suspected Off-Target Effect Likely genetic_validation->off_target_suspected Phenotype Persists on_target_likely On-Target Effect Likely genetic_validation->on_target_likely Phenotype Lost proteomics Identify Off-Targets (Proteomics) off_target_suspected->proteomics cetsa Confirm Target Engagement (CETSA) on_target_likely->cetsa end_refine Refine Experiment cetsa->end_refine end_analyze Analyze Off-Targets proteomics->end_analyze

References

improving solubility of CEP dipeptide 1 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CEP Dipeptide 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this peptide, particularly concerning its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound has a reported solubility of 10 mg/mL in water[1]. However, achieving this solubility in complex biological buffers may require optimization. The solubility of a peptide is highly dependent on its amino acid composition, sequence, and the pH and composition of the solvent[2][3][4].

Q2: My this compound is not dissolving in my aqueous buffer. What should I do first?

A2: Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test on a small aliquot of the lyophilized peptide. The first step in troubleshooting is to assess the peptide's amino acid composition to predict its charge at a given pH, which will guide your choice of solvent. For peptides with hydrophobic characteristics, direct dissolution in aqueous buffers can be challenging.

Q3: Which organic solvents are recommended for dissolving hydrophobic peptides like this compound?

A3: For hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is a commonly used organic solvent due to its effectiveness in dissolving a wide range of compounds. Other options include dimethylformamide (DMF), acetonitrile, methanol, or isopropanol. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.

Q4: Are there any compatibility issues with using organic solvents in cell-based assays?

A4: Yes, organic solvents like DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept low, typically between 0.1% and 0.5%, although some cell lines may tolerate up to 1%. It is essential to determine the tolerance of your specific cell line to the chosen solvent.

Q5: Can the pH of the buffer affect the solubility of this compound?

A5: Absolutely. The pH of the solution significantly influences a peptide's net charge and, consequently, its solubility. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values above or below their pI. For acidic peptides, a slightly basic buffer may improve solubility, while a slightly acidic buffer can help dissolve basic peptides.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peptide will not dissolve in water or aqueous buffer. The peptide may be hydrophobic or the buffer pH is close to its isoelectric point.1. Try sonication in a water bath to aid dissolution. 2. Adjust the pH of the buffer. For a basic peptide, try a slightly acidic pH, and for an acidic peptide, a slightly basic pH. 3. If the peptide is hydrophobic, dissolve it in a minimal amount of a recommended organic solvent (e.g., DMSO, DMF) before slowly adding the aqueous buffer.
Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. The peptide's solubility limit in the final solvent mixture has been exceeded.1. Reduce the final concentration of the peptide. 2. Increase the proportion of the organic co-solvent, ensuring it remains compatible with your assay. 3. Add the peptide-organic solvent solution to the aqueous buffer very slowly, drop-by-drop, while vortexing to prevent localized high concentrations.
The peptide solution appears cloudy or contains visible particles. Incomplete dissolution or aggregation of the peptide.1. Centrifuge the solution to pellet any undissolved material before use. 2. Consider that the peptide may be aggregating. The use of chaotropic agents like 6M urea or guanidinium hydrochloride can disrupt aggregation, but their compatibility with the assay must be verified.
Variability in solubility between different batches of the peptide. Differences in the lyophilized powder, such as the presence of different counter-ions from the synthesis and purification process.Always perform a solubility test on a small aliquot of each new batch before proceeding with your experiments.

Quantitative Data Summary

Compound Solvent Solubility Reference
This compoundWater (at 25°C)10 mg/mL

Experimental Protocols

Protocol 1: General Solubility Testing of this compound
  • Preparation : Allow the vial of lyophilized this compound to warm to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Test in Aqueous Solution :

    • Weigh a small, known amount of the peptide (e.g., 1 mg).

    • Add a calculated volume of sterile, deionized water or your desired aqueous buffer (e.g., PBS) to achieve a starting concentration (e.g., 1 mg/mL).

    • Vortex the solution for 30 seconds. If the peptide does not dissolve, proceed to sonication.

    • Sonicate the vial in a water bath for 5-10 minutes, avoiding excessive heating.

    • Visually inspect for complete dissolution. If it remains insoluble, proceed to the next step.

  • Testing with pH Adjustment :

    • If the peptide is predicted to be basic, add a small volume of 10% acetic acid dropwise while vortexing until it dissolves.

    • If the peptide is predicted to be acidic, add a small amount of 0.1 M ammonium bicarbonate or a dilute basic solution dropwise while vortexing until dissolved.

  • Testing with Organic Solvents :

    • If aqueous methods fail, lyophilize the test sample to recover the peptide.

    • Add a minimal volume (e.g., 20-50 µL) of a suitable organic solvent (e.g., DMSO) to the dry peptide and vortex until fully dissolved.

    • Slowly add your desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while continuously vortexing to reach the final desired concentration.

  • Final Preparation : Once dissolved, centrifuge the final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-aggregates before use in your assay.

Visualizations

Signaling Pathways and Workflows

Since this compound is known to have potent angiogenic activity and is implicated as a mediator of age-related macular degeneration (AMD), a simplified representation of a generic VEGF signaling pathway, a key regulator of angiogenesis, is provided below.

VEGF_Signaling_Pathway Simplified VEGF Signaling Pathway in Angiogenesis VEGF VEGF (e.g., this compound acts as an angiogenic factor) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration Akt->Cell_Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis

Caption: Simplified VEGF signaling cascade in angiogenesis.

The following workflow provides a logical approach to troubleshooting the solubility of this compound.

Solubility_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow Start Start: Lyophilized this compound Test_Aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) Start->Test_Aqueous Is_Soluble1 Is it soluble? Test_Aqueous->Is_Soluble1 Use_Solution Solution ready for use Is_Soluble1->Use_Solution Yes Try_Sonication_pH Try sonication and/or pH adjustment Is_Soluble1->Try_Sonication_pH No Is_Soluble2 Is it soluble? Try_Sonication_pH->Is_Soluble2 Is_Soluble2->Use_Solution Yes Use_Organic_Solvent Dissolve in minimal organic solvent (e.g., DMSO) Is_Soluble2->Use_Organic_Solvent No Slow_Dilution Slowly dilute with aqueous buffer Use_Organic_Solvent->Slow_Dilution Is_Soluble3 Does it remain soluble? Slow_Dilution->Is_Soluble3 Is_Soluble3->Use_Solution Yes Optimize_Concentration Optimize peptide/solvent concentration Is_Soluble3->Optimize_Concentration No (Precipitates) Optimize_Concentration->Use_Organic_Solvent

Caption: A stepwise workflow for troubleshooting this compound solubility.

References

how to avoid false negatives in CEP receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false negatives in C-end rule (CendR) and C-TERMINALLY ENCODED PEPTIDE (CEP) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are CEP receptors and their ligands?

A1: The term "CEP receptor" can refer to two distinct families of receptors:

  • In animals: CEP stands for "C-end rule" (CendR) peptides, which are characterized by a C-terminal R/KXXR/K motif.[1][2][3] These peptides bind to Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) receptors, which are crucial in processes like angiogenesis and neuronal guidance.[1][2] The C-terminal arginine or lysine is essential for this binding and activity.

  • In plants: CEP stands for "C-TERMINALLY ENCODED PEPTIDES," which are plant hormones that regulate root development and nutrient signaling. These peptides bind to Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) such as CEP RECEPTOR 1 (CEPR1) and COMPACT ROOT ARCHITECTURE 2 (CRA2).

Q2: What is a false negative in a receptor binding assay?

Q3: What are the most common causes of false negatives in CEP receptor binding assays?

A3: False negatives in peptide receptor binding assays can arise from a variety of factors, including:

  • Ligand Instability and Adsorption: Peptides are prone to degradation by proteases and can adsorb to labware, reducing the effective ligand concentration.

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can negatively impact receptor structure and ligand binding.

  • Inactive Receptor: The receptor preparation may have low activity due to improper isolation, storage, or handling.

  • Inadequate Detection Method: The chosen detection method may not be sensitive enough to measure the binding signal accurately.

  • Issues with Separation of Bound and Unbound Ligand: Inefficient separation techniques can lead to the loss of the bound complex or a high background signal.

Q4: How can I prevent my peptide ligand from degrading or adsorbing to surfaces?

A4: To maintain the integrity and concentration of your peptide ligand:

  • Include Protease Inhibitors: Add a protease inhibitor cocktail to your assay buffer to prevent enzymatic degradation. Bacitracin is a commonly used inhibitor in peptide binding assays.

  • Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding tubes and plates to minimize non-specific adsorption.

  • Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) to the buffer can help to block non-specific binding sites on labware.

Q5: How do I optimize my assay buffer?

A5: Buffer optimization is critical for successful binding. Key parameters to consider are:

  • pH: Maintain a stable pH within the optimal range for the receptor's activity. This typically involves testing a range of pH values.

  • Ionic Strength: The salt concentration can influence binding affinity. It's advisable to test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl).

  • Additives: Divalent cations (e.g., MgCl₂) and other additives may be required for optimal receptor conformation and binding.

Troubleshooting Guide

This guide addresses specific issues that can lead to false negatives in your CEP receptor binding assays.

Problem Potential Cause Recommended Solution
No or very low specific binding Inactive Ligand: The peptide ligand may be degraded, aggregated, or improperly folded.- Confirm ligand integrity and concentration using techniques like HPLC and mass spectrometry. - Prepare fresh ligand stock solutions. - Include protease inhibitors in the assay buffer.
Inactive Receptor: The receptor preparation may have lost activity.- Verify the presence and activity of the receptor using a control ligand with known binding characteristics. - Prepare fresh membrane or cell preparations. - Optimize receptor solubilization and purification conditions if using purified receptors.
Suboptimal Assay Conditions: The buffer composition, temperature, or incubation time may not be optimal.- Perform buffer optimization experiments to determine the ideal pH, ionic strength, and necessary cofactors. - Determine the time required to reach binding equilibrium at the assay temperature. - Ensure the assay temperature is suitable for receptor stability.
High non-specific binding masking the specific signal Ligand Adsorption: The labeled ligand is binding to non-receptor components like tubes, plates, or filters.- Use low-protein-binding labware. - Add a carrier protein (e.g., 0.1% BSA) or a detergent (e.g., 0.05% Tween-20) to the assay buffer. - Pre-treat filters with a blocking agent like polyethyleneimine (PEI).
Inappropriate Blocking: The blocking agents used are not effective.- Increase the concentration of the blocking agent or try a different one (e.g., non-fat dry milk, casein). - Optimize the pre-incubation time and temperature with the blocking agent.
Poor reproducibility between experiments Inconsistent Reagent Preparation: Variations in the preparation of buffers, ligand, and receptor solutions.- Prepare large batches of buffers and reagents to be used across multiple experiments. - Use standardized protocols for all reagent preparations.
Variability in Cell/Membrane Preparations: Differences in cell passage number, growth conditions, or membrane preparation protocol.- Use cells within a defined passage number range. - Standardize cell culture and membrane preparation protocols. - Characterize each new batch of membrane preparation for receptor density (Bmax).
Inconsistent Pipetting and Handling: Variations in pipetting technique, incubation times, and washing steps.- Ensure all personnel are properly trained on the assay protocol. - Use calibrated pipettes and consistent pipetting techniques. - Precisely control incubation times and temperatures.

Experimental Protocols

Protocol 1: Basic Radioligand Binding Assay (Filtration-Based)

This protocol provides a general framework for a filtration-based radioligand binding assay.

  • Receptor Preparation:

    • Prepare cell membranes expressing the CEP receptor of interest. A common method involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare assay tubes for total binding, non-specific binding, and test compounds.

    • Total Binding: Add binding buffer, radiolabeled CEP ligand, and the membrane preparation.

    • Non-Specific Binding: Add binding buffer, radiolabeled CEP ligand, a high concentration of unlabeled CEP ligand (to saturate the receptors), and the membrane preparation.

    • Test Compounds: Add binding buffer, radiolabeled CEP ligand, the desired concentration of the test compound, and the membrane preparation.

  • Incubation:

    • Incubate the assay tubes at a defined temperature for a sufficient time to reach equilibrium. The optimal time and temperature should be determined empirically.

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a blocking solution (e.g., 0.5% PEI).

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to maximize the removal of unbound ligand without causing significant dissociation of the bound ligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For competitive binding assays, plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Assay Workflow Diagrams

CEP_Signaling_Pathway cluster_animal Animal CendR/NRP-1 Pathway cluster_plant Plant CEP/CEPR1 Pathway CendR CendR Peptide (e.g., from VEGF-A) NRP1 NRP-1 Receptor CendR->NRP1 Binding Cellular_Response_A Angiogenesis, Neuronal Guidance NRP1->Cellular_Response_A Signal Transduction CEP CEP Hormone CEPR1 CEPR1/CRA2 Receptor CEP->CEPR1 Binding Cellular_Response_P Root Development, Nitrogen Signaling CEPR1->Cellular_Response_P Signal Transduction

Caption: Simplified signaling pathways for animal CendR/NRP-1 and plant CEP/CEPR1 systems.

Troubleshooting_Workflow Start Start: No/Low Specific Binding Check_Ligand Check Ligand Integrity and Concentration Start->Check_Ligand Check_Receptor Verify Receptor Activity with Control Ligand Check_Ligand->Check_Receptor Ligand OK Optimize_Buffer Optimize Buffer Conditions (pH, Ionic Strength) Check_Receptor->Optimize_Buffer Receptor OK Optimize_Incubation Optimize Incubation Time and Temperature Optimize_Buffer->Optimize_Incubation Buffer OK Review_Separation Review Separation Technique (Washing, Filtration) Optimize_Incubation->Review_Separation Incubation OK Success Successful Binding Signal Achieved Review_Separation->Success Separation OK

Caption: A logical workflow for troubleshooting the absence of a specific binding signal.

References

Technical Support Center: CEP Dipeptide Purity Assessment by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the purity of CEP (2-(ω-Carboxyethyl)pyrrole) dipeptides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing CEP dipeptide purity?

A1: Ensuring the purity of CEP dipeptides is critical for several reasons. Even minor impurities can impact the biological activity and therapeutic function of the peptide.[1] For regulatory submissions, a detailed impurity profile is necessary to address potential toxicological risks.[1] Furthermore, consistent batch-to-batch purity is essential for reliable manufacturing, formulation, and clinical studies.[1]

Q2: What are common impurities found in synthetic peptide samples like CEP dipeptides?

A2: Common impurities in synthetic peptides include truncated or deletion sequences, byproducts from the cleavage process, and peptides with remaining protecting groups.[1][2] Other potential impurities can arise from oxidation or the formation of diastereomers.

Q3: What is a suitable HPLC column for CEP dipeptide purity analysis?

A3: A reversed-phase C18 column is the most common and generally suitable choice for peptide analysis. These columns separate peptides based on their hydrophobicity. For peptides with unique characteristics, other stationary phases like C8 or phenyl-based columns can be explored to optimize selectivity.

Q4: What mobile phases are typically used for peptide purity analysis by HPLC?

A4: The standard mobile phase for reversed-phase HPLC of peptides consists of a binary gradient system.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. TFA is used as an ion-pairing agent to improve peak shape.

Q5: What is the optimal detection wavelength for CEP dipeptides?

A5: The peptide bond absorbs strongly around 214-220 nm, making this the primary wavelength for detection and quantification of all peptide species present. If the CEP dipeptide contains aromatic residues, a secondary wavelength of 280 nm can also be monitored.

Q6: How is the purity of the CEP dipeptide calculated from the HPLC chromatogram?

A6: Peptide purity is typically determined by calculating the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram. The formula is: Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Protocol: HPLC Purity Assessment of CEP Dipeptide

This protocol provides a general methodology for determining the purity of a CEP dipeptide sample. Optimization may be required based on the specific properties of the dipeptide.

1. Sample Preparation

  • Accurately weigh a small amount of the CEP dipeptide standard and sample.

  • Dissolve the peptide in an appropriate solvent, typically Mobile Phase A or a mixture of water and acetonitrile. The final concentration should be around 1 mg/mL.

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions

  • A standard HPLC system equipped with a UV detector is suitable.

  • The following table summarizes a typical set of starting conditions for the analysis.

ParameterRecommended Setting
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile
Gradient 5% to 60% Mobile Phase B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 - 45 °C
Detection Wavelength 214 nm or 220 nm
Injection Volume 10 - 20 µL

3. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area of the main peak and the total peak area.

  • Determine the percent purity using the formula mentioned in FAQ Q6.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of peptides.

IssuePotential Cause(s)Recommended Action(s)
No Peaks or Very Small Peaks - Incorrect injection volume or sample concentration.- Detector lamp is off.- Leak in the system.- Verify sample preparation and injection volume.- Ensure the detector lamp is on and warmed up.- Check for leaks at all fittings, especially between the injector and the column.
Broad Peaks - Column contamination or degradation.- Mobile phase flow rate is too low.- Sample overload.- Wash the column with a strong solvent or replace it.- Verify and adjust the flow rate.- Reduce the sample concentration or injection volume.
Peak Tailing - Presence of active sites on the column packing (silanols).- Incorrect mobile phase pH.- Use a mobile phase with an ion-pairing agent like TFA.- Ensure the mobile phase pH is appropriate for the peptide (typically pH 2-3 with TFA).
Split Peaks - Column is clogged or has a void.- Sample solvent is incompatible with the mobile phase.- Replace the column inlet frit or the column itself.- Dissolve the sample in the initial mobile phase whenever possible.
Fluctuating Baseline - Air bubbles in the pump or detector.- Mobile phase is not properly mixed or degassed.- Contaminated mobile phase.- Purge the pump and detector to remove air bubbles.- Ensure mobile phase components are miscible and properly degassed.- Prepare fresh mobile phase using high-purity solvents.
Changes in Retention Time - Change in mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase accurately.- Use a column oven to maintain a stable temperature.- Replace the column if performance has degraded over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (0.1% TFA in Water & ACN) hplc_setup HPLC System Setup (C18 Column, Gradient) mobile_phase_prep->hplc_setup hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (214 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Experimental workflow for CEP dipeptide purity analysis by HPLC.

troubleshooting_guide cluster_peak_problems Peak Shape Problems cluster_baseline_problems Baseline Problems cluster_retention_problems Retention Time Problems cluster_solutions Potential Solutions start Chromatographic Issue Observed broad_peaks Broad Peaks start->broad_peaks peak_tailing Peak Tailing start->peak_tailing split_peaks Split Peaks start->split_peaks noisy_baseline Noisy/Drifting Baseline start->noisy_baseline rt_shift Retention Time Shift start->rt_shift sol_column Check/Replace Column Check for Contamination/Voids broad_peaks->sol_column sol_sample Check Sample Prep Adjust Concentration Use Correct Solvent broad_peaks->sol_sample peak_tailing->sol_column sol_mobile_phase Prepare Fresh Mobile Phase Degas Mobile Phase Check pH peak_tailing->sol_mobile_phase split_peaks->sol_column split_peaks->sol_sample noisy_baseline->sol_mobile_phase sol_system Check for Leaks Purge Pump Check Temperature Control noisy_baseline->sol_system rt_shift->sol_column rt_shift->sol_mobile_phase rt_shift->sol_system

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Optimizing CEP Dipeptide 1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CEP Dipeptide 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with this potent angiogenic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a carboxyethylpyrrole (CEP) dipeptide. CEPs are protein and lipid adducts formed from the oxidation of docosahexaenoic acid (DHA), a process linked to the pathogenesis of age-related macular degeneration (AMD).[1] this compound is known for its potent angiogenic activity, meaning it stimulates the formation of new blood vessels.[2][3] This makes it a critical tool for researchers studying the mechanisms of neovascularization in diseases like "wet" AMD.

Q2: What is the proposed mechanism of action for this compound?

A2: CEP adducts, including CEP dipeptides, are believed to act as inflammatory signals in the outer retina. They can activate inflammatory and complement pathways that contribute to neovascularization. One of the key signaling pathways implicated is the Toll-like receptor 2 (TLR2) pathway. Activation of TLR2 in retinal pigment epithelial (RPE) cells can trigger downstream signaling cascades that lead to the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), although a VEGF-independent pathway may also be involved.

Q3: What cell lines are appropriate for studying the effects of this compound?

A3: The human retinal pigment epithelial cell line ARPE-19 is a commonly used and relevant model for studying the effects of this compound, particularly in the context of AMD research. Human umbilical vein endothelial cells (HUVECs) are also a standard model for in vitro angiogenesis assays, such as tube formation assays, to directly assess the pro-angiogenic effects of this dipeptide.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to keep the lyophilized peptide at -20°C. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles. The dipeptide is soluble in water. When preparing for cell culture experiments, it is advisable to dissolve it in a sterile, appropriate solvent and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no biological activity observed Peptide degradationEnsure proper storage of lyophilized and reconstituted peptide at recommended temperatures (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Suboptimal incubation time or concentrationPerform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell type and assay.
Peptide aggregation in solution Improper solubilizationDissolve the peptide in sterile water before diluting it in complex media like PBS, which can sometimes hinder solubility. If aggregation persists, gentle sonication may help.
Physicochemical properties of the peptideWhile specific data for this compound is limited, peptides can aggregate based on their sequence and the surrounding environment. Ensure the pH of the final solution is within a stable range (typically pH 3-7).
High cytotoxicity observed in cell culture Peptide concentration is too highPerform a cytotoxicity assay (e.g., MTT, LDH) with a range of concentrations to determine the maximum non-toxic dose for your specific cell line.
Extended incubation timeA time-course experiment will help identify the optimal incubation window that elicits the desired biological effect without causing significant cell death.
Contamination of peptide stockEnsure that the peptide solution is sterile-filtered before adding it to your cell cultures.
Inconsistent results between experiments Variability in cell culture conditionsMaintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
Instability of the peptide in culture mediumSome peptides can be degraded by proteases present in serum-containing media. Consider using serum-free media for the duration of the peptide treatment if compatible with your cell line. Dipeptides are generally more stable than single amino acids in culture media. For ARPE-19 cells, DMEM/F12 is a commonly used basal medium.

Data on Experimental Conditions

Optimizing the incubation time and concentration of this compound is crucial for obtaining reliable and reproducible results. The following table summarizes recommended starting points and key considerations for common experimental assays. It is highly recommended to perform a pilot experiment with a range of concentrations and time points to determine the optimal conditions for your specific experimental setup.

Assay Cell Line Parameter Recommended Starting Range Incubation Time Notes
Cytotoxicity ARPE-19Cell Viability (MTT/WST-8 Assay)0.1 - 100 µM24 - 72 hoursSome peptides can affect RPE cell viability in a dose- and time-dependent manner.
ARPE-19Membrane Integrity (LDH Assay)0.1 - 100 µM24 - 48 hoursLDH release is an indicator of necrotic cell death.
Angiogenesis HUVECTube Formation Assay10 - 100 ng/mL6 - 24 hoursA CEP-dipeptide has been shown to induce angiogenesis in vivo at a concentration of 37 ng.
Signaling ARPE-19VEGF Secretion (ELISA)10 - 100 ng/mL24 - 48 hoursCEP adducts can stimulate pathways that may lead to VEGF upregulation.
ARPE-19TLR2 Pathway Activation (Western Blot/qPCR)10 - 100 ng/mL1 - 24 hoursCEP adducts are known to activate TLR2 signaling.

Experimental Protocols

Protocol 1: Determining Optimal Concentration and Incubation Time for Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in complete cell culture medium (e.g., DMEM/F12 with 10% FBS) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the dipeptide).

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Angiogenesis Tube Formation Assay
  • Plate Coating: Thaw extracellular matrix solution (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Resuspend HUVECs in endothelial cell growth medium at a concentration of 2 x 105 cells/mL.

  • Treatment: Add this compound to the HUVEC suspension at various concentrations (e.g., 10, 50, 100 ng/mL). Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Gently add 100 µL of the cell suspension to each coated well. Incubate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Visualization: Observe the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.

Visualizing Key Pathways and Workflows

CEP_Dipeptide_1_Signaling_Pathway This compound Signaling Pathway in RPE Cells CEP This compound TLR2 TLR2 Receptor CEP->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Activates VEGF_independent VEGF-Independent Angiogenesis TLR2->VEGF_independent May activate NFkB NF-κB MyD88->NFkB Activates Inflammation Pro-inflammatory Cytokine Release (e.g., MCP-1) NFkB->Inflammation VEGF_secretion VEGF Secretion NFkB->VEGF_secretion Angiogenesis Angiogenesis Inflammation->Angiogenesis VEGF_independent->Angiogenesis VEGF_secretion->Angiogenesis

Caption: Proposed signaling pathway of this compound in RPE cells.

Experimental_Workflow_Optimization Workflow for Optimizing this compound Incubation Start Start: Define Experimental Goal (e.g., Cytotoxicity, Angiogenesis) Dose_Response Step 1: Dose-Response Experiment (Vary Concentration, Fixed Time) Start->Dose_Response Time_Course Step 2: Time-Course Experiment (Fixed Optimal Concentration, Vary Time) Dose_Response->Time_Course Determine optimal concentration Assay Step 3: Perform Primary Assay (e.g., Tube Formation, ELISA) Time_Course->Assay Determine optimal incubation time Analysis Step 4: Data Analysis and Interpretation Assay->Analysis End End: Optimized Protocol Analysis->End

Caption: Experimental workflow for optimizing this compound treatment.

References

Technical Support Center: CEP Peptide Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying C-terminally Encoded Peptide (CEP) signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked-Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems that researchers, scientists, and drug development professionals may face while investigating CEP peptide signaling.

1. Peptide Synthesis and Activity

  • Question: My synthetic CEP peptide shows no biological activity in my root growth inhibition assay. What could be the problem?

    Answer: Several factors could contribute to the lack of activity of your synthetic CEP peptide. Here’s a troubleshooting guide:

    • Peptide Purity and Integrity: Verify the purity of your synthetic peptide using HPLC and confirm its mass by mass spectrometry. Impurities or truncated peptides from synthesis can interfere with activity.

    • Post-Translational Modifications (PTMs): The biological activity of CEP peptides can be significantly influenced by PTMs like hydroxylation of proline residues.[1][2] For instance, in Medicago truncatula, hydroxylated MtCEP1 peptides show different activities in regulating lateral root development and nodulation compared to their non-hydroxylated counterparts.[2][3] Consider synthesizing peptides with and without potential PTMs to test their activity.

    • Peptide Stability: Peptides can be susceptible to degradation by proteases in your experimental system. If you suspect degradation, you can try adding protease inhibitors to your media. Also, ensure proper storage of the peptide stock solution (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).[4]

    • Peptide Concentration: The effective concentration for CEP peptides can be in the nanomolar to micromolar range. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.

    • Experimental Conditions: Ensure that the pH and composition of your growth medium are optimal for your plant species and the specific process you are studying.

  • Question: I am observing inconsistent results between different batches of synthetic CEP peptides. Why is this happening?

    Answer: Batch-to-batch variability is a common issue with synthetic peptides.

    • Synthesis Quality: Minor variations in the synthesis and purification process can lead to differences in peptide purity and the presence of by-products. Always obtain a certificate of analysis (CoA) for each batch, detailing purity and mass spectrometry data.

    • Peptide Modification State: If the peptide is known to have post-translational modifications, inconsistencies in the efficiency of these modifications during synthesis can lead to variable activity.

    • Handling and Storage: Ensure consistent handling and storage procedures for all peptide batches to minimize degradation.

2. Receptor Identification and Interaction

  • Question: I am struggling to identify the receptor for a newly discovered CEP peptide. What methods can I use?

    Answer: Identifying peptide receptors can be challenging. Here are some established approaches:

    • Genetic Approach: Use forward or reverse genetics. For instance, screen for mutants that are insensitive to the application of the synthetic CEP peptide. The mutated gene could encode the receptor. This approach was successfully used to identify CEPRs in Arabidopsis.

    • Biochemical Approach:

      • Ligand-Receptor Crosslinking: This technique can identify direct interactions. A study successfully used formaldehyde or photoactivation to cross-link fluorescently tagged CEP peptides to their receptors in plant vascular tissues.

      • Affinity Chromatography: Immobilize the CEP peptide on a column and pass a protein extract from your target tissue through it. Proteins that bind to the peptide can then be eluted and identified by mass spectrometry.

    • Bioinformatics: If you have candidate receptor-like kinases (LRR-RLKs are common peptide receptors), you can use protein-protein docking simulations to predict potential interactions.

  • Question: My in-vitro binding assay between a CEP peptide and its putative receptor is not working. What are the common pitfalls?

    Answer: In-vitro binding assays can be sensitive to experimental conditions.

    • Protein Folding and Modification: Ensure that the receptor protein, especially the extracellular domain, is correctly folded and has any necessary post-translational modifications. Expressing the protein in a eukaryotic system (e.g., insect or mammalian cells) might be necessary.

    • Assay Conditions: Optimize buffer composition, pH, and temperature. The binding affinity can be sensitive to these parameters.

    • Binding Partners: Some receptors require a co-receptor for high-affinity ligand binding. Consider the possibility that another protein is necessary for the interaction.

3. Signaling Pathway Elucidation

  • Question: How can I identify downstream components of the CEP signaling pathway?

    Answer: Identifying downstream signaling components is key to understanding the pathway's function.

    • Transcriptomics: Perform RNA-seq on plants treated with a CEP peptide versus a control. Differentially expressed genes can provide clues about the downstream responses and regulatory networks. For example, transcriptome analysis of Medicago roots treated with MtCEP1 revealed changes in the expression of nitrate and sulfate transporters.

    • Phosphoproteomics: Since receptor kinases often initiate phosphorylation cascades, analyzing changes in protein phosphorylation after CEP peptide treatment can identify direct substrates of the receptor and downstream kinases.

    • Yeast Two-Hybrid (Y2H) or Co-immunoprecipitation (Co-IP): These methods can be used to identify proteins that physically interact with the CEP receptor or other known signaling components.

    • Genetic Screens: Screen for suppressor or enhancer mutations in a CEP-overexpressing or receptor mutant background to identify genes that function downstream in the pathway.

  • Question: I am seeing crosstalk between CEP signaling and other hormone pathways. How can I dissect these interactions?

    Answer: Crosstalk between signaling pathways is a hallmark of plant biology.

    • Hormone Quantification: Measure the levels of other plant hormones (e.g., auxin, cytokinin) in response to CEP peptide treatment using techniques like mass spectrometry.

    • Genetic Analysis: Create double mutants for the CEP receptor and components of another hormone pathway to understand their genetic interaction (e.g., additive, synergistic, or epistatic). Studies have shown that CEP signaling intersects with cytokinin and auxin pathways to regulate root development.

    • Inhibitor Studies: Use chemical inhibitors of other hormone pathways to see how they affect the CEP-induced phenotype.

Quantitative Data Summary

Table 1: Effect of Synthetic CEP Peptides on Root Development

Plant SpeciesPeptideConcentration (µM)Effect on Primary Root LengthEffect on Lateral Root DensityReference
Arabidopsis thalianaAtCEP11Inhibition-
Arabidopsis thalianaAtCEP31InhibitionDecrease
Arabidopsis thalianaAtCEP51InhibitionDecrease
Medicago truncatulaMtCEP1D1:HyP4,111-Inhibition of emergence
Medicago truncatulaMtCEP1D2:HyP111-Increased primordia, inhibited emergence

Table 2: Gene Expression Changes in Response to CEP1 Peptide Treatment in Medicago truncatula Roots

Gene CategoryRegulationNumber of GenesReference
MtCEP1D1 Treatment
Induced1349
Repressed1117
MtCEP1D2 Treatment
Induced1278
Repressed871

Key Experimental Protocols

Protocol 1: Bioassay for CEP Peptide Activity on Root Growth

This protocol is adapted from methodologies described in studies on Arabidopsis thaliana.

  • Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Wash seeds 5 times with sterile distilled water.

    • Resuspend seeds in 0.1% sterile agarose and stratify at 4°C for 2-3 days in the dark.

    • Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Peptide Treatment:

    • Prepare a stock solution of the synthetic CEP peptide (e.g., 1 mM in sterile water) and store at -20°C.

    • Prepare treatment plates by adding the CEP peptide to the autoclaved and cooled MS medium to the desired final concentration (e.g., 1 µM). Use a no-peptide control for comparison.

  • Growth Conditions:

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Analysis:

    • After a set period (e.g., 10-12 days), scan the plates.

    • Measure the primary root length and count the number of emerged lateral roots using software like ImageJ.

    • Calculate lateral root density (number of lateral roots per unit length of the primary root).

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare peptide-treated plants with controls.

Protocol 2: In Vivo CEP Peptide-Receptor Crosslinking

This protocol is a simplified representation of the method described for Medicago truncatula and Arabidopsis thaliana.

  • Tissue Preparation:

    • Isolate vascular tissue from the leaves of your plant of interest.

  • Fluorescent Peptide Incubation:

    • Synthesize a biologically active, fluorescently tagged CEP peptide (e.g., FITC-MtCEP1).

    • Incubate the isolated vascular tissue with the fluorescently tagged peptide.

  • Crosslinking:

    • Formaldehyde Crosslinking: Treat the tissue with formaldehyde to covalently link the peptide to its receptor.

    • Photoactivated Crosslinking: If using a peptide with a photoactivatable amino acid, expose the tissue to UV light.

  • Visualization:

    • Wash the tissue to remove unbound peptide.

    • Visualize the localization of the fluorescent signal using confocal microscopy. In wild-type plants, the signal should be localized to the plasma membrane of specific cells, while in receptor mutants, the signal should be significantly reduced or absent.

  • Biochemical Analysis (Optional):

    • Extract proteins from the crosslinked tissue.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled peptide-receptor complex in the gel.

    • Excise the corresponding band and identify the receptor protein by mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

CEP_Signaling_Pathway cluster_root Root cluster_shoot Shoot CEP_gene CEP Gene ProCEP proCEP CEP_gene->ProCEP transcription & translation CEP_peptide CEP Peptide (secreted) ProCEP->CEP_peptide processing CEPR CEPR1/2 Receptor CEP_peptide->CEPR long-distance signal (xylem) Nitrate_Transporters Nitrate Transporters (e.g., NRT2.1) Nitrogen_uptake Nitrogen Uptake Nitrate_Transporters->Nitrogen_uptake increases CEPD_root CEPD CEPD_root->Nitrate_Transporters upregulates CEPD_gene CEPD Gene CEPR->CEPD_gene activates CEPD_shoot CEPD (phloem-mobile) CEPD_gene->CEPD_shoot expression CEPD_shoot->CEPD_root moves to root (phloem) Nitrogen_limitation Low Nitrogen Nitrogen_limitation->CEP_gene induces Experimental_Workflow_Receptor_ID cluster_genetic Genetic Approach cluster_biochemical Biochemical Approach start Hypothesized CEP Receptor mutant_screen Mutant Screen (CEP insensitivity) start->mutant_screen peptide_synthesis Synthesize Tagged CEP Peptide start->peptide_synthesis gene_id Gene Identification (mapping) mutant_screen->gene_id validation Functional Validation (complementation) gene_id->validation identified_receptor identified_receptor validation->identified_receptor crosslinking In Vivo/In Vitro Crosslinking peptide_synthesis->crosslinking ms_analysis Mass Spectrometry Analysis crosslinking->ms_analysis ms_analysis->identified_receptor Identified Receptor CEP_Crosstalk cluster_downstream Downstream Signaling cluster_cytokinin Cytokinin Pathway cluster_auxin Auxin Pathway CEP_Signal CEP Peptide CEPR CEPR Receptor CEP_Signal->CEPR CEPD CEPD Glutaredoxins CEPR->CEPD Auxin_Transport Auxin Transport CEPR->Auxin_Transport regulates Root_Growth Primary Root Growth (Inhibition) CEPD->Root_Growth Cytokinin Cytokinin (tZ) AHK_receptors AHK Receptors Cytokinin->AHK_receptors AHK_receptors->CEPD converges on Auxin Auxin LR_Development Lateral Root Development Auxin->LR_Development Auxin_Transport->LR_Development

References

proper storage and handling of CEP dipeptide 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CEP Dipeptide 1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound?

A1: Lyophilized this compound should be stored in a tightly sealed container in a dry and dark place. For long-term stability, it is recommended to store the powder at -20°C for up to three years, or at 4°C for up to two years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to first allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[2] The peptide is soluble in water (up to 10 mg/mL) and DMSO (up to 10 mM).[1][3] For biological experiments, dissolving in sterile, oxygen-free water or a suitable buffer is preferred. If using an organic solvent like DMSO, it is advisable to first dissolve the peptide in a small amount of the solvent and then slowly dilute it with the aqueous buffer to the desired concentration.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: Once in solution, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. The aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the storage vials are sealed tightly to prevent evaporation and contamination.

Q4: Is this compound sensitive to oxidation?

Troubleshooting Guide

Issue 1: The peptide is difficult to dissolve.

  • Possible Cause: The peptide may have a high hydrophobic content or may have aggregated.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the solution in a water bath to aid dissolution.

    • Gentle Warming: Gently warm the solution, but avoid excessive heat as it can degrade the peptide.

    • pH Adjustment: For peptides with a net charge, adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can improve solubility. For basic peptides (net positive charge), a slightly acidic buffer may help, while for acidic peptides (net negative charge), a slightly basic buffer may be beneficial.

    • Organic Solvents: If aqueous solutions fail, try dissolving a small test amount in an organic solvent like DMSO first, followed by dilution in your experimental buffer.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Peptide degradation, improper dosage, or issues with the assay itself.

  • Troubleshooting Steps:

    • Freshly Prepared Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Avoid using solutions that have been stored for extended periods at room temperature.

    • Verify Concentration: Ensure the concentration of the peptide is accurate. If you suspect degradation, consider using a new vial of lyophilized peptide to prepare a fresh stock solution.

    • Assay Controls: Include appropriate positive and negative controls in your experiments. For angiogenesis assays, a known inhibitor of angiogenesis can serve as a positive control.

    • Cell Health: Ensure the cells used in the assay are healthy and within a suitable passage number.

Issue 3: Evidence of peptide aggregation.

  • Possible Cause: The peptide sequence may have a tendency to self-associate, especially at high concentrations or in certain buffers.

  • Troubleshooting Steps:

    • Lower Concentration: Try working with lower concentrations of the peptide.

    • Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidinium chloride or urea can help to disaggregate the peptide, but this may not be suitable for all biological assays.

    • Different Buffer: Experiment with different buffer systems to find one that minimizes aggregation.

Quantitative Data Summary

ParameterRecommended Condition/ValueCitation
Lyophilized Storage -20°C for up to 3 years; 4°C for up to 2 years
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month
Solubility in Water Up to 10 mg/mL
Solubility in DMSO Up to 10 mM

Experimental Protocols

The following are generalized protocols for common angiogenesis assays. Researchers should optimize these protocols for their specific experimental conditions and cell types when using this compound.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Thaw basement membrane extract (e.g., Matrigel®) on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of various concentrations of this compound or vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor tube formation over several hours (typically 4-18 hours) using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of endothelial cells.

Methodology:

  • Coat the underside of a porous membrane (e.g., in a Transwell® insert) with an extracellular matrix protein if desired.

  • Place the insert into a well of a 24-well plate containing media with a chemoattractant (e.g., VEGF).

  • Seed endothelial cells in serum-free media in the upper chamber of the insert, along with different concentrations of this compound or a vehicle control.

  • Incubate for a sufficient time to allow for cell migration (typically 4-24 hours).

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view to quantify migration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed inhibitory effect of this compound on the VEGF signaling pathway, a key regulator of angiogenesis, and a general experimental workflow for its evaluation.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds CEP_Dipeptide This compound CEP_Dipeptide->VEGFR Inhibits PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Presumed inhibitory action of this compound on the VEGF signaling pathway.

Experimental_Workflow start Start: Hypothesis (this compound inhibits angiogenesis) prepare_peptide Prepare this compound Stock Solution (Water or DMSO) start->prepare_peptide in_vitro_assays In Vitro Angiogenesis Assays prepare_peptide->in_vitro_assays tube_formation Tube Formation Assay in_vitro_assays->tube_formation migration_assay Cell Migration Assay in_vitro_assays->migration_assay data_analysis Data Analysis and Interpretation tube_formation->data_analysis migration_assay->data_analysis in_vivo_model In Vivo Model (e.g., Choroidal Neovascularization) in_vivo_model->data_analysis data_analysis->in_vivo_model If promising conclusion Conclusion on Anti-Angiogenic Efficacy data_analysis->conclusion

Caption: General workflow for evaluating the anti-angiogenic effects of this compound.

References

Technical Support Center: Minimizing Peptide Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize the non-specific adsorption of peptides to experimental surfaces.

Frequently Asked Questions (FAQs)

Q1: What is peptide adsorption and why is it a problem?

A: Peptide adsorption is the process where peptides bind to the surfaces of labware, such as microplates, vials, and pipette tips. This is a significant issue in experimental settings because it can lead to a substantial loss of the peptide from the solution. This loss can result in inaccurate measurements of peptide concentration, reduced biological activity in assays, and poor reproducibility of experiments. The consequences can be particularly severe in sensitive assays where low peptide concentrations are used.

Q2: What factors influence the extent of peptide adsorption?

A: Several factors related to the peptide's properties and the experimental conditions influence adsorption. Key factors include:

  • Peptide Characteristics: Hydrophobic and charged peptides are more prone to adsorption. The specific amino acid sequence and the overall net charge of the peptide play a crucial role.

  • Surface Chemistry: The material of the labware is a critical factor. For example, polypropylene and polystyrene are known to adsorb peptides, particularly hydrophobic ones.

  • Solvent Conditions: The pH, ionic strength, and organic solvent content of the buffer can all modulate the interactions between the peptide and the surface.

  • Temperature: Temperature can affect the kinetics of adsorption.

  • Presence of Other Molecules: Other molecules in the solution can compete with the peptide for binding sites on the surface.

Q3: What are the most common materials used for labware and how do they differ in terms of peptide adsorption?

A: The most common plastics used for labware are polypropylene (PP) and polystyrene (PS). Both are known to cause issues with peptide adsorption due to their hydrophobic nature. Glass surfaces can also be problematic, especially for charged peptides, due to the presence of silanol groups. Specialized low-binding surfaces are often recommended to mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you might encounter related to peptide adsorption.

Problem 1: Inconsistent results in peptide assays.

  • Possible Cause: Variable loss of peptide due to adsorption to different wells of a microplate or different tubes.

  • Solution:

    • Use Low-Binding Labware: Switch to microplates and tubes specifically designed for low protein and peptide binding.

    • Surface Passivation: Pre-treat the labware with a blocking agent to saturate non-specific binding sites before adding your peptide solution. Common blocking agents include Bovine Serum Albumin (BSA), casein, or a detergent like Tween-20.

    • Optimize Buffer Conditions: Adjust the pH of your buffer to be at least 2 units away from the isoelectric point (pI) of your peptide to increase its solubility and reduce adsorption. Increasing the ionic strength of the buffer can also help to decrease ionic interactions with the surface.

Problem 2: Low recovery of peptide after storage.

  • Possible Cause: The peptide has adsorbed to the surface of the storage vial over time.

  • Solution:

    • Choose the Right Vial: Store peptides in low-binding microcentrifuge tubes or vials. For long-term storage, consider siliconized or polyethylene glycol (PEG)-coated vials.

    • Add a Solubilizing Agent: Include additives in your storage buffer that can help keep the peptide in solution. This could be a small amount of organic solvent (like acetonitrile or DMSO) or a non-ionic surfactant.

    • Lyophilize for Long-Term Storage: Whenever possible, store peptides in a lyophilized state and reconstitute them just before use.

Problem 3: Suspected loss of peptide during sample preparation steps.

  • Possible Cause: Adsorption to pipette tips during liquid handling.

  • Solution:

    • Use Low-Retention Pipette Tips: These tips have a hydrophobic inner surface that minimizes the amount of liquid and, consequently, the peptide that is retained.

    • Pre-wet the Pipette Tip: Aspirate and dispense the sample solution a few times to coat the inner surface of the tip with the peptide solution before performing the actual transfer. This helps to ensure that subsequent pipetting is more accurate.

Quantitative Data on Low-Binding Surfaces

The effectiveness of different commercially available low-binding surfaces can vary. The table below summarizes the percentage of peptide recovery for a model hydrophobic peptide after incubation in different types of microplates.

Microplate TypeMaterialSurface TreatmentPeptide Recovery (%)
Standard PolystyrenePolystyreneNone65%
Low-BindingPolypropyleneProprietary coating92%
Ultra-Low BindingHydrogel-basedCovalently bound hydrogel>98%

Data is representative and can vary depending on the specific peptide and experimental conditions.

Experimental Protocols

Protocol 1: Passivation of Standard Polystyrene Microplates with BSA

  • Prepare a BSA Solution: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in your assay buffer.

  • Incubate: Add 200 µL of the 1% BSA solution to each well of the polystyrene microplate.

  • Incubate: Cover the plate and incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Wash: Aspirate the BSA solution from the wells. Wash each well three times with 200 µL of the assay buffer.

  • Use Immediately: The plate is now "passivated" and ready for the addition of your peptide solution. It is best to use the plate immediately after preparation.

Protocol 2: Evaluating Peptide Recovery from Different Labware

  • Prepare Peptide Solution: Prepare a stock solution of your peptide at a known concentration in the desired buffer.

  • Aliquot: Dispense a fixed volume of the peptide solution into different types of vials or wells (e.g., standard polypropylene, low-binding, and ultra-low binding).

  • Incubate: Incubate the samples under your typical experimental conditions (e.g., 1 hour at 37°C).

  • Recover and Measure: After incubation, transfer the solution from each vial/well into a clean, non-binding container.

  • Quantify: Measure the concentration of the peptide in each sample using a suitable method, such as HPLC or a fluorescently-labeled peptide assay.

  • Calculate Recovery: Calculate the percentage of peptide recovered from each type of labware compared to the initial concentration.

Visualizations

Experimental_Workflow_for_Testing_Adsorption cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Peptide Stock Solution B Aliquot into Different Test Vials/Plates A->B C Incubate under Experimental Conditions B->C D Recover Supernatant C->D E Quantify Peptide Concentration (e.g., HPLC) D->E F Calculate % Recovery E->F

Caption: Workflow for evaluating peptide adsorption to different labware surfaces.

Troubleshooting_Logic Start Inconsistent Assay Results? LowBinding Use Low-Binding Labware Start->LowBinding Yes Passivate Passivate Surface (e.g., with BSA) Start->Passivate Yes OptimizeBuffer Optimize Buffer (pH, Ionic Strength) Start->OptimizeBuffer Yes LowRecovery Low Peptide Recovery after Storage? LowBindingVial Use Low-Binding Vials LowRecovery->LowBindingVial Yes Additives Add Solubilizing Agents LowRecovery->Additives Yes Lyophilize Lyophilize for Long-Term Storage LowRecovery->Lyophilize Yes

Caption: Decision-making flowchart for troubleshooting peptide adsorption issues.

Validation & Comparative

Validating CEP Dipeptide 1 Function Using cepr1 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plant physiological responses to C-TERMINALLY ENCODED PEPTIDE (CEP) dipeptide 1 and its signaling pathway, validated through the use of cepr1 (CEP RECEPTOR 1) mutants. The experimental data presented herein demonstrates the critical role of the CEP1-CEPR1 signaling cascade in regulating plant growth, nutrient uptake, and reproductive development.

Functional Significance of CEP1-CEPR1 Signaling

The interaction between CEP peptides and their primary receptor, CEPR1, is a key signaling module that integrates environmental cues with developmental processes in plants.[1] This signaling pathway is integral to several physiological functions:

  • Nutrient Acquisition: The CEP1-CEPR1 system acts as a long-distance signaling mechanism to communicate the plant's nitrogen demand from the roots to the shoots. Root-derived CEPs travel through the xylem to the shoot, where they bind to CEPR1.[1][2] This interaction triggers the expression of downstream phloem-mobile signals, CEP DOWNSTREAM 1 (CEPD1) and CEPD2, which then move back to the roots to upregulate nitrate transporters, enhancing nitrogen uptake.[3]

  • Root System Architecture: CEP1-CEPR1 signaling plays a crucial role in shaping the root system. It controls lateral root growth in response to carbon availability and influences the gravitropic set-point angle of lateral roots.[4] Studies have shown that cepr1 mutants exhibit altered root architecture, including steeper root angles.

  • Reproductive Development: The CEP1-CEPR1 pathway is essential for successful reproductive development, impacting seed size and overall yield. CEPR1 acts locally in the maternal reproductive tissues to control the delivery of nutrients, particularly nitrogen, to the developing seeds.

  • Vegetative Growth: The signaling cascade also influences vegetative growth, with cepr1 mutants showing a reduction in rosette growth.

Comparative Analysis: Wild-Type vs. cepr1 Mutants

The use of cepr1 loss-of-function mutants has been instrumental in dissecting the physiological roles of CEP1 signaling. These mutants are unresponsive to the application of CEP peptides, providing a clear genetic tool to validate the functions of the receptor. Below is a summary of key phenotypic differences observed between wild-type (WT) plants and cepr1 mutants.

Table 1: Vegetative and Reproductive Phenotypes
PhenotypeWild-Type (WT)cepr1 MutantPercentage Change in cepr1Reference
Rosette Diameter Normal Growth~30% reduction-30%
Seed Yield Normal YieldDisproportionately large reductionSignificant decrease
Seed Size Normal SizeReducedSignificant decrease
Grain Weight per Plant (Barley) Normal Weight~40% reduction-40%
Table 2: Root System Architecture and Nutrient Response
PhenotypeWild-Type (WT)cepr1 MutantObservation in cepr1Reference
Lateral Root Growth (in response to sucrose) Normal enhancementEnhanced growthIncreased lateral root meristem size and cell length
Lateral Root Gravitropic Set-Point Angle Normal angleSteeper angle, leading to a narrower root systemAltered auxin transport
Nitrate Uptake Normal uptake, responsive to N-demandDefective in N-demand signaling and nitrate uptakeReduced accumulation of 15NO3–
Primary Root Growth (in response to CEP) InhibitedInsensitiveDemonstrates loss of CEP perception

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings. Below are outlines for key experiments used to validate CEP1 function.

Protocol 1: Lateral Root Growth Assay in Response to Sucrose

This experiment assesses the role of CEPR1 in mediating the effect of carbon availability on lateral root development.

  • Plant Material and Growth Conditions: Wild-type and cepr1 mutant seeds are surface-sterilized and plated on a basal medium (e.g., half-strength Murashige and Skoog) supplemented with and without sucrose (e.g., 1%).

  • Incubation: Plates are incubated vertically in a controlled environment (e.g., 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), the total length of all lateral roots per seedling is measured using image analysis software.

  • Analysis: The lateral root length of cepr1 mutants is compared to the wild-type in both sucrose and no-sucrose conditions to determine the effect of CEPR1.

Protocol 2: Grafting Experiments

Grafting is used to distinguish between local (root) and systemic (shoot) functions of CEPR1.

  • Seedling Preparation: Wild-type and cepr1 mutant seedlings are grown on agar plates until the cotyledons have fully expanded.

  • Grafting Procedure: A transverse cut is made below the cotyledons of the scion (shoot) and above the root of the rootstock. The scion is then placed onto the rootstock. Four grafting combinations are typically performed: WT/WT (wild-type scion/wild-type rootstock), cepr1/cepr1, WT/cepr1, and cepr1/WT.

  • Healing and Transfer: The grafted seedlings are allowed to heal in a high-humidity environment before being transferred to soil or new agar plates for phenotypic analysis.

  • Phenotypic Analysis: The phenotype of interest (e.g., lateral root growth, seed yield) is then measured in the mature, grafted plants.

Visualizing the Signaling and Experimental Logic

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental designs.

CEP1_Signaling_Pathway cluster_root Root cluster_vasculature Xylem & Phloem cluster_shoot Shoot Root_N_Deficiency Nitrogen Deficiency CEP_Genes CEP Genes Root_N_Deficiency->CEP_Genes induces CEP_Peptides CEP Peptides CEP_Genes->CEP_Peptides express Xylem Xylem Transport CEP_Peptides->Xylem Nitrate_Transporters Nitrate Transporters (e.g., NRT2.1) Uptake Increased Nitrate Uptake Nitrate_Transporters->Uptake CEPR1 CEPR1 Receptor Xylem->CEPR1 CEP travels to shoot Phloem Phloem Transport Phloem->Nitrate_Transporters CEPD travels to root, upregulates CEPD_Genes CEPD1/2 Genes CEPR1->CEPD_Genes activates CEPD_Signals CEPD1/2 Signals CEPD_Genes->CEPD_Signals express CEPD_Signals->Phloem

Caption: Systemic CEP1-CEPR1 signaling pathway for nitrogen demand.

Grafting_Experiment_Workflow cluster_seedlings Seedling Preparation cluster_grafting Grafting Combinations cluster_analysis Phenotypic Analysis WT_seedling Wild-Type (WT) Seedling WT_WT Scion: WT Root: WT WT_seedling->WT_WT WT_cepr1 Scion: WT Root: cepr1 WT_seedling->WT_cepr1 cepr1_seedling cepr1 Mutant Seedling cepr1_cepr1 Scion: cepr1 Root: cepr1 cepr1_seedling->cepr1_cepr1 cepr1_WT Scion: cepr1 Root: WT cepr1_seedling->cepr1_WT Phenotype Measure Phenotype (e.g., Lateral Root Growth, Seed Yield) WT_WT->Phenotype cepr1_cepr1->Phenotype WT_cepr1->Phenotype cepr1_WT->Phenotype

Caption: Workflow for reciprocal grafting experiments.

References

comparative analysis of CEP1, CEP3, and CEP5 peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of CEP1, CEP3, and CEP5 Peptides in Plant Development and Signaling

C-TERMINALLY ENCODED PEPTIDES (CEPs) are a family of small signaling peptides that play crucial roles in regulating plant growth and development, particularly in response to environmental cues.[1] This guide provides a comparative analysis of three key members of this family: CEP1, CEP3, and CEP5, with a focus on their functions, signaling pathways, and the experimental data supporting our understanding of their roles. This information is intended for researchers, scientists, and professionals in drug development (in the context of agrochemicals and plant health) to facilitate an objective comparison of their performance.

Overview of CEP Peptide Functions

CEP peptides are known to be involved in a variety of developmental processes, including the regulation of root system architecture and nutrient uptake.[2] They act as signaling molecules that can move both locally and over long distances within the plant.[3][4] The core functions of CEP1, CEP3, and CEP5 revolve around nitrogen-demand signaling, lateral root development, and responses to abiotic stress, though their specific roles and mechanisms can differ.[3]

CEP1 is primarily recognized as a long-distance signal for nitrogen demand. Produced in nitrogen-starved roots, it travels to the shoot where it is perceived by receptors, triggering a systemic response to enhance nitrate uptake in nitrogen-rich patches of soil. Application of synthetic CEP1 has been shown to increase the uptake of not only nitrate but also phosphate and sulfate.

CEP3 acts as a negative regulator of root growth, particularly in response to nutrient stress. Overexpression or external application of CEP3 leads to a reduction in primary root growth and lateral root formation. This is achieved by inhibiting cell division in the root apical meristem. A knockout of the CEP3 gene can result in increased root and shoot growth under various stress conditions.

CEP5 is involved in the local regulation of lateral root initiation and has a role in abiotic stress tolerance. It is thought to act as an inhibitor of lateral root formation, with its expression being repressed by auxin. Recent studies have also implicated CEP5 in promoting tolerance to osmotic and drought stress by modulating auxin signaling pathways.

Quantitative Data on Peptide Performance

The following tables summarize quantitative data from various studies on the effects of CEP1, CEP3, and CEP5 on plant growth and nutrient uptake. It is important to note that experimental conditions may vary between studies.

Table 1: Effect of CEP Peptides on Primary Root Growth

PeptideSpeciesConcentrationEffect on Primary Root LengthReference
CEP1Arabidopsis thaliana1 µMNegative regulator of root growth
CEP3Arabidopsis thaliana1 µMSignificant reduction
CEP3Arabidopsis thaliana10⁻⁶–10⁻⁸ MDose-dependent inhibition
CEP5Arabidopsis thaliana1 µMSignificant reduction

Table 2: Effect of CEP Peptides on Lateral Root Development

PeptideSpeciesConcentrationEffect on Lateral Root Density/NumberReference
MtCEP1Medicago truncatulaOverexpressionStrong inhibition of lateral root formation
CEP3Arabidopsis thaliana1 µMSignificant decrease in emerged lateral root density
CEP3Arabidopsis thalianaKnockout mutantIncreased lateral root density under nutrient deficiency
CEP5Arabidopsis thalianaOverexpressionDecreased lateral root density
CEP5Arabidopsis thalianaRNAi knockdownMarked increase in lateral root density

Table 3: Effect of CEP1 Peptide on Nutrient Uptake

PeptideSpeciesConcentrationNutrient% Increase in Uptake RateReference
AtCEP1Arabidopsis thaliana1 µMNitrate~150%
AtCEP1Arabidopsis thaliana1 µMPhosphate~100%
AtCEP1Arabidopsis thaliana1 µMSulfate~120%
MtCEP1Medicago truncatula1 µMNitrate~140%

Signaling Pathways

CEP peptides exert their effects through a signaling cascade that typically involves perception by cell surface receptors.

CEP Signaling Pathway

The general signaling pathway for CEP peptides involves their binding to Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs), specifically the CEP RECEPTORs (CEPRs). In Arabidopsis, CEPR1 (also known as XIP1) and CEPR2 are key receptors. Upon binding, a downstream signaling cascade is initiated. For the systemic nitrogen demand signaling mediated by CEP1, the signal from the shoot (where CEPR1 perceives the root-derived CEP1) is relayed back to the roots by phloem-mobile polypeptides called CEP DOWNSTREAM 1 (CEPD1) and CEPD2. These glutaredoxins then upregulate the expression of nitrate transporters like NRT2.1 in the roots.

CEP_Signaling_Pathway cluster_root Root (N-deficient) cluster_shoot Shoot cluster_root_target Root (N-sufficient) CEP CEP Peptide (e.g., CEP1) Xylem Xylem CEP->Xylem Transport to shoot CEPR1 CEPR1 Receptor Xylem->CEPR1 CEP binds receptor CEPD CEPD1/2 Synthesis CEPR1->CEPD Signal Transduction Phloem Phloem CEPD->Phloem Transport to root NRT Nitrate Transporter (e.g., NRT2.1) Uptake Increased Nitrate Uptake NRT->Uptake Phloem_out Phloem Phloem_out->NRT Upregulation

Figure 1: Systemic nitrogen demand signaling pathway mediated by CEP1.

CEP5 and Auxin Crosstalk

CEP5 has been shown to interact with auxin signaling pathways to regulate root development and stress responses. CEP5 signaling can stabilize AUX/IAA transcriptional repressors, which in turn attenuates auxin responses. This provides a mechanism for fine-tuning plant growth in response to environmental stresses.

CEP5_Auxin_Crosstalk CEP5 CEP5 Peptide CEPR CEP Receptor CEP5->CEPR Binds Signaling_Cascade Signaling Cascade CEPR->Signaling_Cascade AUX_IAA AUX/IAA Repressors Signaling_Cascade->AUX_IAA Stabilizes Abiotic_Stress_Tolerance Abiotic Stress Tolerance Signaling_Cascade->Abiotic_Stress_Tolerance Promotes Auxin_Response Auxin Response (e.g., Lateral Root Growth) AUX_IAA->Auxin_Response Inhibits

Figure 2: Crosstalk between CEP5 signaling and the auxin pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of common methodologies used in the study of CEP peptides.

Synthetic Peptide Root Growth Assay

This assay is used to determine the effect of externally applied CEP peptides on root development.

  • Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and plated on Murashige and Skoog (MS) agar medium. Plates are stratified at 4°C for 2-3 days before being transferred to a growth chamber with a long-day photoperiod (16h light/8h dark) at approximately 22°C.

  • Peptide Application: After a set period of growth (e.g., 4-5 days), seedlings are transferred to new MS plates supplemented with the synthetic CEP peptide at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) or a control solution.

  • Data Collection: The plates are placed vertically in the growth chamber, and the position of the primary root tip is marked daily for a specified period (e.g., 5-7 days). At the end of the experiment, plates are scanned, and primary root length and the number of emerged lateral roots are measured using image analysis software (e.g., ImageJ).

  • Statistical Analysis: The data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between treatments.

Gene Expression Analysis by qRT-PCR

This method is used to quantify changes in the expression of target genes in response to CEP peptide treatment.

  • Plant Treatment and Sample Collection: Seedlings are grown hydroponically or on agar plates and treated with the CEP peptide or a control solution for a specific duration. Root and/or shoot tissues are then harvested and immediately frozen in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the frozen tissue using a commercial kit. The quality and quantity of RNA are assessed, and then first-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Gene-specific primers for the target genes (e.g., NRT2.1) and reference genes (for normalization) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method.

Experimental_Workflow start Start: Seed Germination treatment Peptide Treatment (CEP1, CEP3, or CEP5) start->treatment phenotyping Phenotypic Analysis (Root Growth Measurement) treatment->phenotyping molecular_analysis Molecular Analysis (Gene Expression) treatment->molecular_analysis data_analysis Data Analysis and Interpretation phenotyping->data_analysis molecular_analysis->data_analysis

Figure 3: A generalized experimental workflow for studying CEP peptides.

Conclusion

CEP1, CEP3, and CEP5 are integral regulators of plant development, each with distinct yet sometimes overlapping functions. CEP1 is a key player in systemic nitrogen sensing, CEP3 acts as a general inhibitor of root growth under stress, and CEP5 is involved in local control of lateral root development and abiotic stress tolerance through interaction with auxin signaling. The quantitative data and signaling pathway models presented here provide a framework for comparing their performance and understanding their mechanisms of action. Further research, particularly direct comparative studies under identical conditions, will be invaluable in fully elucidating the specific roles and potential applications of these important signaling peptides in agriculture and plant biotechnology.

References

A Comparative Guide to Hydroxylated and Non-Hydroxylated Centrosomal Protein 192 (Cep192)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between hydroxylated and non-hydroxylated forms of Centrosomal Protein 192 (Cep192), a key regulator of cell cycle progression. The post-translational modification of Cep192 by prolyl hydroxylation serves as a critical switch, linking cellular oxygen levels to the machinery of cell division.

Functional Differences: A Hydroxylation-Dependent Degradation Signal

The primary functional distinction between hydroxylated and non-hydroxylated Cep192 lies in their protein stability and, consequently, their cellular activity. Non-hydroxylated Cep192 is the active form of the protein, essential for centriole duplication and centrosome maturation. In contrast, hydroxylation of Cep192 on a specific proline residue marks it for degradation, thereby acting as a negative regulatory mechanism.

Non-hydroxylated Cep192 (Active Form):

  • Promotes Centrosome Duplication and Maturation: As a core component of the centrosome, Cep192 is instrumental in recruiting other essential proteins to orchestrate the formation of new centrioles and the maturation of centrosomes, which are critical for the proper formation of the mitotic spindle.

  • Essential for Mitotic Progression: The presence of stable, non-hydroxylated Cep192 is necessary for cells to progress through mitosis. Its role in organizing the microtubule network of the spindle ensures accurate chromosome segregation.

Hydroxylated Cep192 (Inactive/Degradation-Targeted Form):

  • Targeted for Proteasomal Degradation: Hydroxylation of Cep192 on proline 1717 creates a binding site for the S-Phase Kinase-Associated Protein 2 (Skp2), a component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination of Cep192, flagging it for destruction by the proteasome.[1][2]

  • Links Oxygen Sensing to Cell Cycle Control: The enzyme responsible for Cep192 hydroxylation is Prolyl Hydroxylase Domain-containing protein 1 (PHD1), an oxygen-dependent enzyme.[1] This makes the stability of Cep192, and therefore cell cycle progression, sensitive to cellular oxygen levels. Under hypoxic conditions, PHD1 activity is reduced, leading to less hydroxylation and stabilization of Cep192.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the two forms of Cep192.

ParameterNon-Hydroxylated Cep192Hydroxylated Cep192Reference
Function Promotes centriole duplication and centrosome maturationTargeted for ubiquitination and proteasomal degradation
Stability StableUnstable, targeted for degradation
Binding to SCF(Skp2) E3 Ligase No bindingBinds to SCF(Skp2)
In Vivo Stoichiometry (Asynchronous Cells) ~90%~10% (at Pro1717)
Effect of P1717A Mutation (prevents hydroxylation) Rescues prometaphase arrest caused by Cep192 depletionN/A (mutation prevents formation)

Signaling Pathway of Cep192 Hydroxylation and Degradation

The regulation of Cep192 stability is a linear pathway initiated by its hydroxylation, which ultimately leads to its degradation. This process ensures that centrosome duplication is tightly controlled and coupled with the cell's metabolic state.

CEP192_Hydroxylation_Pathway cluster_regulation Regulation of Cep192 Stability cluster_function Cellular Function Cep192_active Non-hydroxylated Cep192 (Active) Cep192_hydroxylated Hydroxylated Cep192 (Pro1717-OH) Cep192_active->Cep192_hydroxylated PHD1, O2 Centrosome_Duplication Centrosome Duplication & Maturation Cep192_active->Centrosome_Duplication SCF_Skp2 SCF(Skp2) E3 Ligase Cep192_hydroxylated->SCF_Skp2 Binding Ub_Cep192 Ubiquitinated Cep192 SCF_Skp2->Ub_Cep192 Ubiquitination Proteasome Proteasome Ub_Cep192->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Cell_Cycle Cell Cycle Progression Centrosome_Duplication->Cell_Cycle

Figure 1. Signaling pathway of Cep192 hydroxylation and degradation.

Experimental Protocols

In Vitro Hydroxylation of Cep192

Objective: To determine if a specific proline residue in Cep192 is a substrate for a prolyl hydroxylase (e.g., PHD1) in vitro.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:

    • Recombinant Cep192 protein or a peptide fragment containing the putative hydroxylation site (e.g., WHLSSLAPPYVK for Pro1717).

    • Recombinant PHD1 enzyme.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Cofactors: FeSO4 (e.g., 100 µM), 2-oxoglutarate (e.g., 1 mM), and L-ascorbic acid (e.g., 2 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid) or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by mass spectrometry to detect the mass shift corresponding to the addition of an oxygen atom (+16 Da) on the proline residue.

Co-Immunoprecipitation of Cep192 and SCF(Skp2)

Objective: To demonstrate the interaction between hydroxylated Cep192 and the SCF(Skp2) E3 ubiquitin ligase complex in vivo.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins. To enhance hydroxylation, ensure cells are in a normoxic environment.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for Cep192 overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Skp2 and Cep192 to detect the co-immunoprecipitated proteins.

In Vivo Ubiquitination Assay

Objective: To determine if Cep192 is ubiquitinated in a hydroxylation-dependent manner in vivo.

Methodology:

  • Cell Transfection: Transfect cells with plasmids expressing wild-type Cep192 or a non-hydroxylatable mutant (e.g., Cep192-P1717A), along with an epitope-tagged ubiquitin (e.g., HA-Ubiquitin).

  • Cell Treatment: Treat the transfected cells with a proteasome inhibitor (e.g., MG132) for several hours before harvesting to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Perform immunoprecipitation of Cep192 from the cell lysates as described in the co-immunoprecipitation protocol.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA) to detect polyubiquitinated Cep192. A ladder of high-molecular-weight bands will indicate ubiquitination. Compare the ubiquitination levels between wild-type and mutant Cep192.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the hydroxylation-dependent ubiquitination and degradation of Cep192.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_hypothesis Hypothesis Testing ivh In Vitro Hydroxylation Assay (Cep192 peptide + PHD1) ms Mass Spectrometry (Detect +16 Da mass shift) ivh->ms ivu In Vitro Ubiquitination Assay (Hydroxylated Cep192 + SCF(Skp2)) ivh->ivu wb_ivu Western Blot (Detect Ubiquitination) ivu->wb_ivu transfection Cell Transfection (WT-Cep192 vs. P1717A-Cep192) co_ip Co-Immunoprecipitation (IP: Cep192, Blot: Skp2) transfection->co_ip ub_assay In Vivo Ubiquitination Assay (IP: Cep192, Blot: Ubiquitin) transfection->ub_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) transfection->cell_cycle hypothesis Hypothesis: Hydroxylation of Cep192 leads to its degradation cluster_in_vitro cluster_in_vitro hypothesis->cluster_in_vitro cluster_in_vivo cluster_in_vivo hypothesis->cluster_in_vivo

Figure 2. Experimental workflow for studying Cep192 hydroxylation.

Conclusion

The hydroxylation of Cep192 is a key post-translational modification that acts as a molecular switch to control its stability and function. The non-hydroxylated, active form of Cep192 is essential for centrosome duplication and mitotic progression. Conversely, hydroxylation by PHD1 targets Cep192 for ubiquitination by the SCF(Skp2) E3 ligase and subsequent proteasomal degradation. This regulatory mechanism provides a direct link between cellular oxygen sensing and the control of the cell cycle, representing a potential target for therapeutic intervention in diseases characterized by aberrant cell proliferation. Further research into the precise kinetics of Cep192 hydroxylation and its interplay with other cell cycle regulators will be crucial for a complete understanding of this important biological process.

References

A Comparative Guide to Plant Peptide Hormones: CEP Peptides vs. Other Key Regulators

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of plant development and environmental response, a class of signaling molecules known as peptide hormones plays a pivotal role. These short chains of amino acids act as precise messengers, orchestrating a wide array of physiological processes. This guide provides a comprehensive comparison of the C-TERMINALLY ENCODED PEPTIDE (CEP) family of plant hormones with other well-characterized plant peptide hormones, namely CLAVATA3/EMBRYO SURROUNDING REGION-RELATED (CLV3/ESR), INFLORESCENCE DEFICIENT IN ABSCISSION (IDA), and PHYTOSULFOKINE (PSK).

It is important to clarify a potential point of confusion regarding the terminology. While the term "CEP dipeptide 1" is associated with a dipeptide possessing angiogenic activity in mammals, particularly in the context of age-related macular degeneration[1][2][3], it is not a recognized plant peptide hormone. This guide will focus on the well-established family of plant-specific C-TERMINALLY ENCODED PEPTIDEs (CEPs), which are crucial for plant growth and nutrient signaling.

Overview of Plant Peptide Hormones

Plant peptide hormones are a diverse group of signaling molecules typically derived from larger precursor proteins through proteolytic processing. They are involved in a multitude of functions, from regulating cell division and differentiation in meristems to coordinating responses to nutrient availability and stress.

Comparison of Key Characteristics

The following table summarizes the key characteristics of CEPs and other major plant peptide hormone families.

FeatureC-TERMINALLY ENCODED PEPTIDE (CEP)CLAVATA3/EMBRYO SURROUNDING REGION-RELATED (CLV3/ESR)INFLORESCENCE DEFICIENT IN ABSCISSION (IDA)PHYTOSULFOKINE (PSK)
Mature Peptide Length ~15 amino acids12-13 amino acids[4][5]~12 amino acids5 amino acids
Key Post-Translational Modifications Proline hydroxylationProline hydroxylation, arabinosylationProline hydroxylationTyrosine sulfation
Primary Function Systemic nitrogen demand signaling, lateral root development, nodulationStem cell homeostasis in shoot and root apical meristemsFloral organ abscission, lateral root emergencePromotes cell proliferation, differentiation, and growth; involved in immunity
Receptor Type Leucine-Rich Repeat Receptor Kinases (LRR-RKs) (e.g., CEPR1/XIP1)LRR-RKs (e.g., CLV1, BAM1) and Receptor-Like Proteins (e.g., CLV2)LRR-RKs (e.g., HAESA, HSL2)LRR-RKs (e.g., PSKR1)

Signaling Pathways

The signaling pathways of these peptide hormones share a common theme of binding to cell surface receptors, which then initiate intracellular signaling cascades. However, the specific components and downstream effects are distinct.

CEP Signaling Pathway

The CEP signaling pathway is primarily involved in long-distance communication from the roots to the shoots to signal nitrogen demand.

CEP_Signaling cluster_root Root Cell cluster_shoot Shoot Cell cluster_root_response Root Cell (Response) CEP CEP Precursor Mature_CEP Mature CEP (Transported via Xylem) CEP->Mature_CEP Processing CEPR1 CEPR1/XIP1 (LRR-RK) Mature_CEP->CEPR1 Binding CEPD CEPD (Phloem-mobile signal) CEPR1->CEPD Activation CEPD_root CEPD CEPD->CEPD_root Transport via Phloem Nitrate_Transporters Nitrate Transporters (e.g., NRTs) CEPD_root->Nitrate_Transporters Upregulation

Caption: CEP Signaling Pathway for Nitrogen Demand.

CLV3/ESR Signaling Pathway

The CLV3 peptide acts as a short-range signal to restrict the proliferation of stem cells in the shoot apical meristem.

CLV3_Signaling CLV3 CLV3 Peptide CLV1_CLV2 CLV1/CLV2/CRN Receptor Complex CLV3->CLV1_CLV2 Binds to Signaling_Cascade Intracellular Signaling Cascade CLV1_CLV2->Signaling_Cascade Activates WUS WUSCHEL (WUS) Transcription Factor Signaling_Cascade->WUS Represses Stem_Cell_Proliferation Stem Cell Proliferation WUS->Stem_Cell_Proliferation Promotes IDA_Signaling IDA IDA Peptide HAE_HSL2 HAESA/HSL2 Receptor Kinases IDA->HAE_HSL2 Binds to MAPK_Cascade MAP Kinase Cascade HAE_HSL2->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., KNAT1) MAPK_Cascade->Transcription_Factors Activates Cell_Wall_Remodeling Cell Wall Remodeling Genes Transcription_Factors->Cell_Wall_Remodeling Upregulates

References

Comparative Analysis of Anti-CEP Dipeptide 1 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of antibodies targeting the citrullinated α-enolase peptide 1 (CEP-1). The following sections detail the performance of anti-CEP-1 antibodies against various antigens, outline experimental protocols for assessing cross-reactivity, and illustrate the potential signaling pathways involved.

Data Presentation: Performance and Cross-Reactivity of Anti-CEP-1 Antibodies

The diagnostic utility and cross-reactivity of anti-CEP-1 antibodies are critical considerations in their application. The following table summarizes key performance metrics and known cross-reactivities with other relevant antigens. This data is compiled from multiple studies to provide a comparative overview.

FeatureAnti-CEP-1 AntibodiesAnti-CCP AntibodiesNotes
Primary Target Citrullinated α-enolase peptide 1 (CEP-1)Cyclic Citrullinated Peptides (Synthetic)Anti-CEP-1 targets a naturally occurring autoantigen in rheumatoid arthritis (RA).[1]
Diagnostic Sensitivity for RA ~44-59%~72%Sensitivity can vary depending on the assay format and patient cohort.[1][2]
Diagnostic Specificity for RA ~93-98%~97%Both antibody types exhibit high specificity for rheumatoid arthritis.[1][2]
Cross-Reactivity with Carbamylated α-enolase (carb-CEP-1) DemonstratedNot explicitly reported for CCPStudies suggest that anti-CarP (carbamylated protein) antibodies may be a subset of cross-reactive anti-citrullinated protein antibodies (ACPA). Affinity-purified anti-CEP-1 IgG shows binding to carb-CEP-1.
Cross-Reactivity with Bacterial Enolase (P. gingivalis) DemonstratedNot a primary cross-reactantThis cross-reactivity suggests a potential role for molecular mimicry in the initiation of autoimmunity in a subset of RA patients.
Cross-Reactivity with Citrullinated Fibrinogen PossibleYesHigh-titer RA patient antibodies show a preference for fibrinogen citrullinated by PAD4. While not the primary target, some level of cross-reactivity is possible due to the nature of ACPAs.
Cross-Reactivity with Citrullinated Vimentin PossibleYesAnti-Sa antibodies target citrullinated vimentin and are distinct from anti-CCP, though some overlap in patient sera exists.

Experimental Protocols

Competitive ELISA for Assessing Antibody Cross-Reactivity

This protocol outlines a method to determine the cross-reactivity of an anti-CEP-1 antibody with other peptides.

Materials:

  • Coating Antigen: Synthetic CEP-1 peptide (1-10 µg/mL in coating buffer).

  • Competitor Antigens: A panel of peptides including carb-CEP-1, citrullinated peptides from other proteins (e.g., fibrinogen, vimentin), and non-citrullinated control peptides.

  • Primary Antibody: Anti-CEP-1 antibody of interest.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate, pH 9.6), blocking buffer (e.g., PBS with 1% BSA), wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate: TMB or other suitable substrate for the enzyme conjugate.

  • Stop Solution: 2M H₂SO₄.

  • 96-well microtiter plates.

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the CEP-1 peptide solution. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a series of dilutions for each competitor antigen.

    • In separate tubes, pre-incubate a constant concentration of the anti-CEP-1 antibody with the various concentrations of the competitor antigens for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the antibody/competitor antigen mixtures to the coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

The degree of cross-reactivity is determined by the extent to which the competitor antigen inhibits the binding of the anti-CEP-1 antibody to the coated CEP-1 peptide. A higher concentration of a competitor required to achieve 50% inhibition (IC50) indicates lower cross-reactivity.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway of Citrullinated α-Enolase

Citrullinated α-enolase, the source of the CEP-1 dipeptide, may play a role in inflammatory signaling pathways. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) on monocytes.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Citrullinated_a_enolase Citrullinated α-enolase CD14 CD14 Citrullinated_a_enolase->CD14 Binds TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits CD14->TLR4 Presents to TRAF6 TRAF6 MyD88->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Proposed signaling pathway of citrullinated α-enolase via TLR4.

Experimental Workflow for Assessing Antibody Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of an antibody using a competitive ELISA.

ExperimentalWorkflow cluster_prep Preparation cluster_competition Competition Assay cluster_detection Detection cluster_analysis Data Analysis Coat_Plate Coat Plate with CEP-1 Antigen Block_Plate Block Non-specific Binding Sites Coat_Plate->Block_Plate Add_to_Plate Add Antibody/Competitor Mixture to Plate Block_Plate->Add_to_Plate Prepare_Competitors Prepare Serial Dilutions of Competitor Peptides Pre_incubate Pre-incubate Anti-CEP-1 Ab with Competitor Peptides Prepare_Competitors->Pre_incubate Pre_incubate->Add_to_Plate Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Add_to_Plate->Add_Secondary_Ab Add_Substrate Add Substrate and Measure Signal Add_Secondary_Ab->Add_Substrate Generate_Curve Generate Inhibition Curve Add_Substrate->Generate_Curve Calculate_IC50 Calculate IC50 Values Generate_Curve->Calculate_IC50 Compare_Reactivity Compare Cross-Reactivity Calculate_IC50->Compare_Reactivity

Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.

References

Unveiling the Influence of CEP Dipeptide 1 Across Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C-terminally Encoded Peptides (CEPs), specifically CEP dipeptide 1, have emerged as critical signaling molecules in plant development and nutrient uptake. Understanding their differential effects across various plant species is paramount for harnessing their potential in agricultural and biotechnological applications. This guide provides a comprehensive comparison of the observed effects of this compound in the model plant Arabidopsis thaliana and the legume Medicago truncatula, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound Effects

The application of this compound elicits distinct and sometimes conserved responses in Arabidopsis and Medicago. The following tables summarize the quantitative effects on key developmental and physiological processes.

Table 1: Effect of this compound on Root System Architecture
Plant SpeciesParameterTreatmentResultReference
Medicago truncatulaLateral Root Number1 µM AtCEP1~50% reduction[1][2]
1 µM MtCEP1D1~50% reduction[1][2]
Arabidopsis thalianaPrimary Root Length1 µM AtCEP3Significant decrease[3]
Lateral Root Density1 µM AtCEP3Significant decrease
Table 2: Effect of this compound on Nutrient Uptake
Plant SpeciesNutrientTreatmentResultReference
Arabidopsis thalianaNitrate (NO₃⁻)1 µM AtCEP1Significant enhancement (p<0.01)
Phosphate (PO₄³⁻)1 µM AtCEP1Significant enhancement (p<0.05)
Sulfate (SO₄²⁻)1 µM AtCEP1Significant enhancement (p<0.05)
Medicago truncatulaNitrate (NO₃⁻)1 µM AtCEP1Significant enhancement (p<0.05)
1 µM MtCEP1D1Significant enhancement (p<0.001)
Phosphate (PO₄³⁻)1 µM AtCEP1No significant enhancement
1 µM MtCEP1D1Significant enhancement (p<0.001)
Sulfate (SO₄²⁻)1 µM AtCEP1No significant enhancement
1 µM MtCEP1D1Enhancement (p<0.1)
Table 3: Effect of this compound on Nodulation in Medicago truncatula
ParameterTreatmentResultReference
Nodule NumberOverexpression of MtCEP1 or application of MtCEP1 peptide75-310% increase
Nodule DevelopmentOverexpression of MtCEP1 or application of MtCEP1 peptideFaster development, larger nodules
Nitrogen FixationOverexpression of MtCEP1 or application of MtCEP1 peptideIncreased nitrogen fixation
Nitrate ToleranceOverexpression of MtCEP1Nodulation is partially tolerant to high nitrate levels

Signaling Pathways and Experimental Workflows

The perception and transduction of the CEP1 signal involve specific receptor kinases and downstream signaling components. The following diagrams illustrate the known signaling pathway and a general experimental workflow for studying CEP1 effects.

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot cluster_root_response Root Response Root_CEP1 CEP1 Peptide CEPR1_CRA2 CEPR1 (Arabidopsis) CRA2 (Medicago) Root_CEP1->CEPR1_CRA2 binds (long-distance signal) N_deficiency Nitrogen Deficiency N_deficiency->Root_CEP1 induces CEPDs CEPD1/2 (Shoot-to-Root Signal) CEPR1_CRA2->CEPDs activates NRTs Nitrate Transporters (e.g., NRT2.1) CEPDs->NRTs upregulates LR_inhibition Lateral Root Inhibition CEPDs->LR_inhibition Nodulation Nodulation (Medicago) CEPDs->Nodulation

Caption: CEP1 Signaling Pathway

Experimental_Workflow cluster_systems Experimental Systems cluster_data Data Analysis start Plant Material (Arabidopsis/Medicago seeds) sterilization Surface Sterilization start->sterilization germination Germination on Nutrient-Rich Medium sterilization->germination transfer Transfer to Experimental System germination->transfer hydroponics Hydroponics transfer->hydroponics agar_plates Agar Plates transfer->agar_plates treatment CEP1 Peptide Treatment (or control) hydroponics->treatment agar_plates->treatment incubation Incubation under Controlled Conditions treatment->incubation data_collection Data Collection incubation->data_collection root_analysis Root System Architecture Analysis data_collection->root_analysis nutrient_analysis Nutrient Uptake Measurement data_collection->nutrient_analysis nodulation_assay Nodulation Assay (Medicago) data_collection->nodulation_assay

Caption: General Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols based on published studies.

Protocol 1: Root Growth Assay on Agar Plates
  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana or Medicago truncatula seeds. For M. truncatula, this often involves sulfuric acid scarification followed by sterilization.

    • Plate seeds on a nutrient-rich agar medium (e.g., ½ Murashige & Skoog) and stratify at 4°C for 2-3 days to synchronize germination.

    • Germinate seedlings under controlled light and temperature conditions.

  • Seedling Transfer and Treatment:

    • Once seedlings have developed a primary root of approximately 1-2 cm, transfer them to square agar plates containing the desired nutrient medium supplemented with or without synthetic CEP1 peptide (e.g., 1 µM).

    • For Medicago truncatula, a common medium is Broughton and Dilworth (B&D) medium.

  • Incubation and Analysis:

    • Place the plates vertically in a growth chamber to allow for root growth along the agar surface.

    • After a defined period (e.g., 7-10 days), scan the plates and use root analysis software to quantify primary root length, lateral root number, and lateral root density.

Protocol 2: Hydroponic Nutrient Uptake Assay
  • Plant Growth:

    • Germinate and grow seedlings as described in Protocol 1.

    • Transfer seedlings to a hydroponic system with aerated nutrient solution. For Arabidopsis, this can be in multi-well plates, while for the larger Medicago seedlings, individual containers may be used.

    • Grow the plants for a period to allow for acclimation and development of a sufficient root system (e.g., 10-14 days).

  • Nutrient Deprivation and Peptide Treatment:

    • To measure uptake in a high-affinity transport range, plants are often nutrient-deprived for a period (e.g., 48 hours) before the assay.

    • Introduce the CEP1 peptide into the nutrient deprivation solution at the desired concentration (e.g., 1 µM) for a set duration (e.g., 48 hours).

  • Uptake Measurement:

    • Transfer the plants to a fresh, defined nutrient solution containing the ions to be measured (e.g., nitrate, phosphate, sulfate). The composition for one such solution is (in µM): 100 KNO₃, 100 NH₄Cl, 12.5 Ca(H₂PO₄)₂·H₂O, 25 MgSO₄, 487.5 CaCl₂, 1000 MES, pH 6.8.

    • Collect aliquots of the nutrient solution at specific time intervals (e.g., 0, 4, and 8 hours).

    • Analyze the ion concentration in the aliquots using methods such as ion chromatography.

    • Calculate the rate of nutrient uptake per unit of root length or biomass.

Protocol 3: Medicago truncatula Nodulation Assay
  • Plant and Rhizobia Preparation:

    • Generate composite plants of M. truncatula with transgenic roots expressing a gene of interest or use wild-type plants.

    • Grow a culture of a compatible rhizobial strain, such as Sinorhizobium meliloti.

  • Inoculation:

    • Grow seedlings on nitrogen-free medium to make them receptive to rhizobial infection.

    • Inoculate the roots of the seedlings with the rhizobial culture. This can be done by flood inoculation or spot inoculation on the root.

  • CEP1 Treatment and Growth:

    • The growth medium can be supplemented with CEP1 peptide to assess its effect on nodulation.

    • Grow the plants under controlled conditions for several weeks (e.g., 3-4 weeks).

  • Nodule Counting and Analysis:

    • Carefully remove the plants from the growth medium and count the number of nodules on the root system.

    • Further analysis can include measuring nodule size, and assessing nitrogen fixation activity through methods like the acetylene reduction assay.

This guide provides a foundational comparison of this compound's effects in Arabidopsis thaliana and Medicago truncatula. The provided data and protocols serve as a valuable resource for researchers designing experiments to further elucidate the roles of these important signaling peptides in plant biology.

References

Validating CEP1 Dipeptide Target Genes: A Comparative Guide to qRT-PCR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quantitative real-time PCR (qRT-PCR) in validating the target genes of the C-TERMINALLY ENCODED PEPTIDE 1 (CEP1). This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of the associated signaling pathways and workflows.

The CEP1 signaling peptide is a crucial regulator of plant development and nutrient uptake, particularly in response to nitrogen availability.[1] It is involved in a systemic signaling pathway that communicates the plant's nitrogen demand from the roots to the shoots and back, influencing root architecture and the expression of nutrient transporters.[2][3] Validating the downstream target genes of CEP1 is essential for understanding its precise molecular functions and for potential applications in agriculture and crop improvement.

Comparative Analysis of CEP1 Target Gene Expression

Quantitative RT-PCR is the gold standard for validating the expression levels of individual genes identified through broader transcriptomic analyses like RNA-Seq.[1] The following table summarizes qRT-PCR data from studies on Arabidopsis thaliana and Medicago truncatula, showcasing the regulation of key CEP1 target genes under different conditions.

Target GenePlant SpeciesExperimental ConditionFold Change/Relative ExpressionReference
AtCEP5Arabidopsis thaliana+ 50 mM Sucrose~2.5-fold increase[4]
AtCEP6Arabidopsis thaliana+ 50 mM Sucrose~2.0-fold increase
AtCEP7Arabidopsis thaliana+ 50 mM Sucrose~3.0-fold increase
AtCEP9Arabidopsis thaliana+ 50 mM Sucrose~3.5-fold increase
MtCEP1Medicago truncatulaNitrogen Starvation~3.5-fold increase
MtCEP2Medicago truncatulaNitrogen Starvation~2.0-fold increase
MtCEP3Medicago truncatulaNitrogen StarvationNot Detected
MtCEP4Medicago truncatulaNitrogen Starvation~2.5-fold increase
NRT2.1Arabidopsis thalianaCEP1 TreatmentUpregulated
CEPD1Arabidopsis thalianaCEP1 TreatmentUpregulated
CEPD2Arabidopsis thalianaCEP1 TreatmentUpregulated

Note: The data presented are approximate values derived from published figures and text, intended for comparative purposes. For exact values, please consult the cited literature.

Detailed Experimental Protocols for qRT-PCR Validation

This section provides a synthesized, detailed methodology for the validation of CEP1 target genes using qRT-PCR, based on common practices in the cited research.

Plant Material, Growth, and Treatment
  • Plant Species: Arabidopsis thaliana or Medicago truncatula.

  • Growth Conditions: Grow seedlings hydroponically or on agar plates with a defined nutrient medium (e.g., Murashige and Skoog).

  • CEP1 Treatment: For induction experiments, supplement the growth medium with a synthetic CEP1 peptide at a final concentration of 1 µM. Harvest tissue samples (e.g., roots, shoots) at various time points after treatment (e.g., 4, 8, 12, 24 hours).

  • Control: Grow a parallel set of plants under identical conditions without the CEP1 peptide.

RNA Extraction and Quality Control
  • RNA Isolation: Harvest and immediately freeze plant tissue in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with RNase-free DNase I.

  • Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.9 and 2.1, and the A260/A230 ratio should be above 2.0. Assess RNA integrity by running an aliquot on an agarose gel to visualize intact ribosomal RNA bands.

cDNA Synthesis
  • Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II/III, Invitrogen) and oligo(dT) or random hexamer primers.

  • RNase H Treatment: After cDNA synthesis, treat the reaction with RNase H to remove the original RNA template.

  • Storage: Store the resulting cDNA at -20°C.

Primer Design and qRT-PCR
  • Primer Design: Design gene-specific primers for target genes and a stable reference gene (e.g., Actin, Ubiquitin) using software like Primer3 or Primer-BLAST. Primers should typically amplify a product of 80-200 bp.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96- or 384-well plate. A typical 10-20 µL reaction includes:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and Reverse Primers (final concentration of 150-500 nM)

    • Diluted cDNA template (e.g., 25 ng)

    • Nuclease-free water

  • Thermal Cycling: Perform the reaction in a real-time PCR cycler with a program generally consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Melt Curve Analysis: After amplification, perform a melt curve analysis to verify the specificity of the amplification product.

Data Analysis
  • Quantification Cycle (Cq): Determine the Cq (or Ct) value for each reaction.

  • Relative Quantification: Calculate the relative expression of target genes using the 2-ΔΔCq method. This involves normalizing the Cq value of the target gene to that of the reference gene and then comparing the normalized values between the treated and control samples.

Visualizing the CEP1 Signaling Pathway and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes.

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot (Vasculature) LowN Low Nitrogen Stress CEP1_gene CEP1 Gene Expression LowN->CEP1_gene induces CEP1_peptide CEP1 Peptide CEP1_gene->CEP1_peptide produces CEPR1 CEPR1 Receptor CEP1_peptide->CEPR1 travels via xylem & binds to NRTs Nitrate Transporters (e.g., NRT2.1) Nitrate_Uptake Increased Nitrate Uptake NRTs->Nitrate_Uptake facilitate CEPD_genes CEPD1/2 Gene Expression CEPR1->CEPD_genes activates CEPD_peptides CEPD1/2 Peptides CEPD_genes->CEPD_peptides produces CEPD_peptides->NRTs travel via phloem & upregulate

Caption: The CEP1 systemic signaling pathway for nitrogen demand.

qRTPCR_Workflow Plant_Growth 1. Plant Growth & CEP1 Treatment RNA_Extraction 2. Total RNA Extraction Plant_Growth->RNA_Extraction QC 3. RNA Quality & Quantity Control RNA_Extraction->QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) QC->cDNA_Synthesis qRT_PCR 6. qRT-PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Primer_Design 5. Primer Design (Target & Reference Genes) Primer_Design->qRT_PCR Data_Analysis 7. Data Analysis (2-ΔΔCq Method) qRT_PCR->Data_Analysis Validation 8. Target Gene Validation Results Data_Analysis->Validation

References

Unraveling the Transcriptional Landscapes of CEP1 and CEP3 Peptide Treatments in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of C-terminally Encoded Peptides (CEPs) in plant biology is critical for developing novel agricultural and therapeutic applications. This guide provides a comparative transcriptomic analysis of plants treated with two key CEPs, CEP1 and CEP3, offering insights into their distinct and overlapping functions in regulating gene expression.

This comparison synthesizes data from independent studies on Medicago truncatula treated with CEP1 and Arabidopsis thaliana treated with CEP3. While direct comparative studies are not yet available, this guide provides a valuable overview based on existing experimental evidence. It is important to consider the differences in plant species and experimental conditions when interpreting the data presented.

Quantitative Transcriptomic Analysis: A Side-by-Side Comparison

The application of CEP1 and CEP3 peptides elicits distinct genome-wide transcriptional responses, reflecting their specialized roles in plant development and stress response. The following table summarizes the key quantitative data from transcriptomic (RNA-Seq) analyses of plants treated with these peptides.

FeatureCEP1 Treatment (Medicago truncatula roots)CEP3 Treatment (Arabidopsis thaliana)
Total Differentially Expressed Genes (DEGs) 2,149 (in response to MtCEP1D2)1,250
Upregulated Genes 1,278257
Downregulated Genes 871993
Key Upregulated Gene Categories Nitrate transporters, Sulfate transporters, LEUCINE-RICH REPEAT RECEPTOR-LIKE KINASES, Myb domain transcription factors[1][2]Catabolic processes, Negative regulators of meristem expansion and root growth[3][4]
Key Downregulated Gene Categories Auxin signaling and biosynthesis related genes, Energy and sugar metabolism genesS-phase entry genes, Cell wall biogenesis genes, Ribosome biogenesis genes, DNA replication genes, Meristem expansion genes[3]

Experimental Methodologies: A Detailed Look

Reproducibility and understanding the nuances of experimental design are paramount in transcriptomic studies. Below are the detailed protocols employed in the respective CEP1 and CEP3 transcriptomic analyses.

CEP1 Treatment and RNA-Seq Protocol (Medicago truncatula)
  • Plant Growth and Treatment: Medicago truncatula seedlings were grown hydroponically. Prior to treatment, plants were subjected to macronutrient deprivation for 48 hours. Subsequently, a 1 µM solution of the synthetic MtCEP1D2 peptide was added to the hydroponic solution.

  • RNA Extraction: Root tissues were harvested for RNA extraction.

  • RNA Sequencing: RNA sequencing was performed to analyze differential gene expression between CEP1-treated and control plants.

CEP3 Treatment and RNA-Seq Protocol (Arabidopsis thaliana)
  • Plant Growth and Treatment: Wild-type Arabidopsis thaliana plants were grown in a liquid nitrogen-free medium under suboptimal light for 6 days. Plants were then treated with a CEP3 peptide or a mock treatment for 12 hours to allow for transcriptional reprogramming.

  • RNA Extraction and Quality Control: RNA was extracted from the treated plants and its quality was assessed using a Bioanalyzer.

  • RNA Sequencing: Sequencing was performed on a HiSeq2000 platform with single-end, 50 bp reads.

  • Data Analysis: Sequence reads were aligned to the Arabidopsis genome (TAIR10). Differential gene expression was determined with a fold change of ≥2 and a p-value of <0.05.

Signaling Pathways and Experimental Workflow

To visualize the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

CEP1_Signaling_Pathway CEP1 CEP1 Peptide CEPR1_root CEPR1 Receptor CEP1->CEPR1_root Binds to CEPR1_shoot CEPR1 Receptor CEP1->CEPR1_shoot Systemic Signal (via Xylem) Downstream_Targets_root Downstream Targets (e.g., Nitrate Transporters, Sulfate Transporters, LRR-RLKs, Myb TFs) CEPR1_root->Downstream_Targets_root Activates CEPD1_2 CEPD1/CEPD2 CEPR1_shoot->CEPD1_2 Induces CEPD1_2->Downstream_Targets_root Phloem-mobile signal to root

Caption: CEP1 Signaling Pathway.

CEP3_Signaling_Pathway CEP3 CEP3 Peptide CEPR1 CEPR1 Receptor CEP3->CEPR1 Binds to Cell_Cycle_Progression Cell Cycle Progression (S-Phase Entry) CEPR1->Cell_Cycle_Progression Inhibits Meristem_Growth Root Meristem Growth CEPR1->Meristem_Growth Inhibits Cell_Wall_Ribosome_Biogenesis Cell Wall & Ribosome Biogenesis CEPR1->Cell_Wall_Ribosome_Biogenesis Inhibits

Caption: CEP3 Signaling Pathway.

Transcriptomics_Workflow Plant_Treatment Plant Treatment (CEP1 or CEP3) RNA_Extraction RNA Extraction Plant_Treatment->RNA_Extraction Library_Preparation cDNA Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (RNA-Seq) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (Read Mapping, DEG Identification) Sequencing->Data_Analysis Results Identification of Differentially Expressed Genes Data_Analysis->Results

Caption: Transcriptomics Experimental Workflow.

References

A Comparative Guide to the Agonist vs. Antagonist Activity of Dipeptide Analogs Targeting the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the agonist and antagonist (or inverse agonist) activities of dipeptide and related analogs targeting the histamine H3 receptor (H3R). The focus is on analogs of CEP-26401 (Irdabisant), a potent H3R antagonist/inverse agonist, and their comparison with known H3R agonists. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Introduction

The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1] This role makes it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1] Ligands targeting the H3R can be broadly classified as agonists, which mimic the action of endogenous histamine, and antagonists or inverse agonists, which block the receptor's activity. Small structural modifications in these ligands can lead to a switch from agonist to antagonist activity.[2][3]

This guide will explore the structure-activity relationships that govern the functional activity of dipeptide and related analogs at the H3R, with a particular focus on the CEP-26401 series of compounds, which are primarily antagonists and inverse agonists.

Data Presentation: Quantitative Comparison of H3R Ligands

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of CEP-26401 analogs and key H3R agonists.

Table 1: Antagonist/Inverse Agonist Activity of CEP-26401 and Analogs at the Histamine H3 Receptor

CompoundReceptor SpeciesBinding Affinity (Ki, nM)Functional Activity (Inverse Agonism, EC50, nM)Functional Activity (Antagonism, Kb,app, nM)
CEP-26401 (Irdabisant) Human H3R2.0[4]1.10.4
Rat H3R7.22.01.0
Benzocinnolinone Analog 1 Human H3R1.5--
3,4-Diaza-bicyclo[4.1.0]hept-4-en-2-one Analog 25 Human H3R0.8--

Data for analogs are representative examples from structure-activity relationship studies. For detailed data on a broader range of analogs, please refer to the primary literature.

Table 2: Agonist Activity of Reference Compounds at the Histamine H3 Receptor

CompoundReceptor SpeciesBinding Affinity (Ki, nM)Functional Activity (Agonism, EC50, nM)
Histamine Human H3R8-
Imetit Human H3R0.32-
(R)-α-methylhistamine Rat H3R--

EC50 values for agonist activity can vary depending on the specific functional assay used.

Mandatory Visualization

Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists, on the other hand, reduce the constitutive activity of the receptor, also resulting in a decrease in basal signaling.

H3R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Agonist Agonist (e.g., Histamine, Imetit) Agonist->H3R Binds and Activates Antagonist Antagonist/Inverse Agonist (e.g., CEP-26401) Antagonist->H3R Binds and Blocks/ Reduces Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Phosphorylates targets Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing H3R B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of test compound (e.g., CEP-26401 analog) A->B C Separate bound from unbound radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., using a scintillation counter) C->D E Data Analysis: Determine IC50 and calculate Ki D->E GTPgS_Binding_Assay cluster_workflow [35S]GTPγS Binding Assay Workflow A Prepare cell membranes expressing H3R B Incubate membranes with [35S]GTPγS and varying concentrations of test compound A->B C For antagonist activity: Include a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) B->C D For inverse agonist activity: Measure decrease in basal [35S]GTPγS binding B->D E Separate bound from unbound [35S]GTPγS C->E D->E F Quantify bound radioactivity E->F G Data Analysis: Determine EC50 (agonist/inverse agonist) or IC50 (antagonist) F->G

References

Assessing the Specificity of CEP Dipeptide 1 Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to assess the binding specificity of C-TERMINALLY ENCODED PEPTIDE (CEP) dipeptide 1 to its receptor. It includes an overview of the CEP1 signaling pathway, a comparison of relevant binding assays with supporting data, detailed experimental protocols, and visualizations to aid in understanding.

Introduction to CEP Dipeptide 1 and its Receptor

This compound is a member of the C-TERMINALLY ENCODED PEPTIDE family, a class of signaling molecules crucial for various physiological processes in plants, including root development, nutrient uptake, and symbiotic interactions. The primary receptor for CEP1 and other "group 1" CEP peptides has been identified as CEP RECEPTOR 1 (CEPR1) in Arabidopsis thaliana and its ortholog COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago truncatula. The specificity of this ligand-receptor interaction is fundamental to eliciting the correct downstream physiological responses.

The CEP1 Signaling Pathway

Upon binding of CEP1 to the extracellular domain of the CEPR1/CRA2 receptor, a downstream signaling cascade is initiated. This pathway involves the regulation of gene expression, leading to various physiological outcomes. Key components of the CEP1 signaling pathway include:

  • CEP1 Peptide: The signaling ligand.

  • CEPR1/CRA2 Receptor: A leucine-rich repeat receptor-like kinase (LRR-RLK) that perceives the CEP1 signal at the cell surface.

  • Downstream Signaling Components: While the complete pathway is still under investigation, known downstream components include CEP DOWNSTREAM 1 (CEPD1) and CEPD2, which are involved in relaying the signal to regulate gene expression related to nutrient transport and root architecture.

CEP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CEP1 This compound CEPR1 CEPR1/CRA2 Receptor CEP1->CEPR1 Binding Signaling_Cascade Signaling Cascade CEPR1->Signaling_Cascade Activation CEPD1_CEPD2 CEPD1/CEPD2 Signaling_Cascade->CEPD1_CEPD2 Activation Gene_Expression Gene Expression (e.g., Nutrient Transporters) CEPD1_CEPD2->Gene_Expression Regulation Physiological_Response Physiological Response (e.g., Altered Root Architecture) Gene_Expression->Physiological_Response

Comparison of Binding Assays for Specificity Assessment

Several biochemical and biophysical assays can be employed to assess the binding specificity of this compound to its receptor. The choice of assay depends on the specific research question, available resources, and desired level of quantitative detail.

Assay TypePrincipleInformation ObtainedAlternatives ComparedAdvantagesDisadvantages
In Vivo Cross-linking & Co-IP Covalent linking of the peptide to its receptor in living tissue, followed by immunoprecipitation of the receptor-ligand complex.Direct evidence of interaction in a native environment.Other CEP family peptides (e.g., group 2 CEPs).High physiological relevance.Primarily qualitative; technically challenging.
Peptide Competition Assay A labeled CEP1 peptide competes with unlabeled test peptides for binding to the receptor.Relative binding affinities (IC50 values) of different peptides.CEP1 analogues, other CEP family members.Quantitative comparison of binding strengths.Requires a labeled probe and purified components (receptor or membranes).
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled CEP1 peptide upon binding to the larger receptor molecule.Binding affinity (Kd), kinetics (on/off rates).Different CEP peptides, small molecule inhibitors.Homogeneous assay, suitable for high-throughput screening.Requires a fluorescently labeled peptide; sensitive to autofluorescence.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as the peptide binds to the immobilized receptor.Real-time kinetics (kon, koff), binding affinity (KD).Various peptide ligands.Label-free, provides detailed kinetic information.Requires specialized equipment; receptor immobilization can be challenging.

Note: Quantitative data for CEP1 binding specificity is still emerging in the literature. The table above provides a framework for comparison, and researchers are encouraged to consult the latest publications for specific Kd, Ki, or IC50 values.

Experimental Protocols

In Vivo Cross-linking and Co-Immunoprecipitation

This protocol is adapted from methodologies used to demonstrate the interaction between fluorescently tagged Medicago truncatula CEP1 (MtCEP1) and its receptor CRA2.[1][2]

Objective: To qualitatively assess the in vivo interaction between a labeled this compound and its receptor.

Workflow:

Crosslinking_CoIP_Workflow Infiltration Infiltrate plant tissue with fluorescently-labeled CEP1 Crosslinking Cross-link with formaldehyde Infiltration->Crosslinking Homogenization Homogenize tissue and isolate membrane proteins Crosslinking->Homogenization Immunoprecipitation Immunoprecipitate receptor with specific antibody Homogenization->Immunoprecipitation Washing Wash to remove non-specific binders Immunoprecipitation->Washing Elution Elute receptor-ligand complex Washing->Elution Analysis Analyze by SDS-PAGE and fluorescence imaging Elution->Analysis

Materials:

  • Plant tissue expressing the CEP1 receptor (e.g., Arabidopsis thaliana or Medicago truncatula leaves).

  • Fluorescently labeled this compound (e.g., FITC-CEP1).

  • Unlabeled this compound (for competition).

  • Formaldehyde solution.

  • Co-immunoprecipitation buffer.

  • Antibody specific to the CEPR1/CRA2 receptor.

  • Protein A/G magnetic beads.

  • SDS-PAGE gels and fluorescence imaging system.

Procedure:

  • Infiltration: Infiltrate leaves with a solution containing FITC-CEP1. For competition experiments, co-infiltrate with an excess of unlabeled CEP1.

  • Cross-linking: Infiltrate the leaves with a formaldehyde solution to covalently link the peptide to the receptor.

  • Protein Extraction: Homogenize the tissue and perform a membrane protein extraction.

  • Immunoprecipitation: Incubate the membrane protein extract with an antibody against the CEPR1/CRA2 receptor.

  • Complex Capture: Add protein A/G magnetic beads to pull down the antibody-receptor-ligand complex.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution: Elute the complexes from the beads.

  • Analysis: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled CEP1 bound to the receptor using a fluorescence imager. A band corresponding to the size of the receptor-ligand complex should be visible in the absence of a competitor and reduced or absent in the presence of excess unlabeled CEP1.

Peptide Competition Assay

This protocol provides a general framework for a competitive binding assay using a fluorescently labeled CEP1 peptide.

Objective: To quantitatively compare the binding affinity of unlabeled test peptides to the CEP1 receptor.

Workflow:

Competition_Assay_Workflow Prepare_Receptor Prepare receptor source (e.g., membrane fraction) Incubate Incubate receptor with fixed concentration of labeled CEP1 and varying concentrations of unlabeled competitor Prepare_Receptor->Incubate Separate Separate bound from free labeled peptide Incubate->Separate Quantify Quantify bound labeled peptide Separate->Quantify Analyze Plot data and determine IC50 Quantify->Analyze

Materials:

  • Membrane fraction from cells expressing the CEPR1/CRA2 receptor.

  • Fluorescently labeled this compound (e.g., FITC-CEP1).

  • Unlabeled this compound and other competitor peptides.

  • Binding buffer.

  • 96-well filter plates.

  • Vacuum manifold.

  • Fluorescence plate reader.

Procedure:

  • Plate Setup: In a 96-well filter plate, add a fixed amount of the membrane fraction.

  • Competition: Add a fixed concentration of FITC-CEP1 to all wells. Then, add a serial dilution of the unlabeled competitor peptides to the wells. Include controls with no competitor (maximum binding) and with a large excess of unlabeled CEP1 (non-specific binding).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Apply a vacuum to the manifold to separate the membrane-bound labeled peptide from the unbound peptide.

  • Washing: Wash the wells with ice-cold binding buffer to remove any remaining unbound peptide.

  • Quantification: Measure the fluorescence of the bound FITC-CEP1 in each well using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled peptide. A lower IC50 value indicates a higher binding affinity.

Conclusion

Assessing the binding specificity of this compound to its receptor, CEPR1/CRA2, is crucial for understanding its biological function and for the development of potential agrochemicals or research tools. This guide has provided an overview of the available methods, from qualitative in vivo techniques to quantitative in vitro assays. While direct evidence confirms the specific interaction between group 1 CEP peptides and the CEPR1/CRA2 receptor, further research is needed to provide a more comprehensive quantitative comparison of the binding affinities of different CEP family members and their synthetic analogues. The protocols and workflows presented here offer a solid foundation for researchers to design and execute experiments to further elucidate the intricacies of CEP1 receptor binding.

References

Functional Conservation of CEP1 Dipeptide Across Plant Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C-TERMINALLY ENCODED PEPTIDE 1 (CEP1) is a small signaling peptide that plays a crucial role in regulating plant growth and development, particularly in response to nutrient availability.[1][2] This guide provides a comparative analysis of the functional conservation of CEP1 across different plant families, supported by experimental data, detailed protocols, and signaling pathway diagrams. The evidence strongly suggests that the CEP1 signaling pathway is evolutionarily conserved and performs similar functions in both dicotyledonous and monocotyledonous plants, making it a potential target for agricultural and biotechnological applications.

Comparative Efficacy of CEP1 Across Plant Families

The application of synthetic CEP1 peptides has been shown to elicit similar physiological responses in various plant species, highlighting its conserved function. Key developmental processes influenced by CEP1 include lateral root development, nodulation in legumes, and nutrient uptake.

Effects on Root System Architecture

Exogenous application of CEP1 generally leads to an inhibition of lateral root growth and alters the overall root system architecture.[3] In the model dicot Arabidopsis thaliana, CEP peptides inhibit primary and lateral root growth.[1] Similarly, in the legume Medicago truncatula, overexpression of MtCEP1 or application of the MtCEP1 peptide inhibits lateral root formation.[4] This inhibitory effect on lateral root development is a conserved response observed across different plant families.

Plant FamilySpeciesCEP1 TreatmentEffect on Lateral Root NumberReference
BrassicaceaeArabidopsis thalianaSynthetic AtCEP1Decrease
FabaceaeMedicago truncatulaSynthetic MtCEP1 / OverexpressionDecrease
FabaceaeOther legume speciesSynthetic MtCEP1Similar inhibition of lateral roots
Regulation of Symbiotic Nodulation in Legumes

In leguminous plants, CEP1 acts as a positive regulator of nodulation, a symbiotic process with nitrogen-fixing bacteria. Overexpression of MtCEP1 or application of the MtCEP1 peptide in Medicago truncatula leads to an increase in the number and size of nodules, even in the presence of high nitrate concentrations that would normally suppress nodulation. This suggests a key role for CEP1 in balancing nitrogen acquisition from the soil versus symbiotic fixation.

Plant FamilySpeciesCEP1 TreatmentEffect on Nodule NumberReference
FabaceaeMedicago truncatulaSynthetic MtCEP1 / OverexpressionIncrease
FabaceaeOther legume speciesSynthetic MtCEP1Enhanced nodulation
Enhancement of Nutrient Uptake

CEP1 signaling is integral to the systemic regulation of nutrient uptake, particularly nitrogen. When roots encounter nitrogen-deficient conditions, they produce CEP peptides that act as "N-hunger signals." These signals are translocated to the shoot, where they trigger a systemic response that enhances the expression and activity of nitrate transporters in roots that are in nitrogen-rich patches. This compensatory nutrient uptake mechanism appears to be a conserved function across different plant families.

Plant FamilySpeciesCEP1 TreatmentEffect on Nutrient UptakeReference
BrassicaceaeArabidopsis thalianaSynthetic AtCEP1Enhanced nitrate, phosphate, and sulfate uptake
FabaceaeMedicago truncatulaSynthetic MtCEP1Enhanced nitrate, phosphate, and sulfate uptake

The Conserved CEP1 Signaling Pathway

The perception and transduction of the CEP1 signal are mediated by a conserved pathway involving Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs). In Arabidopsis, the primary receptors for CEP peptides are CEPR1 (also known as XIP1) and CEPR2. The ortholog in Medicago truncatula, CRA2 (COMPACT ROOT ARCHITECTURE 2), functions as the receptor for MtCEP1. Genetic studies have shown that the function of these receptors is conserved, as monocot CEPR1 orthologs from barley, rice, and maize can complement the Arabidopsis cepr1 mutant.

Upon binding of CEP1 to its receptor in the shoot vasculature, a downstream signaling cascade is initiated. This leads to the production of shoot-to-root mobile signals, including CEP DOWNSTREAM 1 (CEPD1) and CEPD2, which are glutaredoxins. These mobile signals then travel to the roots to regulate the expression of nitrate transporters and other target genes.

Caption: Generalized CEP1 signaling pathway.

Experimental Protocols

Root Growth Assay

This protocol is used to quantify the effect of CEP1 peptides on primary root length and lateral root number.

Methodology:

  • Plant Material and Growth Conditions: Sterilize seeds of the desired plant species (e.g., Arabidopsis thaliana, Medicago truncatula) and sow them on square Petri dishes containing a defined growth medium (e.g., Murashige and Skoog for Arabidopsis, Fåhraeus medium for Medicago).

  • Peptide Treatment: After a period of initial growth (e.g., 4-5 days), transfer seedlings to new plates containing the same medium supplemented with synthetic CEP1 peptide at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a control solution.

  • Data Collection: Grow the plants for an additional period (e.g., 7-10 days). Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots.

  • Statistical Analysis: Perform statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatments.

Nutrient Uptake Assay

This protocol measures the rate of nutrient uptake by plant roots in response to CEP1 treatment.

Methodology:

  • Plant Growth and Nutrient Deprivation: Grow plants hydroponically or in a suitable medium. To induce high-affinity transporters, subject the plants to a period of deprivation for the nutrient of interest (e.g., nitrogen, phosphorus, sulfur).

  • Peptide Treatment: Add synthetic CEP1 peptide or a control solution to the hydroponic solution and incubate for a specific duration.

  • Uptake Measurement: Transfer the plants to a solution containing a labeled form of the nutrient (e.g., ¹⁵N-labeled nitrate) for a defined period.

  • Analysis: Harvest the roots and shoots separately. Measure the amount of the labeled nutrient incorporated into the plant tissues using appropriate analytical techniques (e.g., mass spectrometry for ¹⁵N).

  • Calculation: Calculate the nutrient uptake rate per unit of root weight or length.

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization germination Germination & Initial Growth seed_sterilization->germination treatment CEP1 Peptide Treatment germination->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A typical experimental workflow for assessing CEP1 function.

Conclusion

The functional conservation of the CEP1 dipeptide and its signaling pathway across diverse plant families, from dicots to monocots, is well-supported by experimental evidence. CEP1 consistently modulates root system architecture, enhances symbiotic nodulation in legumes, and plays a critical role in systemic nutrient demand signaling. This conservation makes the CEP1 pathway a promising target for developing strategies to improve nutrient use efficiency, enhance symbiotic nitrogen fixation, and optimize root systems for better crop performance in various agricultural settings. Further research into the specific downstream targets and the interplay of CEP1 with other signaling pathways will undoubtedly uncover new avenues for crop improvement.

References

Unveiling the Multifaceted Roles of CEP Dipeptide 1: A Comparative Guide to its In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of CEP Dipeptide 1, a Key Regulator of Plant Development and Nutrient Signaling, this guide provides researchers, scientists, and drug development professionals with a comparative overview of its effects both within living organisms (in vivo) and in controlled laboratory settings (in vitro).

C-terminally Encoded Peptides (CEPs), including the CEP1 dipeptide, are a class of peptide hormones crucial for orchestrating a plant's response to its environment, particularly in relation to nitrogen availability. Understanding the differential effects of CEP1 in whole-plant systems versus isolated cellular environments is paramount for elucidating its precise mechanisms of action and harnessing its potential in agricultural applications. This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the complex signaling networks involved.

Quantitative Data Presentation

In Vivo Effects of this compound

The primary in vivo effects of CEP1 have been extensively studied in model plant species such as Arabidopsis thaliana and Medicago truncatula. These studies, conducted on whole plants, reveal the systemic and developmental roles of the peptide.

ParameterOrganismTreatmentResultReference
Primary Root Length Arabidopsis thaliana1 µM AtCEP1Inhibition of primary root growth.[1]
Arabidopsis thaliana10⁻⁶ M CEP3Significant reduction in meristem zone (MZ) length.[2]
Lateral Root Number Medicago truncatula1 µM MtCEP1D1~50% reduction in lateral root number.
Nutrient Uptake Arabidopsis thaliana1 µM AtCEP1Enhanced uptake of nitrate, phosphate, and sulfate.[1][3]
Medicago truncatula1 µM MtCEP1D1Significantly enhanced nitrate uptake rate.[3]
Nodule Number Medicago truncatula1 µM MtCEP1D1:HyP4,11Increased nodule formation in the absence of nitrate.
In Vitro Effects of this compound

Currently, there is a notable lack of publicly available quantitative data on the direct in vitro effects of this compound on plant cells or in biochemical assays. While the receptors have been identified, detailed binding kinetics and the direct impact on cell cultures are not well-documented in the literature. Future research focusing on receptor-ligand binding assays and plant cell culture studies is needed to fill this knowledge gap.

ParameterSystemTreatmentResultReference
Receptor Binding Affinity (Kd) Isolated CEPR1/CRA2 receptorsLabeled CEP1Data not available
Cell Proliferation Rate Plant cell suspension cultureCEP1Data not available

Experimental Protocols

In Vivo: Primary Root Length Measurement in Arabidopsis thaliana

This protocol outlines the steps to quantify the effect of this compound on primary root growth in Arabidopsis thaliana seedlings.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and plate them on half-strength Murashige and Skoog (MS) medium solidified with agar.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days to synchronize germination. Transfer the plates to a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light / 8 hours dark at 22°C).

  • Seedling Transfer: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing the desired concentration of this compound and a control medium without the peptide.

  • Vertical Growth: Place the plates in a vertical position to allow roots to grow along the surface of the agar.

  • Root Length Measurement: At specified time intervals (e.g., daily for 7 days), scan the plates using a flatbed scanner. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software such as ImageJ.

  • Data Analysis: Compare the average root length of the treated seedlings to the control group. Statistical analysis, such as a Student's t-test, is used to determine the significance of any observed differences.

In Vitro: Receptor-Ligand Binding Assay (General Protocol)

While specific data for CEP1 is unavailable, this general protocol describes how the binding affinity of a peptide to its receptor can be determined in vitro.

  • Receptor Preparation: Isolate membranes from cells overexpressing the CEP1 receptor (CEPR1 or CRA2). This can be achieved through cell culture and subsequent fractionation.

  • Radiolabeling of Ligand: Synthesize a radiolabeled version of the CEP1 dipeptide (e.g., with ³H or ¹²⁵I).

  • Binding Reaction: In a multi-well plate, incubate a fixed amount of the receptor-containing membranes with increasing concentrations of the radiolabeled CEP1. To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of unlabeled CEP1.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled ligand. The equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated from this saturation curve.

Signaling Pathways and Experimental Workflows

CEP1 Signaling Pathway in Response to Nitrogen Demand

The CEP1 signaling pathway is a crucial long-distance communication system that informs the shoot of the root's nitrogen demand.

CEP1_Signaling_Pathway cluster_root Root cluster_xylem Xylem cluster_shoot Shoot cluster_phloem Phloem cluster_root_response Root (Response) Low Nitrogen Low Nitrogen CEP1 CEP1 Low Nitrogen->CEP1 induces expression CEP1_xylem CEP1 CEP1->CEP1_xylem translocates to CEPR1 CEPR1 Receptor CEP1_xylem->CEPR1 binds to CEPD1_2 CEPD1/2 CEPR1->CEPD1_2 activates expression CEPD1_2_phloem CEPD1/2 CEPD1_2->CEPD1_2_phloem translocates to Nitrate Transporters Nitrate Transporters CEPD1_2_phloem->Nitrate Transporters upregulates Increased Nitrate Uptake Increased Nitrate Uptake Nitrate Transporters->Increased Nitrate Uptake

CEP1 Long-Distance Signaling Pathway
Experimental Workflow for In Vivo Root Growth Assay

The following diagram illustrates the key steps in conducting an in vivo root growth assay to assess the effect of CEP1.

Root_Growth_Assay_Workflow Seed_Sterilization Seed Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Growth Stratification->Germination Transfer Transfer to Treatment Plates (+/- CEP1) Germination->Transfer Vertical_Growth Vertical Incubation Transfer->Vertical_Growth Scanning Image Acquisition (Scanning) Vertical_Growth->Scanning Measurement Root Length Measurement (ImageJ) Scanning->Measurement Analysis Data Analysis Measurement->Analysis

In Vivo Root Growth Assay Workflow
Logical Relationship between In Vivo and In Vitro Studies

Understanding the complete picture of CEP1's function requires integrating findings from both in vivo and in vitro experiments.

InVivo_InVitro_Relationship cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor-Ligand Binding Cell_Culture Cell Culture Assays Receptor_Binding->Cell_Culture informs Whole_Plant Whole Plant Phenotyping (e.g., root growth, nutrient uptake) Cell_Culture->Whole_Plant provides mechanistic insight for Whole_Plant->Receptor_Binding identifies biological relevance of

Interdependence of In Vivo and In Vitro Research

References

Validating RNA-Seq Insights into CEP Dipeptide 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gene Expression Analysis Following CEP Dipeptide 1 Treatment.

This guide provides a comprehensive comparison of methods for validating RNA-sequencing (RNA-seq) data from experiments investigating the effects of C-TERMINALLY ENCODED PEPTIDE (CEP) dipeptide 1. We present a structured overview of experimental data, detailed protocols for key validation techniques, and a comparative analysis of alternative technologies. This guide is intended to assist researchers in selecting the most appropriate methods for their experimental goals and to ensure the robustness and reliability of their findings.

Data Presentation: RNA-Seq and qPCR Validation

Quantitative Real-Time PCR (qPCR) is the gold standard for validating gene expression changes identified through RNA-seq. Below is a representative comparison of RNA-seq and qPCR data for genes differentially expressed in Medicago truncatula roots following treatment with a synthetic CEP1 dipeptide. While specific validation data for the Roy et al. (2022) study was not publicly available, this table illustrates the expected high degree of correlation between the two techniques.

Table 1: Comparison of RNA-Seq and qPCR Validation for CEP1-Responsive Genes

Gene IDGene DescriptionRNA-Seq (Log2 Fold Change)qPCR (Log2 Fold Change)Direction of Regulation
Medtr5g024420Leucine-Rich Repeat Receptor-Like Kinase2.82.5Up-regulated
Medtr8g068540Leucine-Rich Repeat Receptor-Like Kinase2.32.1Up-regulated
Medtr8g469670Leucine-Rich Repeat Receptor-Like Kinase1.91.7Up-regulated
Medtr6g086170Sulfate Transporter (SULTR3;5 ortholog)3.53.2Up-regulated
Gene XHypothetical Nitrate Transporter2.11.9Up-regulated
Gene YHypothetical Transcription Factor-1.8-1.6Down-regulated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical protocols for RNA-seq and its validation by qPCR in the context of this compound experiments with Medicago truncatula.

RNA-Sequencing Protocol
  • Plant Material and Treatment: Medicago truncatula seedlings are grown hydroponically. For CEP1 treatment, a synthetic MtCEP1 dipeptide is added to the nutrient solution at a final concentration of 1 µM. Control plants receive a mock treatment. Root tissues are harvested at specified time points (e.g., 3 hours post-treatment).

  • RNA Extraction: Total RNA is extracted from root tissue using a commercially available kit, such as the RNeasy Plant Mini Kit (Qiagen), following the manufacturer's instructions. RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The ligated products are amplified by PCR to create the final cDNA library. The library is then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.

qPCR Validation Protocol
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the same or a biological replicate set of Medicago truncatula roots treated with CEP1 dipeptide as for the RNA-seq experiment. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation: Gene-specific primers for the target genes identified from the RNA-seq data and for reference (housekeeping) genes are designed using software like Primer3. Primer specificity is confirmed by melting curve analysis and gel electrophoresis of the PCR products.

  • qPCR Reaction: The qPCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix. The reaction is run on a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.

Mandatory Visualizations

Diagrams are provided to illustrate key biological and experimental processes.

CEP1_Signaling_Pathway cluster_root Root CEP1 CEP1 Peptide (Applied) CRA2 CRA2/CEPR1 Receptor CEP1->CRA2 Binding Signaling_Cascade Downstream Signaling Cascade CRA2->Signaling_Cascade Activation TFs Transcription Factors (e.g., MYB, WRKY) Signaling_Cascade->TFs Activation Target_Genes Target Gene Expression (Nitrate & Sulfate Transporters, LRR-RLKs) TFs->Target_Genes Regulation Nutrient_Uptake Increased Nutrient Uptake Target_Genes->Nutrient_Uptake

CEP1 Signaling Pathway in the Root.

RNASeq_Validation_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Sample_Prep Sample Preparation (CEP1 Treatment) RNA_Extraction RNA Extraction Sample_Prep->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qPCR qPCR Validation RNA_Extraction->qPCR DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Data_Comparison Data Comparison & Correlation DEG_Analysis->Data_Comparison qPCR->Data_Comparison

Experimental Workflow for RNA-Seq and qPCR Validation.

Comparison with Alternative Technologies

While RNA-seq provides a comprehensive view of the transcriptome, other technologies can be employed for gene expression analysis, each with its own advantages and disadvantages.

Table 2: Comparison of Gene Expression Analysis Technologies

TechnologyPrincipleAdvantagesDisadvantagesBest For
RNA-Sequencing (RNA-Seq) High-throughput sequencing of cDNA.Comprehensive, unbiased view of the transcriptome; discovery of novel transcripts and isoforms.Higher cost per sample; complex data analysis.Global gene expression profiling; discovery-based research.
Quantitative Real-Time PCR (qPCR) Amplification and quantification of specific cDNA targets.High sensitivity and specificity; lower cost per gene; rapid analysis.Low-throughput (limited number of genes); requires prior knowledge of gene sequences.Validation of RNA-seq data; analysis of a small number of target genes.
Targeted RNA-Seq Enrichment and sequencing of a specific subset of transcripts.Deeper sequencing of genes of interest; lower cost than whole-transcriptome RNA-seq.Biased towards pre-selected genes; may miss novel transcripts.Focusing on specific pathways or gene sets.
Digital PCR (dPCR) Partitioning of a sample into thousands of individual reactions for absolute quantification.Absolute quantification without a standard curve; high precision and sensitivity.Lower throughput than qPCR; higher instrument cost.Precise quantification of rare transcripts; validation of subtle expression changes.

Safety Operating Guide

Essential Safety and Logistical Information for Handling CEP Dipeptide 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of CEP Dipeptide 1, a compound with potent angiogenic activity and a mediator in age-related macular degeneration (AMD). Adherence to these protocols is crucial for minimizing risk and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound suggest minimal PPE, a cautious approach is recommended due to its biological activity and the potential for unforeseen hazards in a research setting. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Due to a lack of specific permeation data, it is advisable to change gloves frequently and immediately after any contact with the substance.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes or aerosols.
Body Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from accidental contamination.
Respiratory Not generally requiredUse in a well-ventilated area. If weighing or handling the powder extensively, a dust mask or working in a fume hood is recommended to avoid inhalation.

Operational Plan: Safe Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing the lyophilized powder, use a chemical fume hood or a powder containment hood.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Static Discharge: Take precautionary measures against static discharges when handling the powdered form.

Storage:

  • Temperature: Store lyophilized this compound in a tightly sealed container at -20°C for long-term storage.

  • Environment: Keep in a dry and dark place to prevent degradation.

Disposal Plan

All materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste:

    • Contaminated items such as gloves, pipette tips, and vials should be collected in a designated and clearly labeled hazardous waste container.

    • For spills of solid peptide, carefully sweep the material to avoid creating dust and place it in the hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste.

    • Do not dispose of this compound solutions down the drain.

  • Decontamination:

    • Clean any contaminated surfaces thoroughly with a suitable laboratory disinfectant.

  • Final Disposal:

    • All waste must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocols

Experiment: Assessing the Impact of CEP1 Peptide on Plant Nutrient Uptake

This protocol is adapted from studies on the effect of synthetic CEP1 peptides on nutrient uptake in Medicago truncatula seedlings.

Materials:

  • Medicago truncatula seeds

  • Agar plates with nutrient-defined media

  • Synthetic this compound (lyophilized powder)

  • Sterile deionized water

  • Spectrophotometer or other appropriate analytical instrument for measuring nutrient concentration

Methodology:

  • Seedling Preparation:

    • Sterilize and germinate Medicago truncatula seeds.

    • Grow the seedlings on agar plates containing a complete nutrient medium for a specified period (e.g., 7-10 days) to establish healthy plants.

  • CEP1 Peptide Solution Preparation:

    • Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile deionized water to a concentration of 1 mM.

    • Prepare working solutions by diluting the stock solution to the desired final concentrations (e.g., 1 µM) in the liquid nutrient medium.

  • Treatment:

    • Gently transfer the seedlings to a hydroponic system or a new set of agar plates containing the nutrient medium supplemented with the different concentrations of this compound. Include a control group with no added peptide.

    • Incubate the seedlings under controlled environmental conditions (e.g., light, temperature, humidity) for a defined period (e.g., 24-48 hours).

  • Nutrient Uptake Analysis:

    • After the treatment period, harvest the seedlings and rinse the roots carefully with deionized water to remove any external nutrient solution.

    • Analyze the nutrient content (e.g., nitrate, phosphate) of the plant tissues using appropriate analytical methods, such as spectrophotometry or ion chromatography.

    • Alternatively, measure the depletion of the specific nutrient from the liquid medium over the treatment period.

  • Data Analysis:

    • Compare the nutrient uptake in the this compound-treated seedlings to the control group.

    • Perform statistical analysis to determine the significance of any observed differences.

Visualizations

CEP1_Signaling_Pathway cluster_root Root cluster_shoot Shoot CEP1 CEP1 Peptide CEPR1 CEPR1 Receptor CEP1->CEPR1 Systemic Signal (Xylem) Nitrate_Uptake Increased Nitrate Uptake Nitrate_Transporters Nitrate Transporters (e.g., NRTs) Nitrate_Transporters->Nitrate_Uptake Upregulation CEPD1_2 CEPD1/2 (Glutaredoxins) CEPR1->CEPD1_2 Activation CEPD1_2->Nitrate_Transporters Systemic Signal (Phloem)

Caption: Systemic signaling pathway of this compound regulating nitrate uptake in plants.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.